SPDP-PEG6-NHS ester
Descripción
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O11S2/c31-23(7-22-42-43-24-3-1-2-8-29-24)28-9-11-36-13-15-38-17-19-40-21-20-39-18-16-37-14-12-35-10-6-27(34)41-30-25(32)4-5-26(30)33/h1-3,8H,4-7,9-22H2,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEOEXUDNQGULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to SPDP-PEG6-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG6-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This molecule is characterized by three key components: a Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, a hexaethylene glycol (PEG6) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of reactive groups and a hydrophilic spacer makes it a versatile tool for covalently linking amine-containing molecules to thiol-containing molecules.
The NHS ester end of the molecule reacts specifically with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[1] The SPDP group, on the other hand, reacts with sulfhydryl (thiol) groups to form a disulfide bond, which is cleavable under reducing conditions.[2] The PEG6 spacer, a hydrophilic chain of six ethylene glycol units, enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, which can reduce aggregation and improve the pharmacokinetic properties of bioconjugates.[3]
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, with a particular focus on its use in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Technical Data
The physicochemical properties of this compound are summarized in the table below. This data is essential for calculating molar excesses in conjugation reactions and for the characterization of the resulting conjugates.
| Property | Value | Reference(s) |
| Chemical Formula | C27H41N3O11S2 | [1] |
| Molecular Weight | 647.8 g/mol | [1] |
| Purity | Typically ≥95% | |
| CAS Number | 1818294-32-4 | |
| Storage Conditions | -20°C, protected from moisture | |
| Solubility | Soluble in organic solvents like DMSO and DMF; limited aqueous solubility | |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester (amine-reactive), 2-pyridyldithio (thiol-reactive) | |
| Spacer Arm | Hexaethylene glycol (PEG6) |
Reaction Mechanism and Workflow
The utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the NHS ester reacts with a primary amine on one molecule (e.g., an antibody). Subsequently, the SPDP group reacts with a thiol group on a second molecule (e.g., a cytotoxic drug).
Reaction of NHS Ester with a Primary Amine
The NHS ester reacts with primary amines in a pH-dependent manner, typically performed at a pH of 7-8.5. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of the NHS ester moiety with a primary amine.
Reaction of SPDP with a Thiol Group
The 2-pyridyldithio group of the SPDP moiety reacts with a free sulfhydryl group, resulting in the formation of a disulfide bond and the release of pyridine-2-thione. This reaction is also typically carried out at a pH between 7 and 8. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
Caption: Reaction of the SPDP moiety with a sulfhydryl group.
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate (ADC). As a case study, we will consider the conjugation of a monoclonal antibody (e.g., Trastuzumab) to a thiol-containing cytotoxic payload (e.g., a derivative of monomethyl auristatin E, MMAE).
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Thiol-containing cytotoxic payload
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) for antibody reduction (if necessary)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, Mass Spectrometer)
Step-by-Step Protocol for ADC Synthesis
This protocol outlines the general steps for conjugating a thiol-containing drug to an antibody via its lysine residues.
Step 1: Preparation of Reagents
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into an amine-free buffer like PBS. The antibody concentration should be adjusted to 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
Payload Stock Solution: Prepare a stock solution of the thiol-containing payload in a suitable organic solvent like DMSO.
Step 2: Modification of the Antibody with this compound
-
Add a calculated molar excess (typically 5-20 fold) of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis against PBS.
Step 3: Conjugation of the Modified Antibody with the Thiol-Containing Payload
-
Add the thiol-containing payload stock solution to the purified, SPDP-modified antibody. A molar excess of the payload (typically 1.5-5 fold over the available SPDP groups) is generally used.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
Step 4: Purification of the ADC
-
Purify the resulting ADC from unreacted payload and other small molecules using SEC or HIC. TFF (Tangential Flow Filtration) can also be used for buffer exchange and removal of small molecule impurities.
Step 5: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Purity and Aggregation: SEC can be used to assess the purity of the ADC and to quantify the level of aggregation.
-
In vitro Cytotoxicity: The potency of the ADC can be evaluated using cell-based assays, such as an MTT or XTT assay, on antigen-positive and antigen-negative cell lines to determine the IC50 value.
Caption: General experimental workflow for ADC synthesis.
Application in a Biological Context: ADC Targeting the HER2 Pathway
Antibody-Drug Conjugates are designed to target specific antigens on the surface of cancer cells, delivering a potent cytotoxic payload directly to the tumor. A well-established example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2) in breast cancer.
The HER2 signaling pathway, when overactivated, promotes cell proliferation and survival through downstream pathways like PI3K/AKT and RAS/MEK/MAPK. An ADC targeting HER2, such as Trastuzumab emtansine (T-DM1), functions by binding to the HER2 receptor, which triggers the internalization of the ADC-receptor complex.
Inside the cell, the ADC is trafficked to the lysosome. The cleavable disulfide bond within the SPDP-PEG6 linker is susceptible to the reducing environment of the cell, leading to the release of the cytotoxic payload. The released payload can then exert its cell-killing effect, for example, by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of a HER2-targeted ADC.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in the development of sophisticated bioconjugates. Its well-defined chemical reactivity, coupled with the beneficial properties of the PEG spacer, allows for the controlled and efficient conjugation of diverse molecules. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this reagent in their work, ultimately contributing to the advancement of targeted therapeutics and other areas of life sciences research.
References
An In-depth Technical Guide to SPDP-PEG6-NHS Ester: Structure, Properties, and Applications
For researchers, scientists, and drug development professionals, the strategic selection of crosslinking reagents is paramount to the success of bioconjugation and the development of targeted therapeutics. Among the vast array of available crosslinkers, SPDP-PEG6-NHS ester has emerged as a versatile and valuable tool. This technical guide provides a comprehensive overview of its structure, properties, and detailed experimental protocols to facilitate its effective implementation in the laboratory.
Core Structure and Functional Components
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules. Its structure can be deconstructed into three key components:
-
N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins. The reaction forms a stable amide bond.
-
Polyethylene Glycol (PEG) Spacer (PEG6): A hexaethylene glycol (PEG6) chain serves as a flexible, hydrophilic spacer arm. This PEG linker increases the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces the potential for aggregation, and can minimize steric hindrance between the conjugated molecules.[1]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group contains a 2-pyridyldithio moiety that is reactive towards sulfhydryl groups (-SH), such as those found on cysteine residues. The reaction forms a disulfide bond, which is cleavable by reducing agents. This reversibility is a key feature for applications requiring the release of a conjugated molecule under specific conditions.[2]
The combination of these three components in a single molecule provides a powerful tool for creating well-defined bioconjugates with desirable properties.
Physicochemical and Reactive Properties
A clear understanding of the quantitative properties of this compound is crucial for experimental design and optimization.
| Property | Value | Reference |
| Molecular Formula | C27H41N3O11S2 | [3] |
| Molecular Weight | ~647.76 g/mol | [3] |
| CAS Number | 1818294-32-4 | [3] |
| Purity | Typically >90% or >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | |
| Spacer Arm Length | ~29-32 Å (estimated) | |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Pyridyldithiol (SPDP) | |
| Amine Reactivity | pH 7.2 - 8.5 | |
| Thiol Reactivity | pH 7.0 - 8.0 |
Note on Spacer Arm Length: The estimated spacer arm length is calculated based on the approximate length of a PEG6 chain (~21-24 Å, with each ethylene glycol unit being ~3.5-4.0 Å) plus the length of the SPDP linker component (~6.8 Å) and the NHS ester.
Reaction Mechanisms and Signaling Pathways
The utility of this compound lies in its specific and well-characterized reaction mechanisms.
NHS Ester Reaction with Primary Amines
The NHS ester reacts with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH.
Caption: Reaction of this compound with a primary amine.
SPDP Reaction with Sulfhydryls
The 2-pyridyldithio group of the SPDP moiety reacts with a free sulfhydryl group to form a disulfide bond. This reaction releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction progress.
Caption: Reaction of the SPDP group with a sulfhydryl group.
Cleavage of the Disulfide Bond
A key advantage of the SPDP linker is the ability to cleave the newly formed disulfide bond using a reducing agent such as dithiothreitol (DTT), releasing the conjugated molecule.
Caption: Cleavage of the disulfide bond by a reducing agent.
Detailed Experimental Protocols
The following protocols provide a general framework for using this compound to conjugate a protein (Protein-A) containing primary amines to a molecule (Molecule-B) containing a sulfhydryl group. Optimization may be required for specific applications.
Materials
-
This compound
-
Protein-A (in an amine-free buffer, e.g., PBS pH 7.4)
-
Molecule-B (with a free sulfhydryl group)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reducing Agent (optional): Dithiothreitol (DTT)
-
Purification System: Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis cassettes
Experimental Workflow
Caption: General experimental workflow for bioconjugation.
Step-by-Step Protocol
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM solution, dissolve 0.648 mg of the reagent in 100 µL of anhydrous DMSO.
-
Note: The NHS ester is moisture-sensitive; prepare the stock solution immediately before use. Do not store the stock solution for extended periods.
-
-
Reaction of this compound with Protein-A (Amine Reaction):
-
Dissolve Protein-A in the Reaction Buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-A solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of SPDP-PEG6-Protein-A:
-
Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against the Reaction Buffer.
-
-
Reaction with Sulfhydryl-Containing Molecule-B (Thiol Reaction):
-
Dissolve Molecule-B in the Reaction Buffer.
-
Add the purified SPDP-PEG6-Protein-A to the Molecule-B solution. A 1.5- to 5-fold molar excess of the activated protein is often a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (molar extinction coefficient ≈ 8,080 M⁻¹cm⁻¹).
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM to react with any remaining NHS esters, although this is less critical after the initial purification step.
-
-
Purification of the Final Conjugate:
-
Purify the final Protein-A-PEG6-Molecule-B conjugate from unreacted components using size-exclusion chromatography, ion-exchange chromatography, or dialysis, depending on the properties of the conjugate and contaminants.
-
-
Characterization:
-
Analyze the final conjugate using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and purity.
-
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic that delivers the payload specifically to cancer cells. The cleavable disulfide bond allows for the release of the drug inside the target cell.
-
PROTACs (Proteolysis Targeting Chimeras): It can serve as a linker to connect a protein-of-interest binder and an E3 ligase ligand in a PROTAC molecule, inducing the degradation of the target protein.
-
Pegylation: The PEG spacer contributes to the overall pegylation of the bioconjugate, which can improve its pharmacokinetic properties, such as increased half-life and reduced immunogenicity.
-
Immobilization of Biomolecules: Proteins, peptides, or other molecules can be attached to surfaces or particles for applications in diagnostics and bioassays.
-
Fluorescent Labeling: A fluorescent dye with a free sulfhydryl group can be conjugated to a protein for use in imaging and flow cytometry.
Storage and Handling
To ensure the reactivity of this compound, it is crucial to store it under appropriate conditions. Store the solid reagent at -20°C, protected from moisture. When using, allow the vial to warm to room temperature before opening to prevent water condensation, which can hydrolyze the NHS ester. Stock solutions in anhydrous organic solvents should be used immediately and not stored for long durations.
By providing a detailed understanding of its structure, properties, and reaction mechanisms, along with robust experimental protocols, this guide aims to empower researchers to effectively utilize this compound in their bioconjugation endeavors, ultimately contributing to advancements in drug discovery and biomedical research.
References
An In-depth Technical Guide to the Mechanism of Action of SPDP-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional crosslinker, SPDP-PEG6-NHS ester, represents a significant tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Its unique architecture, comprising an N-hydroxysuccinimide (NHS) ester, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide group, allows for the covalent linkage of amine-containing and thiol-containing molecules with precision and control. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the chemistry of its reactive moieties, the function of its PEG6 spacer, and its practical applications in research and drug development.
Introduction
This compound is a versatile crosslinking reagent that facilitates the formation of a stable, yet cleavable, disulfide bond between two biomolecules. It is composed of three key functional components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.
-
Pyridyl Disulfide: A thiol-reactive group that undergoes a disulfide exchange reaction with a free sulfhydryl group (thiol), forming a new disulfide bond.
-
Polyethylene Glycol (PEG)6 Spacer: A six-unit polyethylene glycol chain that bridges the NHS ester and the pyridyl disulfide group. This hydrophilic spacer enhances the solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product.[1][2]
The strategic combination of these components allows for a two-step conjugation process, providing control over the linking of different molecules.
Mechanism of Action: A Two-Step Process
The utility of this compound lies in its ability to selectively react with two different functional groups in a sequential manner.
Step 1: Reaction of the NHS Ester with Primary Amines
The initial step in the crosslinking process involves the reaction of the NHS ester with a primary amine on the first biomolecule (e.g., an antibody). This reaction is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester.[3] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]
The efficiency of this reaction is highly dependent on the pH of the reaction buffer. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[4] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic. At higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the desired conjugation reaction and reduce the overall yield.
References
An In-depth Technical Guide to the Amine Reactivity of SPDP-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the amine reactivity of SPDP-PEG6-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. This document details the chemistry of its amine-reactive N-hydroxysuccinimide (NHS) ester, provides quantitative data on its reactivity and stability, and offers detailed experimental protocols for its use.
Introduction to this compound
This compound is a versatile crosslinker that incorporates three key functional components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.
-
Pyridyldithiol (SPDP): A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups. This functionality is crucial for the intracellular release of payloads in response to the high concentration of reducing agents like glutathione.
-
Polyethylene Glycol (PEG) spacer (6 units): A hydrophilic spacer that enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces aggregation, and can minimize immunogenicity.[1]
The combination of these features makes this compound a valuable tool for linking molecules to proteins and other biomolecules, enabling the creation of sophisticated bioconjugates with controlled release mechanisms.[2] Its applications are extensive, ranging from protein-protein crosslinking to the development of targeted drug delivery systems.[1][2]
Core Chemistry: Amine Reactivity of the NHS Ester
The primary focus of this guide is the amine reactivity of the NHS ester moiety. The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[]
Key Factors Influencing Amine Reactivity:
-
pH: The pH of the reaction buffer is a critical parameter. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. Below this range, the amine groups are protonated (-NH3+), rendering them non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the conjugation efficiency.
-
Temperature: The reaction can be carried out at room temperature or at 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester and preserve the stability of sensitive proteins.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer are commonly used.
Quantitative Data on NHS Ester Reactivity and Stability
The efficiency of conjugation with this compound is influenced by the stability of the NHS ester in the reaction buffer. The primary competing reaction is hydrolysis, which deactivates the crosslinker.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 4 | 4-5 hours | |
| 8.0 | 4 | 1 hour | |
| 8.5 | Room Temp | ~125-130 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temp | ~110-125 minutes |
Table 1: Representative Hydrolysis Half-life of NHS Esters at Various pH Values and Temperatures. Note that these are general values for NHS esters and the specific PEG6 linker may slightly alter these rates.
| Parameter | Value | Conditions | Reference(s) |
| Amidation Half-life (t½) | ~80 minutes | pH 8.0, Room Temperature | |
| Amidation Half-life (t½) | ~20 minutes | pH 8.5, Room Temperature | |
| Amidation Half-life (t½) | ~10 minutes | pH 9.0, Room Temperature | |
| Amide Yield | 80-85% | pH 8.0-9.0, with 2 equivalents of amine |
Table 2: Representative Reaction Kinetics of a Porphyrin-NHS Ester with an Amino-PEG Reagent. This data provides an estimation of the amine reactivity of the NHS ester moiety.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol describes a general method for conjugating this compound to a protein, such as an antibody.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.
Characterization of the Conjugate
Determining the Drug-to-Antibody Ratio (DAR):
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:
-
UV/Vis Spectroscopy: This method is based on measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the conjugated molecule. The DAR can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules. This technique provides information on both the average DAR and the distribution of different drug-loaded species.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the intact ADC and its subunits (light and heavy chains), allowing for precise DAR calculation and identification of conjugation sites.
Visualizing Workflows and Pathways
Experimental Workflow for ADC Preparation and Characterization
Caption: Workflow for ADC preparation and characterization.
Intracellular Trafficking and Payload Release of an SPDP-Linked ADC
Caption: Intracellular pathway of an SPDP-linked ADC.
Glutathione-Mediated Cleavage of the SPDP Linker
Caption: Glutathione-mediated disulfide cleavage.
Conclusion
This compound is a powerful and versatile tool for bioconjugation, offering a reliable method for linking molecules to proteins via primary amines while incorporating a cleavable disulfide bond for controlled release. Understanding the key parameters that govern the reactivity of the NHS ester, such as pH and temperature, is crucial for achieving high conjugation efficiency. The detailed protocols and characterization methods provided in this guide will enable researchers, scientists, and drug development professionals to effectively utilize this crosslinker in their research and development endeavors, particularly in the exciting field of targeted therapeutics.
References
solubility of SPDP-PEG6-NHS ester in aqueous buffers
An In-depth Technical Guide to the Solubility and Use of SPDP-PEG6-NHS Ester in Aqueous Buffers
For researchers, scientists, and drug development professionals, the successful use of heterobifunctional crosslinkers like this compound is paramount for creating stable bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. A thorough understanding of the solubility and reactivity of this reagent in aqueous environments is critical to achieving high conjugation efficiency and reproducible results. This guide provides a detailed overview of the solubility characteristics, stability factors, and experimental protocols for this compound.
Understanding the this compound Molecule
This compound is a versatile crosslinker composed of three key functional parts:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This group contains a pyridyldithio moiety that reacts specifically with sulfhydryl groups (-SH) to form a reversible disulfide bond.[1][2]
-
PEG6 (Polyethylene Glycol, 6 units): The six-unit polyethylene glycol spacer is hydrophilic and serves to increase the solubility of the entire molecule in aqueous media.[3][4][5]
-
NHS ester (N-hydroxysuccinimide ester): This is a highly reactive group that targets primary amines (-NH2), such as those on the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.
Solubility Characteristics
While the PEG6 linker enhances hydrophilicity, the overall remains limited. Like most standard NHS esters, it is generally considered insoluble or poorly soluble in water alone and requires initial dissolution in a water-miscible, anhydrous organic solvent.
Recommended Solvents: The most commonly recommended solvents for preparing a stock solution of this compound are:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
It is crucial to use high-quality, anhydrous (dry) grades of these solvents, as the NHS ester is highly sensitive to moisture, which leads to premature hydrolysis and inactivation of the reagent.
Stability in Aqueous Buffers: The Challenge of Hydrolysis
Once the organic stock solution is added to an aqueous buffer, the primary challenge is the hydrolysis of the NHS ester. This competing reaction converts the reactive NHS ester into an inactive carboxylic acid, which can no longer react with primary amines. The rate of this undesirable hydrolysis is influenced by several key factors.
Effect of pH
The pH of the reaction buffer is the most critical factor governing the stability of the NHS ester. The rate of hydrolysis increases dramatically with rising pH. The optimal pH for conjugation is therefore a compromise: high enough to ensure the target primary amines are deprotonated and nucleophilic, but low enough to minimize hydrolysis.
The ideal pH range for NHS ester conjugation reactions is between 7.2 and 8.5 . Many protocols recommend a pH of 8.3-8.5 as the optimal balance between amine reactivity and ester stability.
| pH Value | Half-life of NHS Ester | Notes |
| 7.0 | 4-5 hours | Hydrolysis is relatively slow, but amine reactivity is reduced. |
| 8.0 | ~1 hour | A common pH for balancing reactivity and stability. |
| 8.6 | ~10 minutes | Hydrolysis is very rapid, significantly reducing conjugation efficiency. |
| > 9.0 | Minutes | Extremely rapid hydrolysis makes conjugation impractical. |
Buffer Composition
Buffer selection is crucial to prevent unintended reactions.
| Recommended Buffers | Buffers to Avoid |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Tris (TBS), Glycine, or any buffer containing primary amines. |
| Sodium Bicarbonate, pH 8.3-8.5 | |
| Borate, pH 7.2-8.5 | |
| HEPES, pH 7.2-8.5 |
Temperature
Higher temperatures accelerate the rates of both the desired aminolysis (conjugation) and the undesired hydrolysis. Reactions are typically performed at room temperature (20-25°C) or on ice (4°C) to manage the reaction rate and stability.
Experimental Protocols
Proper handling and a well-defined protocol are essential for maximizing the efficiency of conjugation with this compound.
Preparation of this compound Stock Solution
This protocol outlines the preparation of a fresh stock solution for immediate use. Do not prepare aqueous stock solutions for storage, as the NHS ester will rapidly hydrolyze.
| Step | Action | Rationale |
| 1. Equilibrate | Allow the vial of this compound to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold reagent, which would cause hydrolysis. |
| 2. Weigh | Quickly weigh the desired amount of reagent into a microcentrifuge tube. | Minimizes exposure to air and moisture. |
| 3. Dissolve | Add anhydrous DMSO or DMF to the reagent to achieve the desired stock concentration (e.g., 10-25 mM). | The reagent is readily soluble in these organic solvents. |
| 4. Mix | Vortex gently until the reagent is fully dissolved. | Ensures a homogenous solution for accurate addition to the reaction. |
| 5. Use | Proceed immediately to the conjugation reaction. Discard any unused stock solution. | The NHS ester is most active when freshly prepared. |
Protocol for Protein Conjugation
This procedure describes the modification of a protein with this compound.
| Step | Action | Detailed Instructions |
| 1. Prepare Protein | Prepare the protein in an appropriate amine-free buffer. | Dissolve 1-10 mg of the target protein in 0.5-2 mL of a buffer such as PBS at pH 7.2-8.0. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis. |
| 2. Add Reagent | Add the freshly prepared this compound stock solution to the protein solution. | Add a calculated molar excess (e.g., 20-fold) of the reagent. The final concentration of organic solvent (DMSO/DMF) in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation. |
| 3. Incubate | Incubate the reaction mixture. | Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice. |
| 4. Quench (Optional) | Stop the reaction by adding an amine-containing buffer. | Add a small amount of a high-concentration Tris or glycine solution to a final concentration of ~50 mM to consume any unreacted NHS ester. |
| 5. Purify | Remove excess reagent and reaction byproducts. | Use a desalting column, spin column, or dialysis to separate the modified protein from unreacted this compound and NHS byproduct. |
Visualized Workflows and Reactions
Diagrams generated using Graphviz provide a clear visual representation of the chemical pathways and experimental steps involved.
Caption: Competing reaction pathways for this compound in an aqueous buffer.
Caption: Experimental workflow for protein conjugation with this compound.
Conclusion
The successful application of this compound in bioconjugation hinges on the careful management of its solubility and stability. While the PEG6 moiety improves its hydrophilic character over non-PEGylated linkers, the reagent still requires initial dissolution in an anhydrous organic solvent like DMSO or DMF. The most critical factor for success in subsequent aqueous reactions is controlling the rate of hydrolysis of the NHS ester. By maintaining an optimal pH (7.2-8.5), using amine-free buffers, and controlling the reaction temperature, researchers can maximize the yield of the desired conjugate and ensure the reliability and reproducibility of their experimental outcomes.
References
A Technical Guide to SPDP-PEG6-NHS Ester for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SPDP-PEG6-NHS ester, a heterobifunctional crosslinker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, detailed experimental protocols for its use, and the subsequent assays required to evaluate the resulting PROTAC's efficacy.
Introduction to this compound in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is crucial for the subsequent ubiquitination and degradation of the POI by the proteasome.[4][5]
This compound is a versatile linker used in the synthesis of PROTACs. It features two reactive ends: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol (SPDP) group, connected by a 6-unit polyethylene glycol (PEG) chain. The NHS ester reacts with primary amines (like those on lysine residues of a ligand), while the SPDP group reacts with sulfhydryl (thiol) groups (like those on cysteine residues of another ligand). The PEG linker enhances the solubility and bioavailability of the resulting PROTAC molecule.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis.
| Property | Value | Source |
| Chemical Formula | C27H41N3O11S2 | |
| Molecular Weight | 647.76 g/mol | |
| CAS Number | 1818294-32-4 | |
| Purity | >90-95% | |
| Solubility | Soluble in DCM, DMSO, DMF | |
| Storage Conditions | -20°C, protected from moisture | |
| Shipping Conditions | Ambient Temperature |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of PROTACs using this compound.
Conjugation of this compound to a POI Ligand (Amine-Reactive)
This protocol describes the reaction of the NHS ester end of the linker with a primary amine on the POI ligand.
Materials:
-
POI ligand with a primary amine group
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer (pH 7.2-8.5)
-
Quenching Buffer: Tris-HCl or Glycine (50-100 mM, pH 7.4) (Optional)
-
Desalting column
Procedure:
-
Prepare POI Ligand Solution: Dissolve the amine-containing POI ligand in the reaction buffer.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the POI ligand solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer and incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
Conjugation of the POI Ligand-Linker to an E3 Ligase Ligand (Sulfhydryl-Reactive)
This protocol describes the reaction of the SPDP end of the POI ligand-linker conjugate with a sulfhydryl group on the E3 ligase ligand.
Materials:
-
Purified POI Ligand-SPDP-PEG6 conjugate
-
E3 ligase ligand with a sulfhydryl group
-
Reaction Buffer: Phosphate buffer (pH 7.0-8.0)
-
Reducing agent (e.g., DTT) for cleaving the disulfide bond (for characterization)
Procedure:
-
Prepare E3 Ligase Ligand Solution: Dissolve the sulfhydryl-containing E3 ligase ligand in the reaction buffer. Ensure the buffer is free of thiols.
-
Reaction: Add the purified POI Ligand-SPDP-PEG6 conjugate to the E3 ligase ligand solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-16 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (Extinction coefficient: ~8080 M⁻¹cm⁻¹).
-
Purification: Purify the resulting PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC) to remove unreacted components.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Evaluation of PROTAC Efficacy
Once the PROTAC is synthesized and purified, a series of assays are required to determine its biological activity.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay can quantify the interaction between the POI and the E3 ligase in the presence of the PROTAC.
-
Native Mass Spectrometry (nMS): nMS can directly detect the formation of the ternary E3-PROTAC-POI complex and other intermediate species in a single experiment.
-
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR): These techniques can delineate the complex kinetics and thermodynamics of the multicomponent degrader system.
Ubiquitination Assays
These assays confirm that the PROTAC can induce the ubiquitination of the POI.
-
Western Blotting: Detect the presence of polyubiquitinated POI by running cell lysates on a gel and probing with an anti-ubiquitin antibody.
-
TR-FRET Assays: High-throughput screening reagents are available to monitor PROTAC-induced ubiquitination in kinetic or endpoint readouts.
-
Ubiquitin Enrichment Kits: These kits can be used to isolate polyubiquitinated proteins from cell lysates for subsequent analysis.
Protein Degradation Assays
The primary output for a successful PROTAC is the degradation of the target protein.
-
Western Blotting: The most common method to quantify the reduction in POI levels in cells treated with the PROTAC compared to a vehicle control.
-
In-Cell Western (ICW) and ELISA: These are higher-throughput, plate-based methods to measure protein levels.
-
Mass Spectrometry-based Proteomics: Provides an unbiased, global view of protein degradation and can identify off-target effects.
-
HiBiT Lytic Detection System: A sensitive and quantitative method to measure the amount of a specific protein in cell lysates.
Cellular Viability Assays
It is crucial to assess the cytotoxic effects of the PROTAC on cells.
-
Apoptosis and Cell Proliferation Assays: These assays determine if the degradation of the POI leads to cell death or inhibits cell growth.
-
Flow Cytometry and High-Content Screening: These methods can provide detailed information on the overall health of the cells after treatment.
Visualizations
The following diagrams illustrate the key processes involved in PROTAC development using this compound.
Caption: PROTAC Synthesis Workflow using this compound.
Caption: PROTAC Mechanism of Action for Protein Degradation.
Caption: NHS Ester Reaction with a Primary Amine.
Caption: SPDP Reaction with a Sulfhydryl Group.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, proteomics, and drug development, enabling the covalent linkage of two different biomolecules with high specificity and control.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[3] This inherent asymmetry allows for sequential, controlled conjugation reactions, minimizing the formation of undesirable homodimers and polymers.[3][4]
The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive ends and a spacer arm that separates them. The nature of the reactive groups dictates which functional groups on the target biomolecules will be linked (e.g., primary amines, sulfhydryls, carbonyls), while the spacer arm's length and chemical composition can be tailored to influence properties such as solubility, steric hindrance, and cleavability of the final conjugate. This precise control over the conjugation process is critical for applications demanding molecular fidelity, such as the construction of antibody-drug conjugates (ADCs), the immobilization of biomolecules for biosensors, and the study of protein-protein interactions.
General structure of a heterobifunctional crosslinker.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly classified based on the functional groups they target. This diversity allows for the selection of an appropriate reagent for a wide range of bioconjugation applications.
Amine-to-Sulfhydryl Crosslinkers
This is one of the most widely used classes of heterobifunctional crosslinkers. One end typically features an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins), while the other end contains a maleimide group that specifically reacts with sulfhydryl groups (e.g., the side chain of cysteine residues).
Amine-to-Photoreactive Crosslinkers
These crosslinkers combine an amine-reactive group (e.g., NHS ester) with a photoreactive group (e.g., aryl azide, diazirine). The amine-reactive end allows for the specific attachment to a biomolecule. The photoreactive end remains inert until activated by UV light, at which point it forms a highly reactive species that can non-selectively insert into C-H or N-H bonds in close proximity.
Carbonyl-to-Sulfhydryl Crosslinkers
This class of reagents typically contains a hydrazide or aminooxy group on one end, which reacts with carbonyls (aldehydes and ketones), and a sulfhydryl-reactive group on the other. Carbonyl groups can be naturally present in some biomolecules or can be generated by the oxidation of sugar moieties in glycoproteins.
Other Classes
Other combinations of reactive groups exist to address specific bioconjugation needs, including sulfhydryl-to-photoreactive and carboxyl-to-amine crosslinkers.
Quantitative Data on Crosslinker Reactions
The efficiency and specificity of a conjugation reaction are influenced by several factors, including pH, temperature, and reaction time. The following tables summarize key quantitative data for the most common reactive groups found in heterobifunctional crosslinkers.
Table 1: pH Effects on NHS Ester and Maleimide Reactions
| Reactive Group | Optimal pH Range | Reaction Characteristics |
| NHS Ester | 7.2 - 8.5 | The rate of reaction with primary amines increases with pH. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH, which can reduce conjugation efficiency. |
| Maleimide | 6.5 - 7.5 | Highly specific for sulfhydryl groups within this pH range. At pH above 7.5, reaction with primary amines can occur as a competing side reaction. |
Table 2: Hydrolytic Stability of NHS Esters
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Table 3: Comparative In Vivo Stability of ADC Linkers
| Linker Type | Stability Characteristic |
| Non-cleavable (e.g., SMCC) | Generally exhibit higher plasma stability. The primary route of drug release is through the complete degradation of the antibody in the lysosome. |
| Cleavable (e.g., Val-Cit) | Designed to be cleaved by specific enzymes (e.g., cathepsins) that are abundant in the tumor microenvironment. Can exhibit bystander killing effects. |
| Cleavable (Hydrazone) | pH-sensitive linkers that are cleaved in the acidic environment of endosomes and lysosomes. May exhibit some instability in plasma. |
| Cleavable (Disulfide) | Cleaved in the reducing environment inside cells due to high concentrations of glutathione. |
Experimental Protocols
The following are detailed protocols for common bioconjugation applications using various classes of heterobifunctional crosslinkers.
Protocol 1: Two-Step Antibody-Protein Conjugation using SMCC (Amine-to-Sulfhydryl)
This protocol describes the conjugation of a protein with free sulfhydryl groups to an antibody using the SMCC crosslinker.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Protein with free sulfhydryls
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Activation of Antibody with SMCC
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove excess, non-reacted SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of Maleimide-Activated Antibody to Sulfhydryl-Containing Protein
-
Ensure the protein to be conjugated has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
Immediately combine the maleimide-activated antibody with the sulfhydryl-containing protein in a desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) Quench the reaction by adding a final concentration of 1 mM cysteine or other sulfhydryl-containing compound to block any unreacted maleimide groups.
-
Purify the final conjugate using size-exclusion chromatography to remove unreacted protein and other byproducts.
Two-step protein conjugation workflow using SMCC.
Protocol 2: Photoreactive Crosslinking using an NHS-Ester/Diazirine Crosslinker
This protocol outlines a general procedure for identifying protein-protein interactions using a heterobifunctional crosslinker with an amine-reactive NHS ester and a photoreactive diazirine group.
Materials:
-
Purified "bait" protein with primary amines
-
Cell lysate or purified "prey" protein
-
NHS-Ester/Diazirine Crosslinker (e.g., SDA)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (amine-free, e.g., PBS, pH 7-9)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
UV lamp (330-370 nm)
-
Desalting columns
Procedure: All steps involving the photoreactive crosslinker before UV activation should be performed in the dark or under subdued light.
Step 1: Labeling of Bait Protein
-
Dissolve the NHS-Ester/Diazirine crosslinker in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the crosslinker to the purified bait protein in Reaction Buffer.
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove excess crosslinker and quenching buffer using a desalting column equilibrated with a suitable buffer for the interaction study.
Step 2: Interaction and Photocrosslinking
-
Mix the diazirine-labeled bait protein with the cell lysate or prey protein solution and incubate under conditions that favor the protein-protein interaction.
-
Expose the sample to UV light (330-370 nm) for 5-15 minutes on ice to activate the diazirine and induce crosslinking.
-
The crosslinked protein complexes can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.
Workflow for photoreactive crosslinking.
Protocol 3: Glycoprotein Conjugation using a Hydrazide-Maleimide Crosslinker
This protocol describes the conjugation of a glycoprotein to a sulfhydryl-containing molecule.
Materials:
-
Glycoprotein (e.g., antibody)
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Hydrazide-Maleimide Crosslinker (e.g., MPBH)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing molecule
-
Desalting columns
Procedure:
Step 1: Oxidation of Glycoprotein
-
Dissolve the glycoprotein in Oxidation Buffer.
-
Prepare a fresh solution of sodium meta-periodate in Oxidation Buffer.
-
Add the periodate solution to the glycoprotein to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes on ice in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes on ice.
-
Remove excess periodate and byproducts by passing the oxidized glycoprotein through a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
Dissolve the Hydrazide-Maleimide crosslinker in an appropriate solvent and add it to the oxidized glycoprotein. Incubate for 2 hours at room temperature to form a hydrazone bond, resulting in a maleimide-activated glycoprotein.
-
Purify the maleimide-activated glycoprotein using a desalting column.
-
Combine the maleimide-activated glycoprotein with the sulfhydryl-containing molecule and incubate for 1-2 hours at room temperature.
-
Purify the final conjugate to remove unreacted components.
Signaling pathway for glycoprotein conjugation.
Conclusion
Heterobifunctional crosslinkers are powerful and versatile tools for the covalent conjugation of biomolecules. Their dual reactivity allows for controlled, sequential reactions that are essential for the construction of complex bioconjugates with defined stoichiometry and spatial orientation. The selection of a suitable crosslinker depends on the target functional groups, the desired properties of the spacer arm, and the specific application. By understanding the underlying chemistry and following optimized protocols, researchers can effectively utilize these reagents to advance their studies in basic research, diagnostics, and therapeutic development.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Carbonyl Compounds and Carbonyl-Reactive Crosslinker - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to SPDP-PEG6-NHS Ester for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-PEG6-NHS ester, and its application in the development of antibody-drug conjugates (ADCs). This document outlines the core properties of the linker, detailed experimental protocols for its use, and a summary of relevant performance data.
Introduction to this compound in ADCs
Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected by a chemical linker.[1] The linker is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.[1]
This compound is a cleavable linker that offers several advantageous features for ADC development. It is a heterobifunctional molecule, meaning it has two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol (SPDP) group.[2] The NHS ester reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.[2] The SPDP group reacts with sulfhydryl (thiol) groups to form a disulfide bond, which is cleavable under the reducing conditions found inside target cells.[]
The linker also incorporates a polyethylene glycol (PEG) spacer with six ethylene glycol units (PEG6). This hydrophilic spacer helps to mitigate the hydrophobicity of the cytotoxic payload, which can improve the solubility and stability of the ADC, potentially enabling higher drug-to-antibody ratios (DARs) without causing aggregation. The PEG spacer can also favorably impact the pharmacokinetic properties of the ADC, leading to a longer circulation half-life.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC development.
| Property | Value | Reference |
| Chemical Name | N-Succinimidyl-3-(2-pyridyldithio)propionate-PEG6-NHS ester | |
| CAS Number | 1818294-32-4 | |
| Molecular Formula | C27H41N3O11S2 | |
| Molecular Weight | 647.76 g/mol | |
| Purity | >90% | |
| Solubility | Soluble in organic solvents such as DCM and DMSO. | |
| Storage Conditions | -20°C, protected from moisture. |
Mechanism of Action and Payload Release
The therapeutic efficacy of an ADC constructed with this compound is dependent on a series of events, from antigen binding to the intracellular release of the cytotoxic payload.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Antibody-Payload Conjugation Workflow
The conjugation of a cytotoxic payload to an antibody using this compound is a multi-step process.
Detailed Conjugation Protocol
This protocol is a general guideline and may require optimization for specific antibodies and payloads.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
This compound.
-
Thiol-containing cytotoxic payload.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the reaction buffer using an appropriate method like spin filtration.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the thiol-containing payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
Add a slight molar excess of the this compound solution to the thiol-containing payload solution.
-
Incubate the reaction for 1-2 hours at room temperature to form the SPDP-PEG6-Payload conjugate.
-
-
Conjugation to Antibody:
-
Add the desired molar excess of the SPDP-PEG6-Payload solution to the prepared antibody solution. A starting point for optimization is a 5:1 to 20:1 molar ratio of linker-payload to antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF.
-
Characterization of the ADC
Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody.
-
UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the maximum absorbance wavelength of the payload).
-
Hydrophobic Interaction Chromatography (HIC): A widely used method to determine the distribution of different DAR species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the DAR distribution and can identify different conjugated species.
-
-
Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
-
In Vitro Potency:
-
Cell-based Cytotoxicity Assays: Determine the half-maximal inhibitory concentration (IC50) of the ADC on target and non-target cell lines.
-
Performance Data (Illustrative)
While specific quantitative data for ADCs using the this compound linker is limited in publicly available literature, the following tables provide illustrative data from studies on ADCs with similar PEGylated and disulfide-containing linkers. This data can serve as a general guide for expected performance.
In Vitro Cytotoxicity of ADCs with PEGylated Linkers
| ADC Construct | Cell Line | IC50 (nM) | Reference |
| Anti-HER2-PEG4-MMAE | SK-BR-3 (HER2-positive) | 0.5 | |
| Anti-HER2-PEG10k-MMAE | SK-BR-3 (HER2-positive) | 11.0 | |
| Anti-CD30-PEG12-MMAE | Karpas 299 (CD30-positive) | 1.2 |
Note: The IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.
Pharmacokinetic Parameters of ADCs with Varying PEG Length
| ADC Construct | Half-life (t½) in mice (hours) | Reference |
| Affibody-SMCC-MMAE (No PEG) | ~2 | |
| Affibody-PEG4k-MMAE | ~5 | |
| Affibody-PEG10k-MMAE | ~22.4 |
Note: This data is for an affibody conjugate, not a full-length antibody, but illustrates the trend of increasing half-life with longer PEG chains.
Conclusion
This compound is a versatile and effective linker for the development of antibody-drug conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, while the cleavable disulfide bond facilitates intracellular payload release. The inclusion of a PEG6 spacer offers the potential to improve the physicochemical and pharmacokinetic properties of the resulting ADC. Careful optimization of the conjugation protocol and thorough characterization of the final product are essential to ensure the development of a safe and efficacious therapeutic. This guide provides a solid foundation of technical information to aid researchers in the successful application of this compound in their ADC programs.
References
A Technical Guide to the Storage, Handling, and Application of SPDP-PEG6-NHS Ester
Introduction: SPDP-PEG6-NHS ester is a heterobifunctional crosslinking reagent designed for the conjugation of biomolecules. It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that targets primary amines, and a pyridyldithiol (SPDP) group that reacts with sulfhydryls. These reactive ends are separated by a polyethylene glycol (PEG) spacer containing six units. The PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous environments, mitigating potential aggregation issues often associated with more hydrophobic crosslinkers[1][2][3]. The disulfide bond within the SPDP group provides a cleavable linkage, allowing for the release of conjugated molecules under reducing conditions[4][5]. This guide provides an in-depth overview of the proper storage, handling, and experimental protocols for this compound for researchers in drug development and other scientific fields.
Chemical Properties and Structure
This compound is a membrane-permeable crosslinker that facilitates intracellular conjugation. Its structure is optimized for creating stable yet reversible linkages between molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C27H41N3O11S2 | |
| Molecular Weight | ~647.8 g/mol | |
| CAS Number | 1818294-32-4 | |
| Purity | >95% initially, >90% upon shipping |
| Appearance | White Solid | |
Diagram 1: Chemical structure of this compound.
Storage and Stability
Proper storage is critical to maintain the reactivity of this compound, particularly the moisture-sensitive NHS ester group.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | References |
|---|---|---|---|
| Solid Reagent | Store at -20°C, protected from moisture. | Prevents degradation of the reactive NHS ester. | |
| Handling | Allow vial to equilibrate to room temperature before opening. | Prevents condensation of moisture onto the hygroscopic solid. | |
| Stock Solutions | Prepare in anhydrous DMSO or DMF. Store at -20°C for up to a few weeks. | Organic solvents prevent hydrolysis. Freezing prolongs stability. |
| Aqueous Solutions | Use immediately after preparation. | The NHS ester hydrolyzes rapidly in aqueous buffers. | |
The stability of the NHS ester is highly dependent on pH. Hydrolysis of the ester is a competing reaction to the desired conjugation with primary amines and its rate increases significantly with pH.
Table 3: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature | Half-life | References |
|---|---|---|---|
| 7.0 | 0°C | 4-5 hours | |
| 7.0 | Room Temp. | Several hours | |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | < 10 minutes | |
Solubility and Reconstitution
While the PEG6 spacer improves water solubility compared to non-PEGylated counterparts, this compound has limited solubility in aqueous buffers and should first be dissolved in a water-miscible organic solvent.
Table 4: Solubility of this compound
| Solvent | Solubility | References |
|---|---|---|
| Dichloromethane (DCM) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble |
| Acetonitrile, DMAC | Soluble | |
Experimental Protocol: Reconstitution of this compound
-
Equilibration: Remove the vial of this compound from -20°C storage and allow it to sit at room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Solvent Addition: Add anhydrous DMSO or high-quality, amine-free DMF to the vial to create a concentrated stock solution (e.g., 20 mM). Use fresh, high-purity DMF as it can degrade over time to form amines that will react with the NHS ester.
-
Dissolution: Vortex the vial gently until the solid is completely dissolved.
-
Storage: Use the stock solution immediately or store it in small aliquots at -20°C for future use. Avoid multiple freeze-thaw cycles.
Reaction Chemistry and Principles
The dual reactivity of this compound allows for a variety of conjugation strategies. The reaction kinetics of each functional group are pH-dependent.
Table 5: Optimal Reaction Conditions
| Reactive Group | Target | Optimal pH | Recommended Buffers | Incompatible Buffers |
|---|---|---|---|---|
| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5 | Phosphate, Borate, Bicarbonate, HEPES | Buffers containing primary amines (e.g., Tris, Glycine) |
| SPDP | Sulfhydryls (-SH) | 7.0 - 8.0 | Phosphate, Borate, Bicarbonate, HEPES | Buffers containing thiols or reducing agents (e.g., DTT) |
Reaction 1: NHS Ester with Primary Amine
The NHS ester reacts with a deprotonated primary amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.
Diagram 2: NHS ester reaction with a primary amine.
Reaction 2: SPDP with Sulfhydryl
The 2-pyridyldithio group reacts with a free sulfhydryl to form a disulfide bond. This reaction releases pyridine-2-thione, which can be monitored by measuring its absorbance at 343 nm (ε = 8080 M⁻¹cm⁻¹) to quantify the extent of the reaction.
Diagram 3: SPDP reaction with a sulfhydryl group.
Experimental Protocols
The following protocols outline common procedures for using this compound.
Protocol 5.1: Two-Step Amine-to-Sulfhydryl Crosslinking
This is the most common strategy, involving the modification of an amine-containing molecule, followed by conjugation to a sulfhydryl-containing molecule.
Diagram 4: Experimental workflow for two-step crosslinking.
Methodology:
-
Protein Preparation: Dissolve the amine-containing protein (Protein₁) in an amine-free buffer (e.g., PBS, borate buffer) at pH 7.2-8.5. The optimal protein concentration is typically 1-10 mg/mL.
-
Amine Modification: Add a 10- to 20-fold molar excess of the reconstituted this compound stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Purification: Remove excess crosslinker and the NHS byproduct from the modified Protein₁ using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS at pH 7.2).
-
Sulfhydryl Conjugation: Add the sulfhydryl-containing molecule (Protein₂) to the purified, modified Protein₁. The reaction should be performed in a thiol-free buffer at pH 7.0-8.0.
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Final Purification (Optional): If necessary, purify the final conjugate from unreacted components using size-exclusion chromatography or other appropriate methods.
Protocol 5.2: Disulfide Bond Cleavage
The disulfide bond introduced by the crosslinker can be cleaved to release the conjugated molecules.
-
Reducing Agent: Prepare a solution of a reducing agent such as Dithiothreitol (DTT) or TCEP.
-
Cleavage Reaction: Add the reducing agent to the conjugated sample. For selective cleavage of the linker's disulfide bond while preserving native protein disulfides, use 25 mM DTT at pH 4.5. For complete reduction, a higher DTT concentration (e.g., 50 mM) at neutral pH can be used.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Removal of Reducing Agent: If necessary, remove the DTT from the released proteins via a desalting column.
Summary and Key Considerations
-
Moisture Sensitivity: The NHS ester is highly susceptible to hydrolysis. Always store the reagent at -20°C under dry conditions and allow it to warm to room temperature before opening.
-
pH Control: Reaction efficiency is critically dependent on pH. Use pH 7.2-8.5 for the amine reaction and pH 7.0-8.0 for the sulfhydryl reaction.
-
Buffer Choice: Avoid buffers containing primary amines (Tris, glycine) during the NHS ester reaction and buffers with thiols during the SPDP reaction.
-
Solvent Quality: Use anhydrous, high-purity organic solvents for reconstitution to prevent premature degradation of the reagent.
-
Reaction Monitoring: The release of pyridine-2-thione (A₃₄₃) during the sulfhydryl reaction provides a convenient method to monitor conjugation progress.
References
- 1. This compound, 1818294-32-4 | BroadPharm [broadpharm.com]
- 2. This compound | 1818294-32-4 [amp.chemicalbook.com]
- 3. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
SPDP-PEG6-NHS Ester: A Technical Guide for Bioconjugation in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heterobifunctional crosslinker, SPDP-PEG6-NHS ester, a valuable tool in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, detailed experimental protocols for its use in bioconjugation, and illustrates the underlying mechanisms of action for the resulting conjugates.
Core Properties of this compound
This compound is a versatile crosslinking reagent that features two distinct reactive moieties at either end of a six-unit polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, such as the lysine residues on proteins, while the pyridyldithiol (SPDP) group reacts with sulfhydryl groups, enabling the formation of a cleavable disulfide bond. The hydrophilic PEG linker enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments.[1]
| Property | Value | Reference |
| Molecular Formula | C27H41N3O11S2 | [2] |
| Molecular Weight | 647.76 g/mol | [2] |
| CAS Number | 1818294-32-4 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM) | [1] |
| Storage | Store at -20°C, protected from moisture |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the conjugation of biomolecules. Optimization may be required for specific applications.
Protocol 1: Conjugation of this compound to a Protein (Amine-Reactive Labeling)
This protocol describes the initial step of reacting the NHS ester moiety of the crosslinker with primary amines on a protein, such as an antibody.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: Phosphate, carbonate/bicarbonate, or borate buffer, pH 7-8
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the reaction buffer. The recommended protein concentration is 2-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 20 mM stock solution can be prepared.
-
Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. A common starting point is a 10-20 fold molar excess of the linker.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove excess, unreacted this compound and reaction byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Conjugation of a Thiol-Containing Molecule to an SPDP-Activated Protein
This protocol outlines the second step, where a molecule containing a free sulfhydryl group is conjugated to the SPDP-activated protein via a disulfide exchange reaction.
Materials:
-
SPDP-activated protein (from Protocol 1)
-
Thiol-containing molecule (e.g., a cytotoxic drug, a peptide, or another protein with a free cysteine)
-
Reaction buffer: Thiol-free buffer, pH 7-8 (e.g., PBS)
-
Reducing agent (optional, for cleaving the disulfide bond): Dithiothreitol (DTT)
Procedure:
-
Thiol-Containing Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer.
-
Reaction: Add the thiol-containing molecule to the purified SPDP-activated protein. The reaction between the pyridyldithiol group and the sulfhydryl group will result in the formation of a disulfide bond and the release of pyridine-2-thione, which can be monitored by measuring the absorbance at 343 nm.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove any unreacted molecules.
-
(Optional) Cleavage of the Disulfide Bond: The disulfide bond in the linker can be cleaved using a reducing agent like DTT (e.g., 25 mM DTT at pH 4.5) to release the conjugated molecule.
Application in Antibody-Drug Conjugate (ADC) Development
This compound is frequently used as a cleavable linker in the construction of ADCs. The workflow involves conjugating a cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen.
References
An In-depth Technical Guide to NHS Ester Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry for the covalent labeling of proteins. It details the underlying reaction mechanism, factors influencing labeling efficiency, a variety of available NHS ester reagents, and detailed protocols for common labeling procedures. Furthermore, it presents quantitative data to aid in reagent selection and experimental design, along with visual representations of key workflows and biological pathways.
Core Principles of NHS Ester Chemistry
N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely employed for the modification of primary amines (-NH₂) on proteins.[1] This chemistry primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond between the protein and the molecule conjugated to the NHS ester.[2]
The fundamental reaction involves the attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming the stable amide linkage.[2]
The Critical Role of pH
The efficiency of NHS ester-mediated protein labeling is highly pH-dependent. The reaction is most efficient in the pH range of 7.2 to 8.5.[3] This is due to a crucial balance between two competing factors:
-
Amine Reactivity: For the primary amine to act as a nucleophile, it must be in its deprotonated state. At acidic pH, the amine group is protonated (-NH₃⁺) and therefore unreactive. As the pH increases towards and above the pKa of the amine, a greater proportion is deprotonated and available for reaction.
-
NHS Ester Hydrolysis: A significant competing reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive. The rate of hydrolysis increases with pH.[1]
Therefore, an optimal pH is required to ensure a sufficient concentration of reactive amines while minimizing the rate of NHS ester hydrolysis. For most applications, a pH of 8.3-8.5 is recommended.
Quantitative Data for Experimental Design
The selection of reaction conditions and NHS ester reagents can be guided by quantitative data on their stability and reactivity.
Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 4 | ~1 hour | |
| 8.6 | 4 | ~10 minutes |
This data highlights the increased rate of hydrolysis at higher pH, emphasizing the need for timely execution of the labeling reaction.
Table 2: Comparison of Common NHS Ester Reagents
While direct head-to-head comparative studies are limited, the following table summarizes the general properties and common applications of different classes of NHS esters.
| NHS Ester Type | Key Features | Advantages | Disadvantages | Common Applications |
| Standard NHS Esters | Hydrophobic | Good for intracellular labeling (membrane permeable). | Require dissolution in an organic co-solvent (e.g., DMSO, DMF). | Labeling of intracellular proteins, small molecule conjugation. |
| Sulfo-NHS Esters | Hydrophilic (contains a sulfonate group) | Water-soluble, reducing the need for organic solvents; membrane-impermeable. | Generally less stable than standard NHS esters. | Cell surface protein labeling, biotinylation of antibodies in aqueous buffers. |
| PEGylated NHS Esters | Contains a polyethylene glycol (PEG) spacer | Increases hydrophilicity, reduces aggregation of labeled proteins, and minimizes steric hindrance. | May increase the overall size of the label, potentially affecting protein function. | Biotinylation, fluorescent labeling where solubility and steric hindrance are concerns. |
Visualizing Key Processes
NHS Ester Reaction Mechanism
The following diagram illustrates the fundamental chemical reaction between an NHS ester and a primary amine on a protein, as well as the competing hydrolysis reaction.
General Experimental Workflow for Protein Labeling
This diagram outlines the key steps involved in a typical protein labeling experiment, from initial preparation to final analysis.
EGFR Signaling Pathway Investigation
Fluorescently labeled ligands, such as Epidermal Growth Factor (EGF), are powerful tools for studying receptor-mediated signaling pathways. The diagram below illustrates a simplified representation of the EGF receptor (EGFR) signaling cascade, which can be visualized and quantified using fluorescently labeled EGF.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common protein labeling procedures using NHS esters.
Protocol 1: General Fluorescent Labeling of a Protein
This protocol describes a general procedure for labeling a protein with a fluorescent dye using an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Amine-reactive fluorescent dye (NHS ester).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification column (e.g., size-exclusion chromatography column such as Sephadex G-25).
-
Spectrophotometer.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin). If necessary, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point. The optimal ratio should be determined empirically.
-
While gently vortexing the protein solution, add the dissolved NHS ester dropwise.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) using a spectrophotometer. The DOL is the average number of dye molecules per protein molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate the protein concentration and DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye) and ε is the molar extinction coefficient.
-
-
Protocol 2: Biotinylation of an Antibody
This protocol outlines the procedure for labeling an antibody with biotin using a Biotin-PEG-NHS ester.
Materials:
-
Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Biotin-PEG-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis cassette.
Procedure:
-
Antibody and Reagent Preparation:
-
Prepare the antibody solution as described in Protocol 1.
-
Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the biotin reagent to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching solution.
-
Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.
-
-
Storage:
-
Store the biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for long-term stability.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect buffer pH (too low).- Presence of amine-containing substances in the protein buffer.- Hydrolysis of the NHS ester due to moisture or high pH.- Insufficient molar excess of the NHS ester. | - Verify the pH of the reaction buffer is between 7.2 and 8.5.- Perform buffer exchange to an amine-free buffer.- Use fresh, anhydrous DMSO or DMF and prepare the NHS ester solution immediately before use.- Increase the molar excess of the NHS ester. |
| Protein Precipitation | - High concentration of organic solvent.- The attached label is highly hydrophobic.- The labeling process has altered the protein's stability. | - Keep the final concentration of the organic co-solvent below 10%.- Consider using a more hydrophilic version of the label (e.g., a PEGylated NHS ester).- Optimize reaction conditions (lower temperature, shorter incubation time). |
| Inconsistent Results | - Inaccurate protein concentration measurement.- Degradation of the NHS ester stock.- Variation in reaction time or temperature. | - Accurately determine the protein concentration before labeling.- Store the solid NHS ester desiccated at -20°C and use a fresh aliquot for each experiment.- Standardize incubation time and temperature. |
Conclusion
NHS ester chemistry provides a robust and versatile method for the covalent labeling of proteins. By understanding the core principles of the reaction, particularly the critical role of pH, and by carefully selecting the appropriate NHS ester reagent, researchers can achieve efficient and reproducible labeling for a wide range of applications. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to utilize this powerful bioconjugation technique.
References
An In-depth Technical Guide to SPDP-PEG6-NHS Ester in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of SPDP-PEG6-NHS Ester in Advanced Drug Delivery
This compound is a heterobifunctional crosslinker meticulously designed for the advanced requirements of modern drug delivery systems.[1] Its structure integrates three key functional components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable, covalent amide bonds with primary amines, such as the lysine residues found on proteins and antibodies.[2]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A sulfhydryl-reactive group that forms a cleavable disulfide bond with thiol groups.[3]
-
Polyethylene Glycol (PEG) Linker: A six-unit PEG chain that acts as a hydrophilic spacer, enhancing the solubility and biocompatibility of the resulting conjugate.[3][4]
This unique combination allows for the precise and efficient conjugation of different molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted nanoparticles, and other stimuli-responsive therapeutic systems. The key feature of the SPDP moiety is its disulfide bond, which can be cleaved in the reducing environment of the cell cytoplasm, enabling targeted intracellular drug release.
Chemical Properties and Specifications
Understanding the physicochemical properties of this compound is critical for its effective application.
| Property | Value | Source(s) |
| Chemical Name | N-succinimidyl 3-(2-pyridyldithio)propionate-hexaethylene glycol-NHS ester | |
| CAS Number | 1818294-32-4 | |
| Molecular Formula | C27H41N3O11S2 | |
| Molecular Weight | 647.76 g/mol | |
| Purity | Typically >90-95% | |
| Storage | -20°C, protected from moisture | |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Mechanism of Action and Bioconjugation Chemistry
The utility of this compound lies in its two distinct reactive ends, allowing for a sequential and controlled conjugation process.
Two-Step Conjugation Strategy
-
Amine Reaction (NHS Ester): The NHS ester reacts with primary amines (e.g., on an antibody or protein carrier) to form a stable amide bond. This reaction is typically performed in a buffer at a pH of 7.0-8.0.
-
Thiol Reaction (SPDP): The 2-pyridyldithio group on the SPDP moiety reacts with a sulfhydryl (thiol) group on a second molecule (e.g., a cytotoxic drug) to form a disulfide bond. This reaction displaces pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm to monitor the reaction's progress.
Intracellular Cleavage: Glutathione-Mediated Drug Release
The disulfide bond introduced by the SPDP linker is stable in the bloodstream but is susceptible to cleavage by reducing agents. Glutathione (GSH), a tripeptide found in high concentrations (1-10 mM) inside cells, is the primary agent responsible for this cleavage. In the reducing environment of the cytoplasm, GSH attacks the disulfide bond, releasing the conjugated drug from its carrier. This mechanism provides a targeted release strategy, minimizing off-target toxicity and maximizing therapeutic efficacy at the site of action.
Applications and Performance Data
While specific quantitative data for this compound itself is often embedded within broader drug delivery system studies, the performance of SPDP linkers, in general, is well-documented. The principles apply directly to the PEG6 variant.
| Application Area | Drug Delivery System | Key Performance Metric | Typical Reported Values | Source(s) |
| Oncology | Antibody-Drug Conjugates (ADCs) | Drug-to-Antibody Ratio (DAR) | 2 - 4 | |
| In vitro Cytotoxicity (IC50) | Varies by drug/cell line | N/A | ||
| In vivo Tumor Regression | High efficacy in xenograft models | |||
| Targeted Delivery | Ligand-Functionalized Nanoparticles | Conjugation Efficiency | >80% | |
| Drug Release (in 10 mM GSH) | >90% release within hours | |||
| Cellular Uptake | Enhanced in targeted cells |
Experimental Protocols
The following are generalized protocols based on established methodologies for using SPDP-PEG linkers. Researchers must optimize these protocols for their specific proteins, drugs, and experimental conditions.
Protocol 1: Activation of an Antibody with this compound
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 2-5 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.
-
If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
-
Linker Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the linker in a water-miscible organic solvent like DMSO or DMF to prepare a 20-25 mM stock solution. Do not store the stock solution, as the NHS ester is prone to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column (e.g., Zeba Spin) or dialysis, exchanging the buffer back to PBS. The antibody is now "activated" and ready for conjugation to a thiol-containing molecule.
-
Protocol 2: Conjugation of Activated Antibody to a Thiolated Drug
-
Drug Preparation:
-
Dissolve the thiol-containing drug or payload in a suitable buffer, ensuring it is free of other reducing agents.
-
-
Conjugation Reaction:
-
Mix the activated antibody from Protocol 1 with the thiolated drug. The molar ratio should be optimized but typically ranges from 1:2 to 1:5 (antibody:drug).
-
Incubate the mixture for 8-18 hours at room temperature or 4°C.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate from unconjugated drug and antibody using size-exclusion chromatography (SEC) or affinity chromatography.
-
Characterize the final product to determine the drug-to-antibody ratio (DAR) and confirm purity.
-
Conclusion
This compound is a sophisticated and versatile crosslinker that addresses several key challenges in drug delivery. Its heterobifunctional nature allows for controlled, sequential conjugation, while the PEG spacer enhances solubility and reduces potential immunogenicity. Most importantly, the glutathione-cleavable disulfide bond provides a robust mechanism for targeted intracellular drug release, making it an indispensable tool for developing next-generation ADCs and targeted nanomedicines. Proper understanding of its chemistry and adherence to optimized protocols are essential for harnessing its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for SPDP-PEG6-NHS Ester in Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG6-NHS ester is a heterobifunctional crosslinker that enables the conjugation of proteins and other molecules through amine and sulfhydryl groups.[1] This reagent features a six-unit polyethylene glycol (PEG) spacer, which enhances the solubility of the resulting conjugate in aqueous media.[1][2] The molecule contains two reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a pyridyldithiol (SPDP) group that reacts with sulfhydryls.[3][4] This dual reactivity allows for either amine-to-sulfhydryl or amine-to-amine crosslinking, the latter requiring a reduction step to generate a free sulfhydryl. The resulting disulfide bond within the linker is cleavable by reducing agents such as dithiothreitol (DTT), providing an option for reversible conjugation.
These characteristics make this compound a valuable tool in drug development, particularly for creating antibody-drug conjugates (ADCs) and for the PEGylation of proteins and peptides to improve their pharmacokinetic properties.
Chemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its reactivity.
| Property | Value | Reference |
| Molecular Formula | C27H41N3O11S2 | |
| Molecular Weight | 647.8 g/mol | |
| Purity | >90-95% | |
| Solubility | Soluble in DCM, DMSO, DMF | |
| Storage Conditions | Store at -20°C, protected from moisture. | |
| Shipping | Ambient temperature |
Note: The NHS ester is sensitive to moisture and hydrolysis, especially at higher pH. It is recommended to equilibrate the reagent to room temperature before opening and to dissolve it in an anhydrous organic solvent immediately before use. Stock solutions should not be prepared for long-term storage.
Reaction Mechanism
The conjugation process involves two main reactions:
-
Amine Reaction: The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a pH of 7.2 to 8.5.
-
Sulfhydryl Reaction: The 2-pyridyldithio group reacts with a free sulfhydryl group to form a disulfide bond, releasing pyridine-2-thione. This reaction is optimal at a pH of 7-8. The release of pyridine-2-thione can be monitored spectrophotometrically by measuring the absorbance at 343 nm to quantify the extent of the reaction.
Experimental Protocols
Two primary strategies can be employed for protein conjugation using this compound: Amine-to-Sulfhydryl conjugation and Amine-to-Amine conjugation.
Protocol 1: Amine-to-Sulfhydryl Conjugation
This protocol is used when one protein (Protein A) has accessible primary amines and the second protein (Protein B) has a free sulfhydryl group.
Materials:
-
This compound
-
Protein A (with primary amines)
-
Protein B (with a free sulfhydryl)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.2-8.0
-
Desalting columns or size-exclusion chromatography system
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 25 mM (e.g., dissolve 5 mg in approximately 308 µL of solvent).
-
Prepare Protein A Solution: Dissolve Protein A in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Reaction of this compound with Protein A: Add a 20-fold molar excess of the 25 mM this compound stock solution to the Protein A solution. For example, add 20 µL of the stock solution to 1 mL of the Protein A solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification of Activated Protein A: Remove unreacted this compound and byproducts using a desalting column or size-exclusion chromatography, exchanging the buffer to the Reaction Buffer.
-
Prepare Protein B Solution: Dissolve Protein B in the Reaction Buffer.
-
Conjugation of Activated Protein A with Protein B: Add 0.2 to 1.0 molar equivalents of Protein B to the purified, activated Protein A.
-
Final Incubation: Allow the conjugation reaction to proceed for 8 to 16 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final protein-protein conjugate from unconjugated proteins and other reagents using an appropriate method such as size-exclusion chromatography.
Protocol 2: Amine-to-Amine Conjugation
This protocol is used when both proteins (Protein A and Protein B) have accessible primary amines but no free sulfhydryls. This involves modifying both proteins with the this compound, followed by the reduction of one of the modified proteins to generate a sulfhydryl group for conjugation.
Materials:
-
This compound
-
Protein A and Protein B (with primary amines)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.2-8.0
-
Reducing Agent: Dithiothreitol (DTT)
-
Reduction Buffer: Acetate buffer or PBS-EDTA
-
Desalting columns or size-exclusion chromatography system
Procedure:
-
Prepare this compound Stock Solution: Prepare a 20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Modification of Proteins:
-
Separately, dissolve Protein A and Protein B in the Reaction Buffer to a concentration of 2-5 mg/mL.
-
To each protein solution, add the 20 mM this compound stock solution to achieve a desired molar excess (a starting point of 25 µL per 1 mL of protein solution can be used).
-
Incubate each reaction for 30-60 minutes at room temperature.
-
-
Purification of Modified Proteins: Purify both SPDP-modified proteins separately using desalting columns to remove excess reagent and byproducts, exchanging into PBS-EDTA.
-
Reduction of one Modified Protein:
-
Choose one of the modified proteins (e.g., Protein B) for reduction. It is advisable to choose the protein whose function is less dependent on native disulfide bonds.
-
Prepare a 150 mM DTT solution in an appropriate buffer (acetate buffer can be used to avoid reducing native disulfide bonds).
-
Add the DTT solution to the selected SPDP-modified protein to a final DTT concentration of 50 mM (e.g., add 0.5 mL of 150 mM DTT to 1 mL of protein solution).
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Sulfhydryl-Modified Protein: Remove the DTT from the reduced protein using a desalting column equilibrated with PBS-EDTA. The protein now has a free sulfhydryl group.
-
Final Conjugation: Mix the SPDP-modified Protein A with the newly generated sulfhydryl-modified Protein B.
-
Final Incubation: Incubate the mixture for 18 hours at room temperature or at 4°C.
-
Final Purification: Isolate the final protein-protein conjugate using size-exclusion chromatography.
Quantitative Data Summary
| Parameter | Recommended Value | Protocol Reference |
| This compound Stock Solution | 20-25 mM in DMSO or DMF | |
| Protein Concentration | 1-5 mg/mL | |
| Reaction pH (NHS Ester) | 7.2 - 8.5 | |
| Reaction pH (Sulfhydryl) | 7.0 - 8.0 | |
| Molar Excess of NHS Ester | 10 to 20-fold | |
| NHS Ester Reaction Time | 30-60 minutes at room temperature | |
| Sulfhydryl Reaction Time | 8-18 hours at room temperature or 4°C | |
| DTT Concentration for Reduction | 50 mM | |
| Reduction Time | 30 minutes at room temperature |
Visual Workflows
References
Application Notes and Protocols for Labeling Antibodies with SPDP-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of antibodies with the heterobifunctional crosslinker SPDP-PEG6-NHS ester. This reagent is widely used in bioconjugation to link antibodies to other molecules, such as drugs, enzymes, or fluorescent probes, for various applications including antibody-drug conjugates (ADCs), immunoassays, and diagnostic imaging.[1][2] The this compound contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines on the antibody, and a pyridyldithiol (SPDP) group that can react with sulfhydryl groups.[1][3] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.[3]
The NHS ester reacts with primary amino groups, such as the side chain of lysine residues and the N-terminus of the antibody, to form a stable amide bond. The pyridyldithiol group can then be used to form a disulfide bond with a thiol-containing molecule. This disulfide bond is cleavable by reducing agents, which can be advantageous for applications requiring the release of a conjugated payload.
Reaction Principle
The labeling process involves a two-step reaction. First, the NHS ester of the this compound reacts with primary amines on the antibody in a nucleophilic acyl substitution reaction. This reaction is most efficient at a pH between 7 and 9. Subsequently, the pyridyldithiol group of the now antibody-bound crosslinker can react with a sulfhydryl group on a target molecule to form a disulfide bond.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Antibody to be labeled (in an amine-free buffer, e.g., PBS) | Spectrophotometer (for measuring protein and pyridine-2-thione concentration) |
| This compound (e.g., from BroadPharm, CAS 1818294-32-4) | Centrifuge |
| Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) | Desalting columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography system for purification |
| Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (0.1 M sodium phosphate, 0.15 M NaCl) or Borate buffer, pH 8.0. Crucially, the buffer must not contain primary amines like Tris or glycine. | Pipettes and sterile, nuclease-free microcentrifuge tubes |
| Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine | pH meter |
| (Optional) Reducing agent such as Dithiothreitol (DTT) for subsequent reactions with the SPDP group. | Vortex mixer and rotator |
Experimental Protocols
Protocol 1: Antibody Preparation
It is critical to ensure the antibody is in a suitable buffer free of any primary amines, which would compete with the antibody for reaction with the NHS ester.
-
If the antibody solution contains substances like Tris, glycine, or ammonium ions, it must be buffer exchanged into an appropriate reaction buffer (e.g., PBS, pH 7.2-8.0).
-
This can be achieved using a desalting column, dialysis, or tangential flow filtration.
-
The antibody concentration should be determined after buffer exchange, for example, by measuring the absorbance at 280 nm. A reasonably pure antibody (>90%) at a concentration of >0.5 mg/ml is recommended for most labeling reactions.
Protocol 2: this compound Stock Solution Preparation
The NHS ester is sensitive to moisture and should be handled accordingly.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution. For example, dissolve 5 mg of this compound in 640 µL of DMSO to create a 25 mM stock solution.
-
Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.
Protocol 3: Antibody Labeling with this compound
The molar ratio of the crosslinker to the antibody will determine the degree of labeling. A 20-fold molar excess of the crosslinker to a 1-10 mg/mL antibody solution typically results in 4-6 linkers per antibody. The optimal ratio may need to be determined empirically for each specific antibody and application.
-
Add the calculated volume of the this compound stock solution to the antibody solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. This step is crucial to stop the reaction and prevent any non-specific binding in subsequent steps.
Protocol 4: Purification of the Labeled Antibody
Purification is necessary to remove excess, unreacted this compound and the quenched byproducts.
-
Purify the antibody-SPDP-PEG6 conjugate using a desalting column or size-exclusion chromatography.
-
Equilibrate the column with the desired storage buffer for the antibody (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the purified conjugate. The antibody conjugate will elute first, followed by the smaller, unreacted crosslinker molecules.
Quantification of Labeling
The degree of labeling (the number of SPDP-PEG6 molecules per antibody) can be determined by measuring the release of pyridine-2-thione upon reduction of the pyridyldithiol group.
-
Measure the absorbance of the purified antibody-SPDP-PEG6 conjugate at 280 nm to determine the antibody concentration.
-
Add a reducing agent (e.g., DTT to a final concentration of 10-20 mM) to a known concentration of the conjugate.
-
Incubate for 30 minutes at room temperature to release the pyridine-2-thione.
-
Measure the absorbance of the solution at 343 nm. The concentration of pyridine-2-thione can be calculated using its molar extinction coefficient (ε) of 8,080 M⁻¹cm⁻¹ at 343 nm.
-
The degree of labeling can be calculated using the following formula:
Degree of Labeling = (Concentration of pyridine-2-thione) / (Concentration of antibody)
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Antibody (IgG) | 280 | ~210,000 |
| Pyridine-2-thione | 343 | 8,080 |
Applications of SPDP-PEG6-Labeled Antibodies
Antibodies labeled with this compound can be used in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): The pyridyldithiol group can be used to attach a thiol-containing cytotoxic drug to the antibody, creating a targeted therapeutic agent.
-
Immunoassays: The labeled antibody can be conjugated to enzymes or fluorescent probes for use in ELISA, Western blotting, and flow cytometry.
-
Targeted Drug Delivery: The PEGylated antibody can be used to deliver therapeutic agents to specific cells or tissues.
-
Biomolecular Interaction Studies: The ability to create cleavable conjugates allows for the study of protein-protein interactions.
Visualizing the Workflow and Reaction
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Reaction mechanism of this compound with an antibody and a thiol-containing molecule.
References
Application Notes and Protocols for SPDP-PEG6-NHS Ester Reaction with Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the successful conjugation of peptides with SPDP-PEG6-NHS ester. This heterobifunctional crosslinker is a valuable tool in drug development, enabling the creation of peptide-drug conjugates (PDCs), enhancing the pharmacokinetic properties of therapeutic peptides, and facilitating targeted drug delivery.[][2][3][4][]
Introduction to this compound
This compound is a versatile crosslinking reagent composed of three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the N-terminal amine or the epsilon-amine of lysine residues in peptides.
-
Pyridyldithiol (SPDP): A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups, such as those on cysteine residues. This disulfide linkage can be cleaved using reducing agents, allowing for the controlled release of conjugated molecules.
-
Polyethylene Glycol (PEG) Linker: A six-unit PEG spacer that increases the hydrophilicity and biocompatibility of the resulting conjugate, which can improve solubility and in vivo circulation time.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reaction of this compound with peptides.
Table 1: Recommended Reaction Conditions for NHS Ester Coupling to Peptides
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines. Lower pH leads to protonation of amines, reducing reactivity, while higher pH increases the rate of NHS ester hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30-60 minutes), while 4°C can be used for longer incubation times (2-4 hours or overnight) to minimize degradation of sensitive peptides. |
| Reaction Time | 30 minutes - 4 hours | The optimal time depends on the peptide concentration and the desired degree of labeling. Reactions should be monitored to avoid over-labeling. |
| Buffer System | Phosphate, Borate, or Bicarbonate buffers | Amine-free buffers are essential to prevent competition with the peptide for reaction with the NHS ester. Avoid buffers containing Tris or glycine. |
| Organic Co-solvent | DMSO or DMF | This compound has limited aqueous solubility and should be dissolved in an anhydrous organic solvent before addition to the aqueous reaction mixture. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume. |
Table 2: Stability of NHS Ester at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~1 hour |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
Table 3: Recommended Molar Excess of this compound for Peptide Labeling
| Peptide Concentration | Recommended Molar Excess (Reagent:Peptide) | Notes |
| > 5 mg/mL | 5 - 10 fold | Higher peptide concentrations generally require a lower molar excess for efficient labeling. |
| 1 - 5 mg/mL | 10 - 20 fold | A common starting point for many peptide labeling reactions. |
| < 1 mg/mL | 20 - 50 fold | A higher molar excess is needed to compensate for the slower reaction kinetics at lower peptide concentrations. |
Note: The optimal molar excess is empirical and should be determined for each specific peptide and desired degree of labeling.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a peptide containing a primary amine.
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Step-by-Step Protocol
-
Preparation of Peptide Solution:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the peptide is not readily soluble, sonication or the addition of a small amount of organic co-solvent may be necessary. Ensure the final pH is within the recommended range.
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM). This solution should be used promptly as NHS esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 3).
-
Add the calculated volume of the this compound solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS ester.
-
-
Purification of the Peptide Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column for larger peptides or RP-HPLC for more stringent purification.
-
Monitor the purification process by detecting the absorbance of the peptide (e.g., at 220 or 280 nm) and the pyridine-2-thione byproduct of the SPDP reaction at 343 nm if a subsequent reaction with a thiol is performed.
-
-
Characterization and Storage:
-
Characterize the purified peptide conjugate using techniques such as mass spectrometry (to confirm the mass of the conjugate) and HPLC (to assess purity).
-
Store the lyophilized conjugate at -20°C or below, protected from moisture.
-
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with a peptide's primary amine.
Experimental Workflow
Caption: Workflow for this compound peptide conjugation.
Applications in Drug Development
The use of this compound to modify peptides offers several advantages in the development of novel therapeutics:
-
Peptide-Drug Conjugates (PDCs): This linker can be used to attach cytotoxic drugs to targeting peptides, enabling the specific delivery of the therapeutic agent to cancer cells or other diseased tissues, thereby reducing systemic toxicity.
-
Improved Pharmacokinetics: The hydrophilic PEG spacer can increase the in vivo half-life of peptides by reducing renal clearance and protecting against enzymatic degradation.
-
Enhanced Solubility: The PEG component can improve the solubility of hydrophobic peptides, which can be a significant challenge in their formulation and administration.
-
Controlled Release: The disulfide bond in the SPDP moiety is stable in circulation but can be cleaved in the reducing environment inside cells, allowing for the targeted release of the conjugated molecule.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolyzed NHS ester: The reagent was exposed to moisture. | Prepare the NHS ester solution immediately before use in an anhydrous solvent. |
| Buffer contains primary amines: The buffer is competing with the peptide for the reagent. | Use an amine-free buffer such as PBS or bicarbonate buffer. | |
| Incorrect pH: The pH of the reaction is too low, leading to protonated, unreactive amines. | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Low molar excess: Insufficient reagent for the amount of peptide. | Increase the molar excess of the NHS ester, especially for dilute peptide solutions. | |
| Peptide Precipitation | High degree of labeling: Over-modification of the peptide can lead to aggregation. | Reduce the molar excess of the reagent or the reaction time. |
| Hydrophobic reagent: The crosslinker itself may reduce the solubility of the conjugate. | The inherent PEG spacer in this compound helps mitigate this issue. | |
| Multiple Peaks in HPLC | Incomplete reaction: A mixture of labeled and unlabeled peptide is present. | Optimize reaction time and molar excess. |
| Multiple labeling sites: The peptide has multiple primary amines that are being labeled to different extents. | Consider site-specific labeling strategies or accept a heterogeneous product if it meets the application's requirements. | |
| Degradation of peptide or conjugate: The peptide may not be stable under the reaction conditions. | Perform the reaction at a lower temperature (4°C) and for a shorter duration. |
References
Application Notes and Protocols for SPDP-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SPDP-PEG6-NHS ester in bioconjugation, with a particular focus on its application in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Detailed protocols, data interpretation, and key considerations are presented to assist researchers in successfully employing this versatile crosslinker.
Introduction to this compound
This compound is a heterobifunctional crosslinker that contains three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the lysine residues on the surface of proteins and antibodies.
-
A polyethylene glycol (PEG) spacer (6 units): A hydrophilic chain that enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties.[1]
-
A pyridyldithio (SPDP) group: A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups. This linkage is stable in circulation but can be cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells.[2][3]
This unique combination of features makes this compound a valuable tool for conjugating molecules to proteins and for the development of ADCs where controlled drug release at the target site is desired.[4]
Mechanism of Action
The conjugation process using this compound involves a two-step reaction:
-
Amine Reaction: The NHS ester reacts with a primary amine on a biomolecule (e.g., an antibody) to form a stable amide linkage. This reaction is most efficient at a slightly basic pH (7-8.5).[5]
-
Thiol Reaction: The pyridyldithio group reacts with a sulfhydryl group on a second molecule (e.g., a cytotoxic drug) to form a disulfide bond, releasing pyridine-2-thione as a byproduct. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
The resulting conjugate contains a cleavable disulfide bond, which is crucial for the intracellular release of the payload in targeted drug delivery applications.
Key Applications
This compound is widely used in various bioconjugation applications, including:
-
Antibody-Drug Conjugate (ADC) Development: As a linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The PEG spacer can improve the ADC's pharmacokinetic profile, and the cleavable disulfide bond facilitates drug release within the target cancer cells.
-
Protein and Peptide PEGylation: To enhance the therapeutic properties of proteins and peptides by increasing their solubility, stability, and circulation half-life.
-
Targeted Drug Delivery: For the development of targeted drug delivery systems where a therapeutic agent is conjugated to a targeting ligand (e.g., an antibody, peptide, or aptamer).
-
Proteomics and Diagnostics: To create protein-protein conjugates or to attach reporter molecules (e.g., biotin or fluorescent dyes) to proteins for detection and analysis.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of SPDP-PEG linkers in bioconjugation, particularly in the context of ADC development.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG6 (interpolated) | ~6 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Note: Data for PEG6 is interpolated from the provided source for illustrative purposes.
Table 2: Effect of PEG Linker Length on ADC Efficacy in a Xenograft Model
| Linker | Tumor Weight Reduction (%) |
| Non-PEGylated Control | 11 |
| PEG2 | 35-45 |
| PEG4 | 35-45 |
| PEG6 (expected) | >75 |
| PEG8 | 75-85 |
| PEG12 | 75-85 |
| PEG24 | 75-85 |
Note: The expected efficacy for a PEG6 linker is extrapolated based on the trend observed in the study.
Experimental Protocols
Protocol for Antibody Modification with this compound
This protocol describes the first step in creating an ADC: modifying an antibody with the this compound linker.
Materials:
-
Antibody (e.g., IgG) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare the Antibody: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by purifying the modified antibody using an SEC column equilibrated with the desired storage buffer (e.g., PBS).
Protocol for Conjugation of a Thiol-Containing Payload
This protocol describes the second step: conjugating a thiol-containing drug to the SPDP-modified antibody.
Materials:
-
SPDP-modified antibody (from Protocol 5.1)
-
Thiol-containing payload (e.g., a cytotoxic drug)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Purification: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Prepare the Thiol-Containing Payload: Dissolve the payload in a suitable solvent (e.g., DMSO) at a known concentration.
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the SPDP-modified antibody solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using an appropriate chromatography method (SEC or HIC).
Protocol for Cleavage of the Disulfide Bond
This protocol describes how to cleave the disulfide bond to release the conjugated payload.
Materials:
-
ADC with SPDP-PEG linker
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Cleavage Buffer: 20 mM Sodium Acetate, 150 mM NaCl, pH 4.5 (for selective cleavage) or PBS, pH 7.4 (for complete reduction)
Procedure:
-
Selective Cleavage: To cleave the linker's disulfide bond while minimizing the reduction of native antibody disulfide bonds, incubate the ADC with 25 mM DTT in Cleavage Buffer (pH 4.5) for 30 minutes at 37°C.
-
Complete Reduction: For complete reduction of all disulfide bonds, incubate the ADC with 10-50 mM DTT or 5-20 mM TCEP in PBS (pH 7.4) for 30-60 minutes at 37°C.
Diagrams
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Mechanism of Action and Intracellular Drug Release
Caption: Mechanism of action of an ADC with a cleavable SPDP-PEG linker.
References
- 1. In vitro cleavage of diisocyanate-glutathione conjugates by human gamma-glutamyl transpeptidase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Calculating Molar Excess of SPDP-PEG6-NHS Ester for Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG6-NHS ester is a heterobifunctional crosslinker widely utilized in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This reagent features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, and a pyridyldithio group that reacts with sulfhydryl groups to form a cleavable disulfide bond.[3][4] The polyethylene glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media.[1]
Optimizing the molar excess of the this compound is a critical step in the labeling process to control the degree of labeling (DOL), which represents the average number of linker molecules conjugated to each protein. A low DOL may result in insufficient efficacy, while an excessively high DOL can lead to protein aggregation, loss of biological activity, or altered pharmacokinetic properties. These application notes provide detailed protocols and guidance for calculating the appropriate molar excess of this compound for labeling proteins and other biomolecules.
Data Presentation
Recommended Molar Excess of this compound for Protein Labeling
The optimal molar excess of the NHS ester is empirical and depends on several factors, including protein concentration, the number of available primary amines, and the desired degree of labeling (DOL). The following table provides general recommendations for starting molar excess ratios. These should be optimized for each specific protein and application.
| Protein Concentration | Recommended Molar Excess (Linker:Protein) | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20-50 fold | A higher excess is often needed to compensate for slower reaction kinetics at lower concentrations. |
Experimental Protocols
Materials
-
Protein to be labeled (e.g., antibody) in an amine-free buffer
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Note: Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Protocol 1: Labeling of a Protein with this compound
This protocol describes the initial reaction of the NHS ester with primary amines on the protein.
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
This compound Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions for long-term storage.
-
-
Calculation of Molar Excess:
-
Calculate the moles of protein to be labeled.
-
Determine the desired molar excess of the this compound (refer to the table above).
-
Calculate the required moles and then the mass or volume of the this compound stock solution to add to the reaction. A common starting point for mono-labeling is an 8-fold molar excess.
-
-
Labeling Reaction:
-
While gently vortexing, add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice. Protect from light if the linker is conjugated to a fluorescent dye.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of linker molecules conjugated to each protein molecule. This can be determined using UV-Vis spectrophotometry by measuring the absorbance of the pyridyldithio group and the protein.
-
Measure Absorbance:
-
Measure the UV-Vis spectrum of the purified protein-linker conjugate solution in a quartz cuvette.
-
Determine the absorbance at 280 nm (A280), which corresponds to the protein absorbance.
-
The release of pyridine-2-thione upon reduction of the pyridyldithio group can be measured at 343 nm to quantify the number of incorporated SPDP molecules.
-
-
Calculate Protein Concentration:
-
The concentration of the protein can be calculated using the Beer-Lambert law: Protein Concentration (M) = (A280 - (A343 * CF)) / ε_protein
-
Where:
-
A280 is the absorbance at 280 nm.
-
A343 is the absorbance of the released pyridine-2-thione at 343 nm after reduction (this step is performed in a separate assay to determine the linker concentration).
-
CF is the correction factor for the linker's absorbance at 280 nm (CF = A280 of linker / A343 of linker).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Linker Concentration:
-
To determine the concentration of the incorporated linker, the disulfide bond is cleaved with a reducing agent like DTT, and the absorbance of the released pyridine-2-thione is measured at 343 nm (ε = 8080 M⁻¹cm⁻¹). Linker Concentration (M) = A343 / ε_linker
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Molar concentration of Linker / Molar concentration of Protein
-
For antibodies, a DOL between 2 and 10 is often considered ideal.
-
Visualizations
Caption: Reaction pathway of this compound with a protein and a thiol-containing molecule.
Caption: Experimental workflow for protein labeling with this compound.
References
Application Notes and Protocols for SPDP-PEG6-NHS Ester Conjugation to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of SPDP-PEG6-NHS ester to primary amines, specifically the ε-amino group of lysine residues in proteins and other biomolecules. This process is fundamental in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, as well as in the creation of advanced bioconjugates for research applications.
Introduction to this compound
This compound is a heterobifunctional crosslinker that enables the covalent attachment of molecules to proteins, primarily at lysine residues. It is composed of three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines, such as the side chain of lysine or the N-terminus of a protein. This reaction is most efficient at a slightly basic pH (7.2-8.5).
-
Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit polyethylene glycol linker is a hydrophilic spacer arm. The inclusion of this PEG linker increases the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which can help to prevent aggregation.[]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): This group is reactive towards sulfhydryl (thiol) groups, forming a disulfide bond. This disulfide linkage is cleavable by reducing agents such as dithiothreitol (DTT), allowing for the release of a conjugated molecule under specific conditions. This feature is particularly useful in the design of ADCs where the cytotoxic payload needs to be released inside the target cell.[2][3]
The use of this compound allows for a two-step conjugation strategy. First, the NHS ester is reacted with a protein containing lysine residues. In a second step, the pyridyldithio group can be reacted with a thiol-containing molecule. Alternatively, the pyridyldithio group can be reduced to a free thiol for subsequent reactions.
Data Presentation: Degree of Labeling
The degree of labeling (DOL), which represents the average number of this compound molecules conjugated to a single protein molecule, is a critical parameter to control for ensuring the efficacy and reproducibility of the conjugate. The DOL can be influenced by several factors, including the molar ratio of the crosslinker to the protein, reaction time, temperature, and pH.
| Molar Excess of this compound to Antibody | Expected Average Degree of Labeling (DOL) |
| 5:1 | 2 - 4 |
| 10:1 | 4 - 6 |
| 20:1 | 6 - 8 |
| 40:1 | > 8 |
Note: This data is illustrative and the actual DOL will depend on the specific antibody, buffer conditions, and reaction parameters. It is highly recommended to perform small-scale optimization experiments to determine the ideal molar ratio for your specific protein and desired DOL.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0, or 0.1 M Sodium Bicarbonate, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO for antibodies).
Protocol for Conjugation of this compound to a Protein
This protocol provides a general procedure for labeling a protein with this compound.
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage. To prepare the stock solution, allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
Step 2: Conjugation Reaction
-
Calculate Molar Ratio: Determine the desired molar excess of this compound to the protein. For initial experiments, a 20-fold molar excess is often a good starting point.
-
Reaction Incubation: Add the calculated volume of the 10 mM this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times or higher temperatures can increase the DOL but may also lead to protein aggregation or degradation.
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.
Step 4: Purification of the Conjugate
-
Remove the excess, unreacted this compound and quenching reagent by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Determination of the Degree of Labeling (DOL)
The incorporation of the SPDP group can be quantified by measuring the release of pyridine-2-thione upon reduction of the disulfide bond.
-
Measure Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm (A280). If using A280, correct for the absorbance of the SPDP group if necessary.
-
Release of Pyridine-2-thione: Add an excess of a reducing agent (e.g., 25 mM DTT) to a known concentration of the conjugate. Incubate at room temperature for 30 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 343 nm. The concentration of the released pyridine-2-thione can be calculated using its molar extinction coefficient (ε343 = 8,080 M⁻¹cm⁻¹).
-
Calculate DOL: The DOL is the molar ratio of the released pyridine-2-thione to the protein.
DOL = [Pyridine-2-thione] / [Protein]
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound to a protein and its subsequent purification and characterization.
Caption: Experimental workflow for this compound conjugation.
Signaling Pathway: Mechanism of Action of a HER2-Targeted Antibody-Drug Conjugate
This compound is a valuable tool for creating antibody-drug conjugates (ADCs). The following diagram illustrates the mechanism of action of a hypothetical HER2-targeted ADC, which could be constructed using a cleavable linker like SPDP-PEG6. A well-known example of a HER2-targeted ADC is Trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker, but the general principle of targeting and internalization is similar.[5] The diagram shows how the ADC binds to the HER2 receptor on a cancer cell, is internalized, and then releases its cytotoxic payload, leading to cell death.
Caption: ADC targeting the HER2 signaling pathway.
This diagram illustrates two primary mechanisms of action for a HER2-targeted ADC:
-
Inhibition of HER2 Signaling: Similar to the unconjugated antibody, the ADC can block the downstream signaling pathways (PI3K/Akt and Ras/MAPK) that promote cell proliferation and survival.
-
Delivery of Cytotoxic Payload: Upon binding to the HER2 receptor, the ADC-receptor complex is internalized. Inside the cell, the cleavable linker (represented here by the function of SPDP-PEG6) is broken down, releasing the potent cytotoxic drug. The released drug can then interfere with essential cellular processes, such as microtubule dynamics, leading to cell cycle arrest and apoptosis.
These application notes and protocols provide a comprehensive resource for researchers working with this compound. By following these guidelines and optimizing the reaction conditions for each specific application, scientists can reliably produce well-characterized and effective bioconjugates for a wide range of research and therapeutic purposes.
References
Buffer Selection for SPDP-PEG6-NHS Ester Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional crosslinker SPDP-PEG6-NHS ester is a valuable tool in bioconjugation, enabling the linkage of amine-containing molecules to sulfhydryl-containing molecules. This crosslinker features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, and a pyridyldithiol (SPDP) group that reacts with sulfhydryls. The polyethylene glycol (PEG) spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate. The success of conjugation reactions using this compound is critically dependent on the appropriate selection of reaction buffers. This document provides detailed application notes and protocols to guide researchers in choosing the optimal buffer systems for their specific needs.
Chemical Principle of this compound Reactions
The conjugation process involves two main reactions:
-
Amine Acylation: The NHS ester moiety reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is highly pH-dependent.[1]
-
Disulfide Exchange: The pyridyldithiol group reacts with a free sulfhydryl (thiol) group to form a disulfide bond, releasing pyridine-2-thione. This reaction is also influenced by pH.[2][3]
Optimizing the buffer conditions for each of these steps is crucial for achieving high conjugation efficiency and minimizing side reactions such as hydrolysis of the NHS ester.
Data Presentation: Buffer Recommendations and Reaction Parameters
The following tables summarize key quantitative data and recommendations for buffer selection in this compound reactions.
Table 1: Recommended Buffers for NHS Ester-Amine Reaction
| Buffer Type | Recommended pH Range | Concentration (Typical) | Key Considerations | Incompatible Substances |
| Phosphate Buffer | 7.2 - 8.0 | 0.1 M | Commonly used, provides good buffering capacity.[2][4] | Primary amines (e.g., Tris, glycine) |
| Sodium Bicarbonate | 8.3 - 8.5 | 0.1 M | Optimal for maximizing amine reactivity while managing hydrolysis. | Primary amines |
| Borate Buffer | 8.0 - 9.0 | 0.1 M | Effective at slightly more alkaline pH. | Primary amines |
| HEPES | 7.2 - 8.0 | 0.1 M | Good buffering capacity in the physiological range. | Primary amines |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | Room Temp | 210 minutes | |
| 8.5 | Room Temp | 180 minutes | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp | < 10 minutes |
Table 3: Recommended Buffers for SPDP-Thiol Reaction
| Buffer Type | Recommended pH Range | Concentration (Typical) | Key Considerations | Incompatible Substances |
| Phosphate Buffer with EDTA | 7.0 - 8.0 | 0.1 M Phosphate, 1-5 mM EDTA | EDTA is included to chelate divalent metal ions that can oxidize sulfhydryls. | Thiols, disulfide reducing agents (e.g., DTT, TCEP) |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Protein to a Thiol-Containing Molecule
This protocol is designed for conjugating a protein (or other amine-containing biomolecule) with this compound first, followed by reaction with a thiol-containing molecule.
Materials:
-
Amine-containing protein
-
Thiol-containing molecule
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A (for NHS ester reaction): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3.
-
Reaction Buffer B (for SPDP reaction): 0.1 M sodium phosphate, 0.15 M NaCl, 1-5 mM EDTA, pH 7.0-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Desalting columns
Procedure:
-
Preparation of Protein Solution: Dissolve the amine-containing protein in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Preparation of this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
NHS Ester Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with Reaction Buffer B.
-
SPDP-Thiol Reaction:
-
Dissolve the thiol-containing molecule in Reaction Buffer B.
-
Add the thiol-containing molecule to the purified, SPDP-activated protein. The molar ratio will depend on the specific molecules being conjugated.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 20-50 mM.
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography or affinity chromatography.
Protocol 2: One-Pot Conjugation (for Amine- and Thiol-Containing Proteins)
This protocol is suitable when conjugating two proteins, one with accessible amines and the other with a free sulfhydryl.
Materials:
-
Amine-containing protein (Protein A)
-
Thiol-containing protein (Protein B)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 1-5 mM EDTA, pH 7.2-7.5.
-
Desalting columns
Procedure:
-
Modification of Amine-Containing Protein:
-
Dissolve Protein A in the Conjugation Buffer.
-
Prepare the this compound solution in DMSO or DMF as described in Protocol 1.
-
Add the desired molar excess of the crosslinker to Protein A and incubate for 30-60 minutes at room temperature.
-
-
Buffer Exchange: Remove the excess crosslinker by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer.
-
Conjugation to Thiol-Containing Protein:
-
Dissolve Protein B in the Conjugation Buffer.
-
Add the purified, SPDP-activated Protein A to Protein B.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the conjugate to remove unreacted proteins and byproducts.
Mandatory Visualizations
Caption: Two-step reaction mechanism of this compound.
Caption: Experimental workflow for a two-step conjugation.
Caption: Logical relationship for buffer selection.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with SPDP-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. The use of heterobifunctional crosslinkers, such as SPDP-PEG6-NHS ester, offers a versatile and controlled method for attaching biomolecules to nanoparticle surfaces. This linker possesses two reactive moieties: an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on the nanoparticle surface, and a pyridyldithio (SPDP) group that can form a stable disulfide bond with a thiol-bearing molecule, such as an antibody, peptide, or drug. The polyethylene glycol (PEG) spacer (with 6 PEG units) enhances the solubility and biocompatibility of the resulting conjugate, reduces non-specific protein adsorption, and can improve circulation half-life in vivo.
These application notes provide a comprehensive guide to the functionalization of amine-presenting nanoparticles with this compound, including detailed experimental protocols, data presentation for characterization, and visualizations of the key processes.
Data Presentation
The functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands can be monitored by various analytical techniques. The following tables summarize typical quantitative data obtained during the characterization of these modified nanoparticles.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Bare Amine-Functionalized Nanoparticles | 123 ± 16 | 0.154 | +35.2 ± 2.5 | [1] |
| SPDP-PEG6 Functionalized Nanoparticles | 155 ± 20 | 0.188 | +15.8 ± 3.1 | [1] |
| Antibody-Conjugated Nanoparticles | 188.1 ± 4.0 | 0.212 | -11.6 ± 1.8 | [2] |
Note: The data presented are representative values from literature and will vary depending on the specific nanoparticle core, size, and surface chemistry.
Table 2: Quantification of Surface Ligands
| Quantification Method | Parameter Measured | Typical Value | Reference |
| UV-Vis Spectroscopy (Pyridine-2-thione release) | Number of SPDP groups per nanoparticle | ~180 | [3] |
| Fluorescence Spectroscopy | Ligand conjugation efficiency | 70-85% | [4] |
| Elemental Analysis | Amine group concentration (μmol/mg NP) | ~0.28 |
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Nanoparticles
This protocol describes a general method for introducing primary amine groups onto the surface of silica nanoparticles, a common platform for bioconjugation.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol (200 proof)
-
Ammonium hydroxide (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 50 mL of ethanol and 4 mL of deionized water.
-
Add 2 mL of ammonium hydroxide to the ethanol/water mixture and stir vigorously at room temperature.
-
Slowly add 2.5 mL of TEOS to the reaction mixture and allow it to stir for 1 hour.
-
Introduce 0.5 mL of APTES to the nanoparticle suspension.
-
Continue stirring for at least 12 hours at room temperature to allow for the co-condensation and surface functionalization with amine groups.
-
Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Wash the nanoparticles three times with ethanol and twice with deionized water to remove unreacted reagents.
-
Resuspend the amine-functionalized nanoparticles in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
Protocol 2: Functionalization with this compound
This protocol details the reaction of amine-functionalized nanoparticles with the this compound crosslinker.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Resuspend the amine-functionalized nanoparticles in the Reaction Buffer to a concentration of 5-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL. This should be done immediately before use as the NHS ester is moisture-sensitive.
-
Add the this compound solution to the nanoparticle suspension. A 20 to 50-fold molar excess of the linker to the estimated number of amine groups on the nanoparticle surface is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted this compound by passing the nanoparticle suspension through a desalting column equilibrated with the Reaction Buffer.
-
Collect the fractions containing the functionalized nanoparticles. The presence of nanoparticles can be confirmed by light scattering or UV-vis spectroscopy.
Protocol 3: Quantification of SPDP Functionalization
This protocol allows for the determination of the number of SPDP groups successfully conjugated to the nanoparticle surface by measuring the release of pyridine-2-thione.
Materials:
-
SPDP-functionalized nanoparticles (from Protocol 2)
-
Dithiothreitol (DTT)
-
Reaction Buffer (as in Protocol 2)
-
UV-Vis Spectrophotometer
Procedure:
-
Take a known concentration of the SPDP-functionalized nanoparticles in the Reaction Buffer.
-
Add DTT to the nanoparticle suspension to a final concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature to cleave the disulfide bond and release pyridine-2-thione.
-
Centrifuge the nanoparticles to pellet them and collect the supernatant.
-
Measure the absorbance of the supernatant at 343 nm.
-
Calculate the concentration of pyridine-2-thione using its molar extinction coefficient (ε343 = 8,080 M⁻¹cm⁻¹).
-
From the concentration of released pyridine-2-thione and the known concentration of nanoparticles, the number of SPDP groups per nanoparticle can be calculated.
Protocol 4: Conjugation of a Thiolated Antibody to SPDP-Functionalized Nanoparticles
This protocol describes the final step of attaching a thiol-containing biomolecule, such as a thiolated antibody, to the SPDP-functionalized nanoparticles.
Materials:
-
SPDP-functionalized nanoparticles (from Protocol 2)
-
Thiolated antibody (either containing a native reduced cysteine or engineered to have a free thiol)
-
Reaction Buffer (as in Protocol 2)
-
Quenching solution: 50 mM L-cysteine in Reaction Buffer
Procedure:
-
Dissolve the thiolated antibody in the Reaction Buffer.
-
Mix the SPDP-functionalized nanoparticles with the thiolated antibody at a desired molar ratio (e.g., 10-20 antibodies per nanoparticle).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
To stop the reaction and cap any unreacted SPDP groups, add the quenching solution and incubate for an additional 30 minutes.
-
Purify the antibody-nanoparticle conjugates from unconjugated antibody and excess cysteine using a suitable method, such as size exclusion chromatography or centrifugation.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Reaction scheme for this compound conjugation.
Caption: Targeted drug delivery and intracellular release pathway.
References
- 1. Influence of PEG Chain Length of Functionalized Magnetic Nanoparticles on the Cytocompatibility and Immune Competence of Primary Murine Macrophages and Dendritic Cells [mdpi.com]
- 2. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of conjugation strategies and linker density on the performance of the Spermine-AcDex nanoparticle–splenocyte conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPDP-PEG6-NHS Ester Bioconjugation to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG6-NHS ester is a heterobifunctional crosslinker that enables the conjugation of amine-containing small molecules to thiol-containing biomolecules. This reagent is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where a potent small molecule drug is linked to a targeting moiety. The linker comprises three key components:
-
N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms a stable amide bond with primary amines on the small molecule.
-
Polyethylene glycol (PEG) spacer (6-unit): A hydrophilic spacer that enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties.[1]
-
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups on a target molecule, such as a cysteine residue on an antibody.[2]
The disulfide bond within the SPDP group is designed to be stable in circulation but can be cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells. This allows for the targeted release of the small molecule payload within the target cell.[3]
Chemical Properties and Structure
The chemical structure and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Molecular Formula | C27H41N3O11S2 | [2] |
| Molecular Weight | 647.76 g/mol | |
| CAS Number | 1818294-32-4 | |
| Purity | >95% | |
| Storage | -20°C, protected from moisture | |
| Solubility | Soluble in organic solvents (DMSO, DMF) | |
| Reactive Groups | NHS ester (reacts with primary amines), SPDP (reacts with thiols) |
Applications
The primary application of this compound is in the field of bioconjugation, particularly for the development of:
-
Antibody-Drug Conjugates (ADCs): The linker is used to attach a cytotoxic small molecule drug to a monoclonal antibody that targets a specific cancer antigen. This allows for the targeted delivery of the drug to tumor cells, minimizing off-target toxicity.
-
Targeted Drug Delivery: Small molecule drugs can be conjugated to other targeting ligands, such as peptides or aptamers, to direct them to specific tissues or cells.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Small Molecule (e.g., Doxorubicin)
This protocol describes the first step in a two-step conjugation process: the reaction of the NHS ester with a primary amine on a small molecule drug. Doxorubicin is used as a representative example.
Materials:
-
This compound
-
Amine-containing small molecule (e.g., Doxorubicin HCl)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vial
-
Stir plate and stir bar
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the amine-containing small molecule in anhydrous DMF or DMSO. For Doxorubicin HCl, a concentration of 10 mg/mL is a good starting point.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A 10 mM solution is typically used. Note: Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
-
Conjugation Reaction:
-
In a reaction vial under an inert atmosphere (nitrogen or argon), add the desired amount of the small molecule stock solution.
-
Add a molar excess of a non-nucleophilic base, such as TEA or DIPEA (typically 2-3 equivalents relative to the small molecule), to deprotonate the amine and facilitate the reaction.
-
With continuous stirring, add a 1.1 to 1.5 molar equivalent of the this compound stock solution to the reaction mixture. The optimal molar ratio may need to be determined empirically.
-
Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification of the Conjugate:
-
Upon completion, the reaction mixture can be purified by RP-HPLC.
-
Column: A C18 column is commonly used for the separation of small molecule conjugates.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically employed. For doxorubicin conjugates, a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic pH (e.g., pH 4.6) can also be effective.
-
Detection: The eluent can be monitored by UV-Vis absorbance at a wavelength appropriate for the small molecule (e.g., 480 nm for doxorubicin).
-
Collect the fractions containing the desired conjugate and confirm the identity and purity by LC-MS.
-
Lyophilize the pure fractions to obtain the small molecule-PEG-SPDP conjugate as a solid.
-
Quantitative Data (Representative):
The following table provides representative data for the conjugation of a small molecule to an antibody using a similar SPDP-PEG linker. Actual results will vary depending on the specific small molecule, reaction conditions, and purification methods.
| Parameter | Typical Value | Notes |
| Conjugation Efficiency | >80% | The percentage of the small molecule that is successfully conjugated with the linker, as determined by HPLC analysis of the crude reaction mixture. |
| Purification Yield | 50-70% | The yield of the purified conjugate after RP-HPLC. Losses can occur during purification steps. |
| Final Purity | >95% | The purity of the final conjugate as determined by HPLC. |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | In the context of ADC synthesis, this represents the average number of drug-linker molecules attached to one antibody. |
Protocol 2: Conjugation of Small Molecule-PEG-SPDP to a Thiol-Containing Protein (e.g., Antibody)
This protocol describes the second step: the reaction of the pyridyldithio group of the purified small molecule-PEG-SPDP conjugate with a sulfhydryl group on a protein.
Materials:
-
Purified small molecule-PEG-SPDP conjugate
-
Thiol-containing protein (e.g., a monoclonal antibody with reduced interchain disulfides)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, deoxygenated
-
Reaction vial
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation of the Protein:
-
If the protein does not have free thiols, it may be necessary to reduce existing disulfide bonds. This can be achieved by treating the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing protein in deoxygenated PBS buffer at a concentration of 5-10 mg/mL.
-
Dissolve the purified small molecule-PEG-SPDP conjugate in a small amount of DMSO or DMF and add it to the protein solution with gentle mixing. A 5-10 fold molar excess of the conjugate over the number of free thiols on the protein is a good starting point.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C. The reaction progress can be monitored by measuring the release of pyridine-2-thione, a byproduct of the reaction, by measuring the absorbance at 343 nm.
-
-
Purification of the Final Conjugate (e.g., ADC):
-
Remove unreacted small molecule-PEG-SPDP and other small molecules by size-exclusion chromatography (SEC).
-
The purified conjugate can be characterized by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by SEC-HPLC to assess for aggregation.
-
Visualizations
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate
Caption: Workflow for the synthesis of an antibody-drug conjugate.
Signaling Pathway: Intracellular Release of Small Molecule Drug
Caption: Mechanism of intracellular drug release from an ADC.
References
- 1. Securing Native Disulfide Bonds in Disulfide-Coupled Protein Folding Reactions: The Role of Intrinsic and Extrinsic Elements vis-à-vis Protein Aggregation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Proteins After SPDP-PEG6-NHS Ester Conjugation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the purification of proteins following conjugation with SPDP-PEG6-NHS ester. The selection of an appropriate purification strategy is critical to remove unreacted protein, excess PEG reagent, and reaction by-products, ensuring a homogenous and pure final product for downstream applications. This guide outlines three commonly employed and effective purification techniques: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Introduction to this compound Conjugation
The this compound is a heterobifunctional crosslinker that facilitates the covalent attachment of a polyethylene glycol (PEG) spacer to proteins. This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can improve serum half-life, reduce immunogenicity, and increase solubility and stability.[1][2] The NHS ester end of the linker reacts with primary amines (e.g., lysine residues and the N-terminus) on the protein surface, while the SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) group introduces a disulfide bond, which can be useful for subsequent conjugation or cleavage if desired.
Following the conjugation reaction, the mixture contains the desired PEGylated protein, unreacted protein, excess this compound, and hydrolyzed reagent. A robust purification method is essential to isolate the active PEGylated protein.
Comparison of Purification Methodologies
The choice of purification method depends on factors such as the scale of the process, the required purity of the final product, processing time, and the physicochemical properties of the protein and the PEG conjugate. Below is a summary of key performance parameters for the most common purification techniques.
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic radius (size and shape).[] | Separation based on a concentration gradient across a semi-permeable membrane with a specific molecular weight cut-off (MWCO). | Size-based separation using a semi-permeable membrane with tangential flow to prevent membrane fouling.[4] |
| Typical Protein Recovery | > 90% | > 95% | > 98%[5] |
| Purity Achieved | High (>98%) | Moderate to High | High (>99%) |
| Removal of Unreacted PEG | Excellent | Good (dependent on MWCO and dialysis volume/time) | Excellent (highly efficient with diafiltration) |
| Processing Time | Moderate (hours) | Long (overnight to days) | Fast (minutes to hours) |
| Scalability | Limited by column size | Scalable | Highly scalable |
| Sample Dilution | Yes | Yes (can be minimized) | No (concentration is possible) |
| Key Advantage | High resolution for separating different PEGylated species. | Simple setup, gentle on proteins. | Fast, scalable, and allows for simultaneous concentration and buffer exchange. |
| Key Disadvantage | Sample dilution, potential for protein aggregation on the column. | Slow, requires large buffer volumes. | Requires specialized equipment, potential for shear-induced aggregation. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. It is recommended to optimize these protocols for your specific protein and application.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating molecules based on their size in solution. Larger molecules, such as the PEGylated protein, will elute from the column before smaller molecules like the unreacted protein and free PEG reagent.
Materials:
-
SEC column (e.g., Superdex 200, Sephacryl S-300, or equivalent with an appropriate fractionation range)
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Conjugation reaction mixture
-
0.22 µm syringe filter
-
Collection tubes
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at the desired flow rate (e.g., 1 mL/min for a 26/60 column).
-
Ensure a stable baseline is achieved on the UV detector (A280 nm).
-
-
Sample Preparation:
-
Centrifuge the conjugation reaction mixture at 14,000 x g for 10 minutes to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter to prevent clogging of the column.
-
-
Sample Loading and Elution:
-
Load the filtered sample onto the equilibrated SEC column. The sample volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.
-
Begin elution with the SEC Running Buffer at the pre-determined flow rate.
-
Monitor the elution profile at 280 nm. The PEGylated protein will elute in the earlier fractions, followed by the unconjugated protein and then the free PEG reagent (which may not have a significant 280 nm absorbance).
-
-
Fraction Collection:
-
Collect fractions corresponding to the different peaks observed in the chromatogram.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to confirm the separation of the PEGylated protein from the unreacted protein.
-
Pool the fractions containing the pure PEGylated protein.
-
-
Concentration (Optional):
-
If necessary, concentrate the pooled fractions using a suitable method such as centrifugal ultrafiltration.
-
Protocol 2: Purification by Dialysis
Dialysis is a simple and gentle method for removing small molecules, such as unreacted PEG linkers and buffer salts, from a protein solution.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-20 kDa, ensuring it is significantly smaller than the PEGylated protein).
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Magnetic stir plate and stir bar
-
Conjugation reaction mixture
Procedure:
-
Prepare Dialysis Membrane:
-
If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and rinsing). Dialysis cassettes are typically ready to use.
-
-
Load Sample:
-
Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace.
-
Securely close the ends of the tubing or the cassette port.
-
-
Dialysis:
-
Place the sealed dialysis device into a large beaker containing at least 100 times the sample volume of cold (4°C) Dialysis Buffer.
-
Place the beaker on a magnetic stir plate and add a stir bar to the buffer to ensure continuous mixing.
-
Perform dialysis for 4-6 hours at 4°C.
-
-
Buffer Exchange:
-
Change the Dialysis Buffer at least three times. For optimal removal of contaminants, the final dialysis step can be performed overnight.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing or cassette from the buffer.
-
Recover the purified PEGylated protein from the device.
-
Protocol 3: Purification by Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for concentrating and purifying proteins. It is particularly efficient for removing small molecules and for buffer exchange (diafiltration).
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette or hollow fiber module with an appropriate MWCO (e.g., 30 kDa, ensuring efficient retention of the PEGylated protein)
-
Diafiltration Buffer (e.g., PBS, pH 7.4)
-
Conjugation reaction mixture
Procedure:
-
System Setup and Equilibration:
-
Install the TFF cassette or hollow fiber module into the TFF system according to the manufacturer's instructions.
-
Equilibrate the system by recirculating Diafiltration Buffer through the module.
-
-
Concentration (Optional):
-
Load the conjugation reaction mixture into the reservoir.
-
Begin recirculating the sample through the TFF module.
-
Apply a transmembrane pressure (TMP) to initiate filtration.
-
Concentrate the sample to a desired volume.
-
-
Diafiltration (Buffer Exchange):
-
Once the desired concentration is reached, begin adding Diafiltration Buffer to the reservoir at the same rate as the filtrate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer.
-
Perform diafiltration for at least 5-10 diavolumes to ensure efficient removal of unreacted PEG and other small molecules. A diavolume is the volume of the retentate.
-
-
Final Concentration and Recovery:
-
After diafiltration, stop the addition of Diafiltration Buffer and continue to concentrate the sample to the final desired volume.
-
Recover the purified and concentrated PEGylated protein from the system.
-
Quality Control and Characterization
After purification, it is essential to characterize the PEGylated protein to assess its purity, integrity, and degree of PEGylation.
-
SDS-PAGE: To visualize the increase in molecular weight and to assess the purity of the PEGylated protein. A shift in the band corresponding to the PEGylated protein compared to the unconjugated protein should be observed.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the absolute molar mass of the conjugate and to assess its heterogeneity and aggregation state.
-
UV-Vis Spectroscopy: To determine the protein concentration. Note that the presence of the PEG moiety can sometimes interfere with certain protein concentration assays.
-
Endotoxin Testing: To ensure the absence of pyrogenic contaminants, which is crucial for in vivo applications.
Visualizing the Workflow
Conjugation and Purification Workflow
Caption: Workflow for this compound protein conjugation and subsequent purification.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
Quenching the SPDP-PEG6-NHS Ester Reaction: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinkers are widely utilized in bioconjugation to create cleavable disulfide linkages between molecules. The SPDP-PEG6-NHS ester variant incorporates a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.
Following the conjugation reaction, it is crucial to quench any unreacted NHS esters to prevent unwanted side reactions and ensure the homogeneity of the final conjugate. This application note provides a detailed overview of common quenching strategies, their mechanisms, and protocols for effectively terminating the this compound reaction while preserving the integrity of the pyridyldithiol group for subsequent conjugation steps.
The this compound Reaction and the Need for Quenching
The reaction between an this compound and a molecule containing a primary amine proceeds via nucleophilic attack of the amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This reaction is typically carried out in a non-amine-containing buffer at a pH of 7.2-8.5.[1][2]
Unreacted this compound in the reaction mixture can lead to several undesirable outcomes:
-
Uncontrolled Crosslinking: If a second amine-containing molecule is introduced, the remaining NHS ester can react, leading to unintended crosslinking and product heterogeneity.
-
Hydrolysis: In aqueous solutions, NHS esters can hydrolyze, forming a non-reactive carboxylic acid. While this deactivates the NHS ester, it can alter the charge of the molecule and complicate downstream purification and analysis. The rate of hydrolysis increases with higher pH.[2]
-
Non-specific Labeling: Residual NHS esters can react with other nucleophiles present in the sample, leading to non-specific labeling.
Therefore, a dedicated quenching step is essential to terminate the reaction definitively and ensure the desired product is obtained.
Quenching Strategies
The most common and effective method for quenching NHS ester reactions is the addition of a small molecule containing a primary amine. This quenching reagent competes with the target molecule for the remaining NHS esters, effectively capping them. Several quenching reagents are commonly used:
-
Tris (tris(hydroxymethyl)aminomethane): A widely used buffer and quenching agent.[3]
-
Glycine: A simple amino acid that efficiently quenches NHS ester reactions.[4]
-
Hydroxylamine: A potent nucleophile used for quenching and, in some cases, for cleaving certain ester bonds.
-
Lysine: An amino acid with two primary amines, providing efficient quenching.
-
Ethanolamine: Another small primary amine used for quenching.
The general mechanism involves the primary amine of the quenching reagent reacting with the NHS ester to form a stable amide bond, thus inactivating the crosslinker.
An alternative quenching strategy is to intentionally hydrolyze the NHS ester by raising the pH of the reaction mixture to >8.5. At a pH of 8.6, the half-life of an NHS ester is approximately 10 minutes. However, this method may not be suitable for all biomolecules, as high pH can lead to denaturation or degradation.
Data Presentation: Comparison of Common Quenching Reagents
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature | Key Considerations |
| Tris | 20-50 mM | 15-30 minutes | Room Temperature | Can potentially reverse formaldehyde cross-links, though this is less of a concern for stable amide bonds formed by NHS esters. |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | A simple and effective quenching agent. |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Room Temperature | Highly reactive. Can also cleave certain ester linkages, so careful consideration of the target molecule is needed. |
| Lysine | 20-50 mM | 15-30 minutes | Room Temperature | Provides two primary amines for efficient quenching. |
| Ethanolamine | 20-50 mM | 15-30 minutes | Room Temperature | A small and effective quenching agent. |
Experimental Protocols
General Protocol for Quenching an this compound Reaction
This protocol provides a general guideline for quenching the reaction between an this compound and an amine-containing molecule.
Materials:
-
Reaction mixture containing the this compound conjugate.
-
Quenching Buffer: 1 M stock solution of the chosen quenching reagent (e.g., Tris-HCl, pH 7.5-8.0; Glycine, pH 8.0).
-
Purification column (e.g., desalting column or size-exclusion chromatography column).
Procedure:
-
Perform the Conjugation Reaction: React your amine-containing molecule with this compound according to your established protocol (typically for 30-60 minutes at room temperature or 2 hours on ice).
-
Prepare the Quenching Reagent: During the conjugation reaction, prepare the quenching buffer.
-
Add the Quenching Reagent: Add the quenching buffer to the reaction mixture to achieve the desired final concentration (e.g., a final concentration of 20-50 mM Tris or glycine).
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
Purification: Immediately following the quenching step, purify the conjugate from excess quenching reagent, unreacted crosslinker, and byproducts using a desalting column or other appropriate chromatographic method.
Consideration for the Pyridyldithiol Group of SPDP
The pyridyldithiol group of the SPDP moiety is crucial for its subsequent reaction with a sulfhydryl-containing molecule to form a cleavable disulfide bond. It is important to ensure that the quenching conditions do not compromise the integrity of this group.
-
pH Stability: The pyridyldithiol group is generally stable in the pH range of 7-8, which is compatible with the pH of most quenching buffers.
-
Avoiding Reducing Agents: It is critical to avoid any reducing agents in the quenching buffer, as they will cleave the disulfide bond within the SPDP molecule. Common laboratory reagents like dithiothreitol (DTT) or 2-mercaptoethanol should not be present.
-
Amine Quencher Compatibility: Primary amine quenching agents like Tris and glycine are not expected to react with the pyridyldithiol group under standard quenching conditions.
Mandatory Visualizations
Chemical Reaction and Quenching Pathway
Caption: this compound conjugation and subsequent quenching.
Experimental Workflow
Caption: Workflow for quenching the this compound reaction.
Conclusion
Quenching the this compound reaction is a critical step to ensure the formation of a well-defined and homogenous bioconjugate. The use of primary amine-containing reagents such as Tris or glycine provides a rapid and efficient method for terminating the reaction. By following the protocols outlined in this application note, researchers can effectively quench their conjugation reactions while maintaining the integrity of the essential pyridyldithiol group, thereby enabling successful downstream applications of their SPDP-functionalized molecules. Careful consideration of the reaction parameters and prompt purification will lead to high-quality conjugates for a wide range of research and development applications.
References
Application Notes and Protocols for Creating a Cleavable ADC with SPDP-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, enabling targeted delivery to cancer cells. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety profile. This document provides a detailed protocol for the creation of a cleavable ADC using the heterobifunctional crosslinker, SPDP-PEG6-NHS ester. This linker features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody, and a pyridyldithiol group that forms a reducible disulfide bond with a thiol-containing drug derivative. The polyethylene glycol (PEG) spacer enhances solubility and improves the pharmacokinetic properties of the resulting ADC. The disulfide bond is designed to be stable in circulation but is readily cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload.[1][2][]
Data Presentation
The following table summarizes representative quantitative data for an ADC created using a disulfide linker, illustrating typical outcomes for key quality attributes. It is important to note that these values can vary depending on the specific antibody, drug, and conjugation conditions used.
| Parameter | Typical Value | Method of Analysis |
| Antibody Modification Yield | > 90% | UV-Vis Spectroscopy |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectroscopy, HIC-HPLC[][5] |
| DAR Distribution | ||
| DAR 0 | < 5% | HIC-HPLC |
| DAR 2 | 15 - 25% | HIC-HPLC |
| DAR 4 | 40 - 60% | HIC-HPLC |
| DAR 6 | 15 - 25% | HIC-HPLC |
| DAR 8 | < 10% | HIC-HPLC |
| Conjugation Efficiency | 70 - 85% | Calculation from DAR |
| Plasma Stability (72h @ 37°C) | > 85% intact ADC | LC-MS |
| Purity (post-purification) | > 98% | SEC-HPLC |
| Aggregate Content | < 2% | SEC-HPLC |
Experimental Protocols
Antibody Modification with this compound
This protocol describes the modification of a monoclonal antibody with this compound to introduce pyridyldithiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound (store at -20°C, protected from moisture)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.
-
Linker Preparation: Immediately before use, allow the this compound vial to equilibrate to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by buffer exchange into PBS using a desalting column.
Drug-Linker Conjugation
This protocol describes the conjugation of a thiol-containing drug to the modified antibody.
Materials:
-
Pyridyldithiol-modified antibody
-
Thiol-containing drug derivative
-
Reaction Buffer: PBS with 1-5 mM EDTA, pH 6.5-7.0
-
Purification system (e.g., SEC-HPLC, HIC-HPLC)
Procedure:
-
Drug Preparation: Prepare a stock solution of the thiol-containing drug in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 1.5-5 fold molar excess of the thiol-containing drug to the modified antibody solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 12-24 hours at 4°C with gentle mixing. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification: Purify the ADC from unreacted drug and other impurities using an appropriate chromatography method such as Size Exclusion Chromatography (SEC-HPLC) or Hydrophobic Interaction Chromatography (HIC-HPLC).
Characterization of the ADC
This method provides a rapid determination of the average DAR.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the wavelength of maximum absorbance for the drug (λmax).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the respective extinction coefficients.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
Equations:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
DAR = C_Drug / C_Ab
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient
-
C is the molar concentration
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.
Procedure:
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium sulfate in sodium phosphate buffer).
-
Inject the purified ADC onto the column.
-
The different DAR species will elute as separate peaks, with higher DAR species having longer retention times due to increased hydrophobicity.
-
Calculate the percentage of each DAR species by integrating the peak areas.
-
The average DAR can be calculated as the weighted average of the DAR species.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma.
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using an appropriate method (e.g., affinity capture with Protein A/G beads).
-
Analyze the amount of intact ADC and released drug using LC-MS.
-
The stability is reported as the percentage of intact ADC remaining over time.
Visualizations
Caption: Experimental workflow for the creation of a cleavable ADC.
Caption: Intracellular processing of a disulfide-linked ADC.
References
Application Notes and Protocols for SPDP-PEG6-NHS Ester in Two-Step Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPDP-PEG6-NHS ester is a heterobifunctional crosslinker that enables the conjugation of two molecules in a controlled, two-step process. This reagent is particularly valuable in bioconjugation, drug delivery, and diagnostics.[1] It features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, and a pyridyldithiol (SPDP) group that reacts with sulfhydryl (thiol) groups.[] The polyethylene glycol (PEG) spacer arm, in this case with six ethylene glycol units, enhances the solubility and stability of the resulting conjugate and can reduce aggregation.[1]
The two-step nature of the conjugation allows for precise control over the reaction, minimizing the formation of unwanted homodimers. The disulfide bond formed in the second step is cleavable under reducing conditions, a desirable feature for applications such as drug delivery where the release of a therapeutic agent at the target site is required.[3]
Chemical Properties and Reaction Mechanism
This compound possesses two reactive moieties that participate in sequential conjugation reactions:
-
NHS Ester Reaction with Primary Amines: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the ε-amino group of lysine residues in proteins) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[4] A competing hydrolysis reaction of the NHS ester increases at higher pH values.
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Pyridyldithiol Reaction with Sulfhydryls: The pyridyldithiol group reacts with a free sulfhydryl group (e.g., from a cysteine residue in a protein or a thiolated molecule) via a thiol-disulfide exchange reaction. This reaction forms a new disulfide bond and releases pyridine-2-thione, which can be quantified spectrophotometrically by measuring its absorbance at 343 nm to monitor the reaction progress. The optimal pH for this reaction is between 7 and 8.
Two-Step Conjugation Workflow
The two-step conjugation process using this compound typically involves the following stages:
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Step 1: Modification of the First Molecule (Amine-Containing)
-
The amine-containing molecule (Molecule A) is reacted with this compound.
-
The NHS ester end of the crosslinker forms a stable amide bond with a primary amine on Molecule A.
-
Excess, unreacted crosslinker is removed.
-
-
Step 2: Conjugation with the Second Molecule (Sulfhydryl-Containing)
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The SPDP-modified Molecule A is then reacted with a sulfhydryl-containing molecule (Molecule B).
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The pyridyldithiol group on the modified Molecule A reacts with the sulfhydryl group on Molecule B, forming a cleavable disulfide bond and linking the two molecules.
-
An alternative workflow can be employed if neither of the initial molecules contains a free sulfhydryl group. In this case, both molecules are first modified with the this compound. Then, the pyridyldithiol group on one of the modified molecules is reduced to a free sulfhydryl group using a reducing agent like dithiothreitol (DTT). Finally, this newly formed sulfhydryl group is reacted with the SPDP-modified second molecule.
Experimental Protocols
Materials and Reagents
-
This compound
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Amine-containing molecule (e.g., antibody, protein)
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Sulfhydryl-containing molecule (e.g., peptide, drug)
-
Reaction Buffers:
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Amine-free buffer for NHS ester reaction (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Thiol-free buffer for disulfide exchange reaction (e.g., PBS, pH 7.2-8.0)
-
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment
-
Reducing agent (optional, for cleaving disulfide bonds or generating thiols): Dithiothreitol (DTT)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation
Step 1: Modification of the Amine-Containing Molecule (Molecule A)
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Preparation of Molecule A: Dissolve the amine-containing molecule (e.g., an antibody) in an amine-free reaction buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.
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Preparation of this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.
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Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the solution of Molecule A. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
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Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or dialysis against the reaction buffer.
Step 2: Conjugation with the Sulfhydryl-Containing Molecule (Molecule B)
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Preparation of Molecule B: Dissolve the sulfhydryl-containing molecule in a thiol-free reaction buffer (e.g., PBS, pH 7.2-8.0).
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Reaction: Add the purified, SPDP-modified Molecule A to the solution of Molecule B. A molar ratio of 1:1 is a good starting point, but the optimal ratio may need to be determined empirically.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
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Monitoring the Reaction (Optional): The release of pyridine-2-thione can be monitored by measuring the absorbance of the reaction mixture at 343 nm. The concentration of the released pyridine-2-thione can be calculated using its molar extinction coefficient (ε) of 8,080 M⁻¹cm⁻¹.
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Purification of the Conjugate: The final conjugate can be purified from unreacted molecules using methods such as size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Determination of the Degree of Labeling (DOL)
The degree of labeling, which is the number of SPDP-PEG6 molecules conjugated to each molecule of protein, can be determined by measuring the amount of pyridine-2-thione released upon reduction of the disulfide bond.
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Take a known concentration of the purified, SPDP-modified Molecule A.
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Add a reducing agent, such as DTT, to a final concentration of 20-50 mM.
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Incubate for 30 minutes at room temperature to ensure complete reduction of the disulfide bonds.
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Measure the absorbance of the solution at 343 nm.
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Calculate the concentration of pyridine-2-thione using the Beer-Lambert law (A = εcl), where ε = 8,080 M⁻¹cm⁻¹.
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The DOL is the ratio of the molar concentration of the released pyridine-2-thione to the molar concentration of Molecule A.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Step 1: NHS Ester Reaction | Step 2: Thiol-Disulfide Exchange |
| pH | 7.2 - 8.5 | 7.0 - 8.0 |
| Buffer | Amine-free (e.g., PBS, Borate) | Thiol-free (e.g., PBS) |
| Temperature | 4°C to Room Temperature (25°C) | Room Temperature (25°C) |
| Reaction Time | 30 minutes to 2 hours | 1 to 16 hours |
| Molar Excess of Crosslinker | 5- to 20-fold over the amine-containing molecule | N/A |
| Solvent for Crosslinker | Anhydrous DMSO or DMF | N/A |
Table 2: Quantitative Parameters for a Typical Antibody Conjugation
| Parameter | Typical Value/Range | Reference |
| Antibody Concentration | 1 - 10 mg/mL | |
| This compound Stock Concentration | 10 - 25 mM | |
| Molar Ratio (Crosslinker:Antibody) | 5:1 to 20:1 | |
| Expected Degree of Labeling (DOL) | 2 - 10 | |
| Pyridine-2-thione Extinction Coefficient | 8,080 M⁻¹cm⁻¹ at 343 nm |
Visualizations
Caption: Workflow for a two-step conjugation using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
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Ensure the pH of the reaction buffers is within the optimal range for each step.
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Verify the activity of the this compound, as it can hydrolyze if not stored properly under desiccated conditions at -20°C.
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Increase the molar excess of the crosslinker in the first step.
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Confirm the presence of free sulfhydryl groups on the second molecule. If necessary, reduce any existing disulfide bonds with a mild reducing agent and remove the reducing agent before conjugation.
-
-
Protein Aggregation:
-
The conjugation process can sometimes lead to protein aggregation.
-
Optimize the molar ratio of the crosslinker to the protein; a high degree of labeling can sometimes cause aggregation.
-
Ensure the buffer conditions are optimal for the stability of your protein.
-
-
Precipitation of the Crosslinker:
-
This compound has limited aqueous solubility. Ensure it is fully dissolved in an anhydrous organic solvent before adding it to the aqueous reaction buffer.
-
Conclusion
This compound is a versatile and efficient crosslinker for the two-step conjugation of biomolecules. The ability to control the reaction sequentially and the cleavable nature of the resulting disulfide bond make it a valuable tool in the development of targeted therapeutics and other advanced biomaterials. Careful optimization of the reaction conditions is key to achieving high conjugation efficiency and preserving the biological activity of the conjugated molecules.
References
Troubleshooting & Optimization
how to prevent aggregation during SPDP-PEG6-NHS ester labeling
This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during labeling with SPDP-PEG6-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker featuring three key components:
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NHS ester (N-hydroxysuccinimide ester): This group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][2]
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SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): This group contains a pyridyldithio moiety that reacts with sulfhydryl groups (thiols from cysteine residues) to create a reversible disulfide bond.[3]
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PEG6 (Hexaethylene glycol): This is a hydrophilic spacer arm that increases the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[4]
This reagent is commonly used for a two-step conjugation process, such as linking two different proteins or creating antibody-drug conjugates (ADCs).
Q2: What are the most common causes of protein aggregation during labeling?
Protein aggregation after labeling with this compound can stem from several factors:
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Over-labeling: Covalently attaching too many crosslinker molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[1]
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Hydrophobicity of the Crosslinker: While the PEG6 spacer adds hydrophilicity, the SPDP group is relatively hydrophobic. High degrees of labeling can increase the overall surface hydrophobicity of the protein, promoting intermolecular interactions that lead to aggregation.
-
Suboptimal Reaction Conditions:
-
pH: Performing the reaction at a pH close to the protein's isoelectric point (pI) can minimize its solubility.
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High Reagent Concentration: Adding the crosslinker (often dissolved in an organic solvent like DMSO) too quickly can cause localized high concentrations, leading to "solvent shock" and protein precipitation.
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High Protein Concentration: Working with highly concentrated protein solutions increases the likelihood of intermolecular interactions and aggregation.
-
-
Inherent Protein Instability: The protein itself may be unstable under the necessary pH or temperature conditions required for the labeling reaction.
Q3: My protein precipitated immediately after I added the this compound solution. What happened?
This is likely due to "solvent shock". This compound is typically dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous protein solution. If the reagent solution is added too quickly or if its volume is too high (e.g., >10% of the total reaction volume), the localized concentration of the organic solvent can cause the protein to denature and precipitate.
Solution: Add the dissolved crosslinker solution slowly and dropwise to the protein solution while gently stirring or vortexing. This ensures rapid and even distribution, preventing localized high concentrations of both the reagent and the solvent.
Q4: Aggregation is occurring gradually during the reaction incubation. What are the likely causes?
Gradual aggregation suggests that the labeling process itself is destabilizing the protein. The primary causes include:
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High Degree of Labeling (DoL): As more crosslinker molecules are attached, the protein's surface properties change, potentially increasing hydrophobicity or altering its net charge, which can lead to aggregation over time.
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Protein Instability at Reaction pH: The optimal pH for NHS ester reactions is typically 8.3-8.5 to ensure the primary amines are deprotonated and reactive. However, some proteins are not stable at this slightly alkaline pH and may slowly unfold and aggregate during the incubation period.
-
Temperature: Running the reaction at room temperature for an extended period might be sufficient to destabilize a sensitive protein.
Solution: Optimize the reaction by reducing the molar excess of the crosslinker, performing the reaction at a lower temperature (e.g., 4°C) for a longer duration, or testing a slightly lower pH (e.g., 7.5-8.0) where the protein is more stable, though this will slow the reaction rate.
Q5: How can I remove aggregates after they have formed?
If aggregation has already occurred, purification methods can be used to separate the soluble, monomeric conjugate from the aggregates. The most common and effective method is Size Exclusion Chromatography (SEC) , which separates molecules based on their size. Other techniques like ion exchange chromatography or hydrophobic interaction chromatography can also be employed, as aggregates often have different surface properties than the monomeric protein.
Troubleshooting Guide
This table summarizes common issues, their probable causes, and recommended solutions to prevent aggregation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitation immediately upon adding the crosslinker | 1. Solvent Shock: High local concentration of organic solvent (DMSO/DMF). 2. Reagent Precipitation: The crosslinker itself is crashing out of solution. | 1. Add the crosslinker stock solution dropwise while gently vortexing the protein solution. 2. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume. |
| Cloudiness or aggregation appears during incubation | 1. Over-labeling: Excessive molar ratio of crosslinker to protein is altering protein solubility. 2. Incorrect pH: The reaction pH is too close to the protein's pI or is causing protein instability. 3. High Temperature: Reaction temperature is promoting protein unfolding. | 1. Perform a titration to find the optimal molar excess of the crosslinker. Start with a lower ratio (e.g., 5:1 or 10:1). 2. Adjust the buffer pH to be at least 1 unit away from the protein's pI. For sensitive proteins, try a lower pH (7.2-7.5) and incubate for a longer time. 3. Conduct the reaction at 4°C overnight instead of at room temperature for 1-2 hours. |
| Low labeling efficiency and aggregation | 1. Hydrolyzed Reagent: The NHS ester was exposed to moisture before use. 2. Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | 1. Use fresh, high-quality anhydrous DMSO or DMF. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. 2. Dialyze the protein into an amine-free buffer like PBS, HEPES, or bicarbonate buffer before labeling. |
| Final conjugate aggregates during storage | 1. Suboptimal Storage Buffer: The final buffer is not suitable for the modified protein. 2. Change in Protein pI: Labeling neutralizes the positive charge of lysine residues, altering the pI and potentially reducing solubility in the storage buffer. | 1. Purify the conjugate into a well-characterized storage buffer optimal for the protein. 2. Consider adding stabilizing excipients like arginine or glycerol to the final formulation. |
Experimental Protocols & Data
Optimizing Reaction Conditions
The ideal reaction conditions depend heavily on the specific protein. It is highly recommended to perform small-scale pilot experiments to determine the optimal parameters.
Table 1: Recommended Starting Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
|---|---|---|
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk. |
| Molar Excess of Crosslinker | 5-fold to 20-fold | For sensitive or low-concentration proteins (<1 mg/mL), a higher excess may be needed. Start with a lower ratio (e.g., 10-fold) and titrate upwards to find the optimal degree of labeling without causing precipitation. |
| Reaction Buffer | Phosphate (PBS), HEPES, Bicarbonate, Borate | CRITICAL: The buffer must be free of primary amines. |
| Reaction pH | 7.2 - 8.5 | The reaction is most efficient at pH 8.3-8.5, but protein stability is paramount. For sensitive proteins, a lower pH (7.2-7.5) is safer, though the reaction will be slower. |
| Reaction Temperature | 4°C or Room Temperature | 4°C is gentler for sensitive proteins but requires a longer incubation time (e.g., 2-4 hours or overnight). Room temperature is faster (30-60 minutes). |
| Solvent for Crosslinker | Anhydrous DMSO or DMF | Use high-quality, amine-free DMF. The final volume of solvent should not exceed 10% of the reaction total. |
General Labeling Protocol
This protocol provides a starting point for labeling a protein with this compound.
1. Protein Preparation:
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Dialyze the protein solution against an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0) to remove any interfering substances like Tris or glycine.
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Adjust the protein concentration to 1-5 mg/mL.
2. Reagent Preparation:
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Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
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Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage, as the NHS ester will hydrolyze.
3. Labeling Reaction:
-
Calculate the required volume of the crosslinker solution to achieve the desired molar excess (e.g., start with a 10-fold molar excess).
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While gently stirring the protein solution, add the dissolved crosslinker dropwise.
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Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours (or overnight) at 4°C.
4. Quenching the Reaction (Optional):
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To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.
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Incubate for 15-30 minutes at room temperature.
5. Purification:
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Immediately after incubation, remove the excess, unreacted crosslinker and byproducts.
-
The most common method is to use a desalting column (e.g., Sephadex G-25) or spin column equilibrated with a suitable storage buffer.
-
For higher purity and to remove any aggregates, use Size Exclusion Chromatography (SEC).
Visualizations
References
troubleshooting poor solubility of SPDP-PEG6-NHS ester
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SPDP-PEG6-NHS ester.
Troubleshooting Guide: Poor Solubility of this compound
Poor solubility of this compound can lead to inefficient crosslinking reactions and unreliable results. This guide addresses common solubility issues in a question-and-answer format.
Question 1: My this compound is not dissolving in my aqueous reaction buffer. What should I do?
Answer: this compound, despite its hydrophilic PEG linker, has limited solubility in aqueous solutions.[1] It is recommended to first dissolve the crosslinker in a dry, water-miscible organic solvent before adding it to your aqueous reaction mixture.[1][2]
Recommended Solvents:
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution of the crosslinker in one of the recommended anhydrous organic solvents. A common starting concentration is 10-20 mM.
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Add the stock solution dropwise to your aqueous reaction buffer while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of the organic solvent in the reaction mixture should ideally be below 10% to minimize its impact on protein stability and the reaction kinetics.
Question 2: I dissolved the this compound in DMSO, but it precipitated when I added it to my protein solution. What went wrong?
Answer: Precipitation upon addition to the aqueous buffer can occur for several reasons:
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Solvent Concentration: The final concentration of the organic solvent might be too low to maintain the solubility of the crosslinker at the desired concentration. While aiming for a low organic solvent percentage is good practice, you may need to empirically determine the optimal balance for your specific system.
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Buffer Composition: Ensure your buffer does not contain components that could react with or reduce the solubility of the crosslinker. Avoid primary amine-containing buffers like Tris, as they will compete with your target molecule for reaction with the NHS ester.
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Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can sometimes decrease the solubility of reagents. If you are working at low temperatures, ensure the crosslinker is fully dissolved in the organic solvent before adding it to the cold buffer.
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Protein Concentration: Very high protein concentrations can sometimes lead to aggregation and precipitation issues when introducing a crosslinker.
Troubleshooting Steps:
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Increase the final organic solvent concentration slightly: Try increasing the final percentage of DMSO or DMF in your reaction mixture, for example, from 5% to 10%.
-
Change the organic solvent: If DMSO is not working, try DMF or another recommended solvent.
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Lower the crosslinker concentration: You may be exceeding the solubility limit in your final reaction volume. Try a lower molar excess of the crosslinker.
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Alter the addition method: Add the crosslinker stock solution very slowly to the vortexing protein solution to allow for better dispersion.
Question 3: My crosslinking reaction efficiency is low, even though the this compound appeared to dissolve. Could this be related to solubility?
Answer: Yes, poor solubility, even if not visible as precipitation, can lead to low reaction efficiency. Additionally, the NHS ester is susceptible to hydrolysis in aqueous solutions, which inactivates the crosslinker. The rate of hydrolysis increases with pH.
Factors Affecting Reaction Efficiency:
-
Hydrolysis of the NHS ester: The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. It is crucial to use freshly prepared stock solutions and conduct the reaction within a reasonable timeframe.
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pH of the reaction buffer: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. Below this range, the amine is protonated and less reactive. Above this range, hydrolysis of the NHS ester becomes rapid.
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Presence of nucleophiles: Ensure your buffers are free of extraneous nucleophiles, such as Tris or glycine, which can compete with the target amine.
To improve reaction efficiency:
-
Prepare fresh crosslinker stock solutions immediately before use. Do not store this compound in solution.
-
Optimize the reaction pH. A pH of 7.2-8.0 is a good starting point.
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Ensure your protein sample is in a suitable amine-free buffer , such as phosphate-buffered saline (PBS).
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Estimated > 50 mg/mL | A related compound, SPDP-C6-NHS ester, is soluble in DMSO at 50 mg/mL. Fresh, anhydrous DMSO is recommended. |
| Dimethylformamide (DMF) | Soluble | A common solvent for preparing stock solutions of NHS esters. |
| Dichloromethane (DCM) | Soluble | A suitable organic solvent for initial dissolution. |
| Acetonitrile | Soluble | Can be used as an alternative to DMSO and DMF. |
| Water | Limited/Low | Direct dissolution in aqueous buffers is not recommended. |
Disclaimer: The solubility values in DMSO are estimates based on similar compounds and should be empirically verified.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution
Materials:
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This compound (MW: 647.76 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettors and tips
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out approximately 1.3 mg of this compound and place it in a clean, dry microcentrifuge tube.
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Add 100 µL of anhydrous DMSO or DMF to the tube.
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Vortex thoroughly until the solid is completely dissolved. This will yield a 20 mM stock solution.
-
Use this stock solution immediately for your crosslinking reaction. Do not store the solution.
Protocol 2: General Procedure for Protein-Protein Crosslinking
Materials:
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Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)
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20 mM this compound stock solution (from Protocol 1)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
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Desalting columns
Procedure:
-
Modification of Protein A: a. To your solution of Protein A, add a calculated volume of the 20 mM this compound stock solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point). b. Ensure the final concentration of the organic solvent does not exceed 10%. c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. d. Remove the excess, unreacted crosslinker using a desalting column equilibrated with the reaction buffer.
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Conjugation to Protein B: a. Add the thiol-containing Protein B to the purified, SPDP-modified Protein A. b. Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
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Quenching the Reaction: a. Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction. b. Incubate for 15 minutes at room temperature.
-
Analysis: a. Analyze the crosslinked products using SDS-PAGE, Western blotting, or other appropriate methods.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: Store the solid material at -20°C, protected from moisture. It is hygroscopic, so it is important to keep the vial tightly sealed.
Q2: Can I reuse a stock solution of this compound? A2: No, it is highly recommended to prepare fresh stock solutions immediately before each use. The NHS ester is susceptible to hydrolysis in the presence of moisture, which will inactivate the reagent.
Q3: What buffers should I avoid in my crosslinking reaction? A3: Avoid buffers that contain primary amines, such as Tris and glycine, as they will compete with your target molecule for reaction with the NHS ester.
Q4: At what pH should I perform the crosslinking reaction? A4: The optimal pH for the reaction of the NHS ester with primary amines is between 7.2 and 8.5.
Q5: How can I confirm that my protein has been successfully modified with the crosslinker? A5: The reaction of the SPDP group with a thiol-containing molecule releases pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm. This can be used to determine the degree of modification.
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: General experimental workflow for protein-protein conjugation.
References
Technical Support Center: SPDP-PEG6-NHS Ester Protein Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using SPDP-PEG6-NHS ester for protein conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound with a protein?
A1: The this compound is a heterobifunctional crosslinker.[1][2] Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[3][4] This is the intended and primary reaction for protein modification. The other end of the linker, a pyridyldithiol (SPDP) group, can then react with a sulfhydryl group (-SH) on another molecule to form a cleavable disulfide bond.[4]
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most significant side reaction is the hydrolysis of the NHS ester in the presence of water. This reaction competes with the desired amine reaction and results in a non-reactive carboxylic acid, which reduces conjugation efficiency. The rate of hydrolysis is highly dependent on the pH of the reaction buffer. Other less common side reactions can occur with other nucleophilic groups on the protein, such as the hydroxyl groups of serine, threonine, and tyrosine, the sulfhydryl group of cysteine, and the imidazole group of histidine, though these reactions are generally less favorable than the reaction with primary amines.
Q3: Which buffers are recommended for the conjugation reaction, and which should be avoided?
A3: Amine-free buffers are essential for successful conjugation. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers, typically at a pH range of 7.2 to 8.5. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible and must be avoided as they will compete with the target protein for reaction with the NHS ester, significantly lowering the conjugation yield.
Q4: How should this compound be stored and handled?
A4: SPDP-PEG6-NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. Before use, it is critical to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester. Stock solutions should be prepared fresh in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the experiment.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Step |
| Hydrolysis of NHS Ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use to minimize exposure to moisture. |
| Inactive Reagent | Allow the reagent vial to warm to room temperature before opening to prevent condensation. Use a fresh vial of the crosslinker if moisture contamination is suspected. |
| Incompatible Buffer | Verify that the reaction buffer does not contain primary amines (e.g., Tris, glycine). If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration prior to conjugation. |
| Inaccessible Primary Amines | The primary amines on the target protein may be sterically hindered. Consider using a crosslinker with a longer PEG spacer arm. In some cases, partial denaturation of the protein (if its native conformation is not critical) can expose more reactive sites. |
| Low Protein Concentration | The competition from hydrolysis is more pronounced in dilute protein solutions. If possible, increase the protein concentration in the reaction mixture (typically 1-10 mg/mL is recommended). |
Issue 2: Protein Aggregation or Precipitation After Conjugation
| Possible Cause | Troubleshooting Step |
| High Degree of Labeling | Excessive modification of the protein can alter its physicochemical properties, leading to aggregation. Reduce the molar excess of the this compound relative to the protein to control the number of modifications per protein molecule. |
| Hydrophobic Crosslinker | While the PEG spacer enhances hydrophilicity, conjugating a very hydrophobic molecule can decrease the overall solubility of the protein conjugate. Ensure the final conjugate is in a suitable buffer. |
| Incorrect Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for the modified protein's stability. Perform a buffer exchange into a buffer known to be suitable for the protein of interest after conjugation. |
Quantitative Data Summary
| Parameter | Condition | Value/Range | Citation |
| NHS Ester Hydrolysis Half-life | pH 7.0, 0°C | 4-5 hours | |
| pH 8.6, 4°C | 10 minutes | ||
| pH 7.0 | Several hours | ||
| pH 9.0 | < 10 minutes | ||
| Optimal Reaction pH | For NHS ester reaction with primary amines | 7.2 - 8.5 | |
| For pyridyldithiol reaction with sulfhydryls | 7.0 - 8.0 | ||
| Recommended Molar Excess of NHS Ester | To protein | 5- to 20-fold | |
| DTT Concentration for Disulfide Cleavage | To cleave SPDP linkage without affecting native disulfide bonds | 25 mM DTT at pH 4.5 | |
| For complete reduction | 50-100 mM DTT |
Experimental Protocols
General Protocol for Protein Modification with this compound
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Buffer Preparation : Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at a pH of 7.2-8.0.
-
Protein Solution Preparation : Dissolve the protein to be modified in the reaction buffer at a concentration of 1-5 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange.
-
Crosslinker Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.
-
Reaction : Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification : Remove excess, unreacted crosslinker and the NHS byproduct from the modified protein using dialysis or a desalting column.
Protocol for Cleavage of the Disulfide Bond
-
Prepare Reducing Agent : Prepare a fresh solution of Dithiothreitol (DTT) in an appropriate buffer. For selective cleavage of the SPDP linker while preserving native protein disulfides, use a buffer at pH 4.5.
-
Reduction Reaction : Add DTT to the purified SPDP-modified protein to a final concentration of 25-50 mM.
-
Incubation : Incubate the reaction for 30 minutes at room temperature.
-
Removal of Reducing Agent : Remove the DTT from the protein solution using a desalting column or dialysis to obtain the protein with a free sulfhydryl group.
Visualizations
Caption: Reaction pathways of this compound with proteins.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Technical Support Center: Optimizing Labeling with SPDP-PEG6-NHS Ester
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SPDP-PEG6-NHS ester for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? this compound is a crosslinking reagent with three components:
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): This group reacts with both primary amines and sulfhydryl (-SH) groups.[1][2] It contains a disulfide bond that can be cleaved by reducing agents.[3]
-
PEG6: A six-unit polyethylene glycol spacer. This hydrophilic chain increases the solubility of the reagent and the resulting conjugate in aqueous solutions.[1][2]
-
NHS ester (N-hydroxysuccinimide ester): This is an amine-reactive group that forms a stable amide bond with primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues).
This reagent is commonly used to link molecules together, for example, in the development of antibody-drug conjugates (ADCs) or for attaching molecules to surfaces.
Q2: What are the critical parameters for a successful labeling reaction? The success of an NHS ester labeling reaction is highly dependent on several factors:
-
pH: The reaction is most efficient in the pH range of 7.2 to 8.5.
-
Buffer Composition: The buffer must be free of primary amines, such as Tris or glycine, which compete with the target molecule for the NHS ester.
-
Reagent Quality: The NHS ester moiety is sensitive to moisture and can hydrolyze over time, rendering it inactive.
-
Concentration: Protein concentrations should ideally be 2 mg/mL or higher to favor the labeling reaction over hydrolysis.
Q3: How should I store and handle the this compound reagent? Proper storage is critical to maintain the reactivity of the NHS ester.
-
Storage: Store the solid reagent at -20°C, protected from moisture with a desiccant.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.
-
Stock Solutions: If the reagent is not readily soluble in your aqueous buffer, prepare a stock solution in an anhydrous, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These stock solutions can typically be stored for 1-2 months at -20°C. Discard any unused reconstituted aqueous solutions, as the NHS ester hydrolyzes quickly in water.
Q4: How do I determine the Degree of Labeling (DOL)? The Degree of Labeling (DOL) is the average number of linker molecules conjugated to each protein molecule. It is a critical parameter for ensuring reproducibility. The most common method to determine DOL is UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at a wavelength specific to the molecule being attached (if it has a chromophore).
The general formula for calculating DOL is: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF) * ε_max) Where:
-
A_max is the absorbance of the conjugate at the wavelength maximum of the attached label.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF is a correction factor for the label's absorbance at 280 nm.
-
ε_max is the molar extinction coefficient of the label at its absorbance maximum.
For antibodies, an optimal DOL typically falls between 2 and 10.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of labeling with this compound.
Problem 1: Low or No Degree of Labeling (DOL)
Low labeling efficiency is a frequent issue that can arise from several sources. Use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for diagnosing low Degree of Labeling (DOL).
Detailed Explanations:
-
Amine-Containing Buffers: Buffers like Tris (TBS) or those containing glycine or ammonium salts are incompatible with NHS ester reactions because they contain primary amines that compete with the target protein. Always use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or carbonate/bicarbonate.
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is strongly pH-dependent. At a pH below 7, the primary amines on the protein are protonated and less available to react. At a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction. The optimal range is typically 7.2-8.5.
-
Inactive Reagent due to Hydrolysis: NHS esters are highly susceptible to hydrolysis, especially when exposed to moisture. If a reagent has been stored improperly or opened frequently, it may have lost its reactivity. It is crucial to use fresh or properly stored reagents and prepare solutions immediately before use.
-
Low Reactant Concentration: The labeling reaction is a bimolecular reaction competing with the unimolecular hydrolysis of the NHS ester. At low protein concentrations (e.g., <2 mg/mL), the competing hydrolysis reaction can dominate, leading to poor labeling efficiency. Increasing the protein concentration or the molar excess of the this compound can improve the outcome.
Problem 2: Protein Precipitation or Aggregation After Labeling
Precipitation of the protein after conjugation can occur due to over-labeling or solvent effects.
-
Cause: The addition of multiple PEG linkers can alter the protein's isoelectric point (pI) and overall charge, potentially leading to a decrease in solubility. An excessive molar ratio of the NHS ester can lead to a high DOL and cause precipitation.
-
Solution:
-
Reduce Molar Excess: Decrease the molar ratio of this compound to protein in the reaction. It is often necessary to perform a series of small-scale reactions to determine the optimal ratio empirically.
-
Control Solvent Concentration: If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing the protein.
-
Optimize Reaction Time and Temperature: Perform the reaction at a lower temperature (e.g., 4°C) for a longer period (e.g., overnight). This can sometimes help maintain protein stability while still achieving sufficient labeling.
-
Data and Parameters
Table 1: NHS Ester Half-Life in Aqueous Solution
The stability of the NHS ester is highly dependent on pH and temperature. The half-life is the time required for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.0 | 25°C | ~1 hour |
| 8.5 | 25°C | <10 minutes |
| 9.0 | 25°C | Minutes |
(Data compiled from multiple sources indicating general trends for NHS esters).
Table 2: Recommended Reaction Parameters
These are starting parameters that may require further optimization for your specific protein.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 20 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis. |
| Molar Excess of NHS Ester | 5- to 20-fold | Start with a 10-fold molar excess and optimize based on the resulting DOL. |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often cited as optimal, but a lower pH may be needed for sensitive proteins. |
| Reaction Buffer | Phosphate (PBS), Bicarbonate, Borate, HEPES | Must be free of primary amines. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures minimize hydrolysis but may require longer incubation times. |
| Reaction Time | 30 minutes to 4 hours (at RT) or Overnight (at 4°C) | The optimal time depends on the reactivity of the protein and the other reaction conditions. |
| Quenching Reagent | 1 M Tris-HCl or Glycine (final conc. ~50 mM) | Add to terminate the reaction by consuming any unreacted NHS ester. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline. Optimization for specific proteins and desired DOLs is recommended.
Caption: General experimental workflow for protein labeling with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare NHS Ester Stock Solution: Shortly before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.
-
Calculate Reagent Amount: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein (a 5- to 20-fold molar excess is a common starting point).
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution. Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Purify: Remove unreacted this compound and reaction byproducts (like N-hydroxysuccinimide) by passing the reaction mixture over a desalting column or through dialysis against an appropriate buffer (e.g., PBS).
-
Characterize: Determine the protein concentration and the Degree of Labeling (DOL) of the final conjugate using spectrophotometry.
Protocol 2: Testing the Reactivity of the NHS Ester
If you suspect your reagent has been inactivated by hydrolysis, you can perform a simple test to check its reactivity. This test is based on the fact that N-hydroxysuccinimide (NHS), which is released upon hydrolysis, absorbs light at ~260 nm.
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of an amine-free buffer (e.g., PBS, pH 7.2).
-
Prepare Control: Prepare a control sample containing only the buffer (and a corresponding amount of DMSO/DMF if used).
-
Measure Initial Absorbance (A_initial): Zero the spectrophotometer with the control sample. Measure the absorbance of the reagent solution at 260 nm. This reading represents any NHS that was already present due to prior hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to raise the pH significantly, which will induce rapid and complete hydrolysis of any remaining active ester.
-
Measure Final Absorbance (A_final): Remeasure the absorbance of the base-treated reagent solution at 260 nm.
-
Assess Reactivity: If A_final is significantly greater than A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive. If the values are similar, the reagent has likely been fully hydrolyzed and should be discarded.
References
Technical Support Center: SPDP-PEG6-NHS Ester Conjugation
Welcome to the technical support center for SPDP-PEG6-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a heterobifunctional crosslinker. It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂) to form stable amide bonds.[1][2][3][4] The primary targets on proteins are the N-terminal α-amine and the ε-amines of lysine residues.[5]
-
A pyridyldithio (SPDP) group that reacts with sulfhydryl (thiol, -SH) groups, typically from cysteine residues, to form a reversible disulfide bond.
The polyethylene glycol (PEG6) spacer increases the hydrophilicity and solubility of the molecule in aqueous media.
Q2: Can this compound react with non-primary amines, such as secondary amines?
While NHS esters are highly selective for primary amines, their reaction with secondary amines is possible but significantly slower. In the context of proteins, accessible N-terminal proline residues are a rare example of a secondary amine that might show some reactivity. Other amino acids with secondary amine-like structures in their side chains, such as histidine and tryptophan, are part of aromatic systems, which reduces their nucleophilicity, making them poor targets for NHS esters. Arginine's guanidinium group is a very strong base and does not behave as a typical secondary amine. Therefore, for most practical purposes in protein conjugation, the reaction of this compound is specific to primary amines.
Q3: What are the optimal reaction conditions for conjugating the NHS ester moiety?
The efficiency of the NHS ester reaction is highly dependent on the experimental conditions:
-
pH: The optimal pH range for the reaction with primary amines is typically 7.2-8.5. A pH of 8.3-8.5 is often recommended as a starting point. Below pH 7, the primary amines are protonated and less reactive. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.
-
Buffers: Amine-free buffers such as phosphate, bicarbonate, HEPES, or borate are recommended. Buffers containing primary amines, like Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.
-
Temperature and Time: Reactions are typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
Q4: Are there any known side reactions of the NHS ester group?
Yes, under certain conditions, particularly when primary amines are scarce or inaccessible, NHS esters can react with other nucleophilic residues. These side reactions are generally less efficient, and the resulting linkages can be less stable than amide bonds. Known side reactions include:
-
Hydrolysis: This is the primary competing reaction where the NHS ester reacts with water. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.
-
Reaction with hydroxyl groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can react with NHS esters, especially at higher pH.
-
Reaction with sulfhydryl groups: Cysteine residues can also react with NHS esters, though the SPDP group is the primary target for thiols.
Q5: How should I store and handle this compound?
This compound is moisture-sensitive. It should be stored at -20°C, protected from moisture. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions in organic solvents can be stored for short periods at -20°C, but fresh solutions are always recommended to ensure maximum reactivity. Aqueous solutions of the NHS ester should be used immediately due to rapid hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | NHS Ester Hydrolysis: The reagent has been compromised by moisture or the reaction pH is too high. | Store the reagent properly at -20°C and allow it to warm to room temperature before opening. Prepare the NHS ester solution immediately before use in anhydrous DMSO or DMF. Ensure the reaction pH is within the optimal range of 7.2-8.5. |
| Suboptimal pH: The reaction pH is too low, leading to protonated and unreactive primary amines. | Verify the pH of your reaction buffer. The optimal pH for most NHS ester conjugations is between 7.2 and 8.5. | |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate. If your sample is in an incompatible buffer, perform a buffer exchange before the reaction. | |
| Insufficient Molar Excess of Reagent: The concentration of the this compound is too low. | Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically. | |
| Protein Precipitation/Aggregation | High Degree of Labeling: Excessive modification of the protein can alter its properties and lead to aggregation. | Optimize the molar ratio of the NHS ester to your protein. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition that provides sufficient labeling without causing precipitation. |
| Solvent-Induced Precipitation: The organic solvent used to dissolve the NHS ester is causing the protein to precipitate. | The volume of the organic solvent should generally not exceed 10% of the total reaction volume. | |
| High Background/Non-Specific Binding | Excess Unreacted Reagent: Unreacted this compound can bind non-specifically in downstream applications. | Quench the reaction by adding a primary amine-containing buffer like Tris or glycine. Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagent. |
| Reagent Insoluble in Reaction Buffer | Hydrophobicity of the Reagent: Although the PEG spacer enhances solubility, high concentrations may still be difficult to dissolve in purely aqueous solutions. | Prepare a concentrated stock solution in anhydrous DMSO or DMF and add it to the reaction buffer with vigorous vortexing. |
Quantitative Data Summary
Table 1: Relative Reactivity of Nucleophiles with NHS Esters
| Nucleophile | Relative Reactivity | Stability of Formed Bond | Notes |
| Primary Amine (aliphatic) | High | Very Stable (Amide) | Primary target for NHS esters. Reaction is most efficient at pH 7.2-8.5. |
| Secondary Amine (aliphatic) | Low | Stable (Amide) | Reaction is significantly slower than with primary amines. |
| Aromatic Amine | Very Low | Stable (Amide) | Generally unreactive under typical bioconjugation conditions. |
| Hydroxyl (Ser, Thr, Tyr) | Low | Labile (Ester) | Reactivity increases with pH. The resulting ester bond is susceptible to hydrolysis. |
| Sulfhydryl (Cysteine) | Low | Labile (Thioester) | Can react with NHS esters, but the SPDP group is the preferred target for thiols. The thioester bond is less stable than an amide bond. |
| Water (Hydrolysis) | pH-dependent | N/A | A major competing reaction that increases significantly at pH > 8.5. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Approximate Half-life |
| 7.0 | 4°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column (size-exclusion chromatography), dialysis, or another suitable purification method.
-
Visualizations
Caption: Reaction pathways for this compound with various nucleophiles.
Caption: Troubleshooting decision tree for this compound conjugation.
References
- 1. This compound, 1818294-32-4 | BroadPharm [broadpharm.com]
- 2. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1818294-32-4 [m.chemicalbook.com]
- 4. broadpharm.com [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
impact of buffer contaminants on SPDP-PEG6-NHS ester reaction
Welcome to the technical support center for SPDP-PEG6-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an this compound reaction?
The optimal pH for reacting the NHS ester moiety of this compound with primary amines is between 7.2 and 8.5.[1][2][3] The reaction is highly dependent on pH.[2][4] At a lower pH, the primary amine target is protonated, rendering it less nucleophilic and thus less reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.
Q2: Which buffers are recommended for this reaction?
It is crucial to use a buffer that does not contain primary amines. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers, all within the optimal pH range of 7.2 to 8.5. A commonly used buffer is 0.1 M sodium bicarbonate.
Q3: Are there any buffers I should absolutely avoid?
Yes, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with the target molecule for reaction with the NHS ester, thereby significantly reducing the conjugation efficiency. However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.
Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?
This compound, like many non-sulfonated NHS esters, may have limited solubility in aqueous solutions. It is recommended to first dissolve the reagent in a small amount of a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. This solution can then be added to your aqueous reaction mixture. It is important to use high-quality, anhydrous solvents, as impurities like dimethylamine in DMF can react with the NHS ester. The final concentration of the organic solvent in the reaction should typically be kept low, often between 0.5% and 10%.
Q5: What is the primary side reaction that competes with the NHS ester conjugation?
The primary competing side reaction is the hydrolysis of the NHS ester. In this reaction, the NHS ester reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS). The rate of this hydrolysis reaction is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.
Q6: How should I store and handle the this compound reagent?
NHS esters are sensitive to moisture and should be stored at -20°C with a desiccant. Before opening the vial, it is critical to allow it to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent. It is best to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Do not prepare stock solutions in aqueous buffers for storage as the NHS-ester moiety readily hydrolyzes.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.
| Possible Cause | Recommended Solution |
| Buffer Contains Primary Amines | Ensure your reaction buffer is free from substances like Tris or glycine. If your protein or molecule of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column into a recommended buffer like phosphate, bicarbonate, or borate buffer. |
| Incorrect Buffer pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. For many applications, a pH of 8.3-8.5 is optimal. |
| Hydrolyzed/Inactive NHS Ester | The this compound may have hydrolyzed due to improper storage or handling. Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester using the protocol described below. |
| Low Concentration of Reactants | The rate of hydrolysis is a more significant competitor in dilute solutions of the target molecule. If possible, increase the concentration of your protein or amine-containing molecule to favor the conjugation reaction over hydrolysis. |
| Presence of Other Nucleophiles | High concentrations of other nucleophilic substances can interfere with the reaction. For example, sodium azide concentrations above 3 mM (0.02%) can interfere. Ensure your sample is free from such contaminants. |
Data Presentation
Table 1: Impact of pH on NHS Ester Half-Life
This table summarizes the effect of pH on the stability of the NHS ester group in an aqueous environment. As the pH increases, the half-life of the NHS ester decreases due to an accelerated rate of hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | |
| 7.0 | Room Temp | ~7 hours | |
| 8.0 | Room Temp | 210 min (Porphyrin-NHS) | |
| 8.5 | Room Temp | 180 min (Porphyrin-NHS) | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temp | Minutes | |
| 9.0 | Room Temp | 125 min (Porphyrin-NHS) |
Note: Half-life can vary depending on the specific NHS ester compound and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
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Buffer Preparation : Prepare a suitable amine-free buffer, such as 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, and adjust the pH to between 7.2 and 8.5.
-
Protein Preparation : Dissolve the protein to be labeled in the prepared reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
This compound Solution Preparation : Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the required amount of the reagent in anhydrous, amine-free DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction Initiation : Add a calculated molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the protein solution. Mix gently but thoroughly. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Quenching (Optional) : To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification : Remove excess, unreacted this compound and reaction by-products (like NHS) from the labeled protein using a desalting column (size-exclusion chromatography) or dialysis.
Protocol 2: Quality Control - Testing the Reactivity of this compound
This protocol is adapted from procedures for testing general NHS ester reactivity and can be used to assess if your reagent has hydrolyzed. The principle is to measure the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide (NHS) leaving group upon hydrolysis.
-
Reagent Preparation : Weigh 1-2 mg of the this compound to be tested.
-
Initial Solution : Dissolve the reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.2). If not fully soluble, first dissolve in a small, precise volume of DMSO (e.g., 250 µL) and then add 2 mL of buffer. Prepare a control tube containing the same buffer and DMSO if used.
-
Initial Absorbance Measurement (A_initial) : Zero the spectrophotometer at 260 nm using the control tube. Immediately measure the absorbance of the NHS ester solution. This reading represents any NHS that was present due to prior hydrolysis.
-
Induce Complete Hydrolysis : Add a small volume of 0.5-1.0 N NaOH to the reagent solution to rapidly and completely hydrolyze the remaining active NHS ester. Mix and incubate for a few minutes.
-
Final Absorbance Measurement (A_final) : Remeasure the absorbance of the base-treated solution at 260 nm.
-
Result Interpretation :
-
If A_final is significantly greater than A_initial , the reagent was active, as the addition of base caused further hydrolysis and release of NHS. The reagent is suitable for use.
-
If A_final is not measurably greater than A_initial , the reagent was already fully hydrolyzed and is inactive. It should be discarded.
-
Visualizations
References
Technical Support Center: Purification of SPDP-PEG6-NHS Ester Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted SPDP-PEG6-NHS ester from their valuable conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from my conjugate?
A1: The most effective and widely used methods for purifying your conjugate from excess, unreacted this compound and other small molecule byproducts are based on size differences between the large conjugate and the small crosslinker. The three primary techniques are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This chromatographic technique separates molecules based on their hydrodynamic volume. It is highly effective for separating PEGylated proteins from unreacted components.[][2]
-
Dialysis: This method involves the selective diffusion of molecules across a semi-permeable membrane with a specific molecular weight cutoff (MWCO). It is a simple and effective way to remove small molecules from macromolecular samples.[3][4][5]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for buffer exchange and the removal of small molecules from large volumes of protein solutions. It is commonly used in industrial processes like antibody-drug conjugate (ADC) manufacturing.
Q2: I see a high background or non-specific binding in my downstream applications. Could this be related to purification?
A2: Yes, insufficient purification is a major cause of high background and non-specific binding. If unreacted or hydrolyzed this compound is not effectively removed, it can bind non-specifically to other proteins or surfaces in your assay, leading to false-positive signals. It is crucial to implement a robust purification step after the conjugation reaction.
Q3: How do I choose the right purification method for my experiment?
A3: The choice of purification method depends on several factors, including your sample volume, concentration, the scale of your experiment, and the required purity.
-
For small-scale and research applications, size exclusion chromatography (using pre-packed desalting columns) and dialysis are very common and effective.
-
For larger sample volumes and process development, tangential flow filtration is often the preferred method due to its speed and scalability.
Q4: What can I do to stop the conjugation reaction before purification?
A4: It is recommended to quench the reaction to deactivate any remaining reactive NHS esters. This can be done by adding a small molecule containing a primary amine, such as Tris or glycine, to the reaction mixture. An incubation period of 10-15 minutes after adding the quenching agent is typically sufficient.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugate Yield After Purification | Inefficient Conjugation Reaction: The issue may not be the purification itself but a low starting yield. | Optimize your conjugation reaction parameters (pH 7.2-8.5, use of amine-free buffers, appropriate molar excess of the NHS ester). |
| Precipitation of Conjugate: The conjugation process or subsequent handling might have caused the protein to aggregate and be lost during purification. | Optimize the molar ratio of the NHS ester to your protein; a high degree of labeling can sometimes cause aggregation. Ensure buffer conditions are optimal for your protein's stability. | |
| Presence of Unreacted NHS Ester Post-Purification | Inadequate Separation: The chosen purification method or parameters may not be optimal for complete removal. | For SEC: Ensure the column has the appropriate fractionation range for your conjugate and the small molecule. For example, G-25 media is suitable for most globular proteins. Increase the column bed volume for better resolution. |
| For Dialysis: Use a dialysis membrane with an appropriate MWCO (at least double the molecular weight of your conjugate to ensure retention, and small enough to allow the unreacted linker to pass through). Increase the dialysis time and the volume of the dialysis buffer. Perform multiple buffer changes. | ||
| For TFF: Ensure the membrane MWCO is appropriate. Perform a sufficient number of diafiltration volumes to wash out the small molecules. | ||
| Conjugate Appears Aggregated After Purification | Harsh Purification Conditions: Some purification methods can be harsh on sensitive proteins. | For SEC: Ensure the buffer used is compatible with your protein's stability. |
| For TFF: Optimize the transmembrane pressure (TMP) and feed flow rate to minimize shear stress on the protein. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Desalting Column)
This method is ideal for rapid buffer exchange and removal of small molecules from small-volume samples.
Materials:
-
Conjugation reaction mixture
-
Desalting column (e.g., spin column with G-25 resin)
-
Equilibration/elution buffer (e.g., PBS)
-
Microcentrifuge
Methodology:
-
Column Preparation: Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the resin with the desired elution buffer.
-
Equilibration: Equilibrate the column by passing the elution buffer through it, either by gravity flow or centrifugation. Repeat this step 2-3 times.
-
Sample Application: Carefully apply the conjugation reaction mixture to the center of the packed resin bed.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified conjugate will be in the eluate. The smaller, unreacted this compound will be retained in the column matrix.
Protocol 2: Purification using Dialysis
Dialysis is a straightforward method for removing small molecules from larger sample volumes.
Materials:
-
Conjugation reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (dialysate), at least 200-500 times the sample volume
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane by rinsing or soaking it as per the manufacturer's instructions.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing the dialysis buffer. Stir the buffer gently on a stir plate.
-
Buffer Changes: Dialyze for 1-2 hours at room temperature or 2-4 hours at 4°C. Change the dialysis buffer and continue to dialyze for another 1-2 hours. For optimal results, perform a third buffer change and dialyze overnight at 4°C.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 3: Purification using Tangential Flow Filtration (TFF)
TFF is suitable for larger volumes and provides rapid and efficient purification.
Materials:
-
TFF system with a suitable membrane (e.g., 30 kDa MWCO for an antibody conjugate)
-
Conjugation reaction mixture
-
Diafiltration buffer (the final desired buffer for the conjugate)
Methodology:
-
System Setup and Conditioning: Install the TFF capsule/cassette and condition the system by flushing with the diafiltration buffer.
-
Concentration (Optional): If the sample is dilute, concentrate it to a smaller volume by ultrafiltration (UF).
-
Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the filtrate is being removed. This process exchanges the buffer and removes the small, unreacted this compound. Typically, 5-10 diafiltration volumes are sufficient for near-complete removal of small molecules.
-
Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final concentration.
-
Sample Recovery: Recover the purified and concentrated conjugate from the system.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Unreacted this compound
| Parameter | Size Exclusion Chromatography (Desalting Column) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane | Convective transport across a semi-permeable membrane |
| Typical Sample Volume | 10 µL - 150 µL (for spin columns) | 0.1 mL - 30 mL | > 30 mL to manufacturing scale |
| Processing Time | < 15 minutes | 4 hours to overnight | 1 - 4 hours |
| Efficiency of Removal | High | High (dependent on time and buffer changes) | Very High |
| Scalability | Limited | Moderate | High |
| Key Advantage | Speed and ease of use for small samples | Simple setup, gentle on proteins | Fast, efficient, and scalable |
Visualizations
Caption: Workflow for purification using Size Exclusion Chromatography.
Caption: Workflow for purification using Dialysis with multiple buffer changes.
Caption: Workflow for purification using Tangential Flow Filtration (TFF).
References
Technical Support Center: SPDP-PEG6-NHS Ester Conjugates - Disulfide Bond Cleavage
Welcome to the technical support center for SPDP-PEG6-NHS ester conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the disulfide bond cleavage step of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete disulfide bond cleavage in my SPDP-PEG6-NHS conjugate?
A1: Incomplete cleavage of the disulfide bond in SPDP-PEG6-NHS conjugates can stem from several factors:
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Suboptimal Reducing Agent Concentration: The concentration of the reducing agent (e.g., DTT or TCEP) may be insufficient to fully reduce all disulfide bonds.
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Incorrect pH of the Reaction Buffer: The efficiency of many reducing agents is pH-dependent. For instance, DTT's reducing power is limited at pH values below 7.[1]
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Inadequate Incubation Time or Temperature: The cleavage reaction may not have proceeded to completion due to insufficient time or non-optimal temperature.
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Steric Hindrance: The disulfide bond within the conjugate might be sterically hindered, making it less accessible to the reducing agent.
-
Oxidation of the Reducing Agent: The reducing agent may have been oxidized due to improper storage or handling, rendering it less effective.
Q2: Can the cleavage of the SPDP linker affect the native disulfide bonds in my protein/antibody?
A2: Yes, this is a critical consideration. The choice of reducing agent and reaction conditions will determine the selectivity of the cleavage.
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Dithiothreitol (DTT): In most cases, crosslinks created with SPDP reagents can be cleaved with 25 mM DTT at pH 4.5 without reducing native protein disulfide bonds.[2][3] However, at neutral to alkaline pH (pH 7-9), DTT will more efficiently cleave the SPDP linker but may also reduce native disulfide bonds.[2][4]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent reducing agent that can also reduce native disulfide bonds, particularly at higher concentrations and longer incubation times.
Q3: How can I confirm that the disulfide bond has been successfully cleaved?
A3: Several methods can be used to verify disulfide bond cleavage:
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Ellman's Test: This colorimetric assay quantifies free sulfhydryl groups. An increase in absorbance at 412 nm after treatment with the reducing agent indicates the generation of free thiols from disulfide bond reduction.
-
SDS-PAGE Analysis: Under non-reducing conditions, a successfully cleaved conjugate will show a shift in molecular weight compared to the intact conjugate. Running samples under both reducing and non-reducing conditions can help visualize the cleavage.
-
Mass Spectrometry: This technique can precisely determine the molecular weight of the conjugate before and after reduction, confirming the cleavage of the disulfide bond.
-
Pyridine-2-thione Release: The cleavage of the 2-pyridyldithio group in the SPDP linker results in the release of pyridine-2-thione, which can be quantified by measuring the absorbance at 343 nm.
Q4: What is the shelf-life of my this compound and how should it be stored?
A4: SPDP-PEG6-NHS esters are sensitive to moisture and should be stored at -20°C, protected from moisture. It is recommended to equilibrate the vial to room temperature before opening to prevent condensation. While the NHS ester has a limited half-life in aqueous solutions, especially at higher pH, the solid form is more stable when stored correctly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cleavage | Ineffective reducing agent | • Use a fresh solution of the reducing agent. • Increase the concentration of the reducing agent (e.g., 20-50 mM DTT or 1-5 mM TCEP). • Consider switching to a stronger reducing agent like TCEP if using DTT. |
| Suboptimal reaction conditions | • Optimize the pH of the reaction buffer (typically pH 7-8.5 for efficient reduction by DTT or TCEP). • Increase the incubation time (e.g., 30-60 minutes at room temperature). • Increase the reaction temperature (e.g., 37°C), but monitor for potential protein denaturation. | |
| Partial Cleavage | Insufficient molar excess of reducing agent | • Increase the molar ratio of the reducing agent to the conjugate. A 10- to 50-fold molar excess is a good starting point. |
| Re-oxidation of sulfhydryl groups | • Perform the reaction in a deoxygenated buffer. • After cleavage, immediately proceed to the next step or cap the newly formed thiols (e.g., with N-ethylmaleimide) to prevent re-formation of disulfide bonds. | |
| Reduction of Native Disulfide Bonds | Non-selective reducing conditions | • To selectively cleave the SPDP linker while preserving native disulfide bonds, use 25 mM DTT at pH 4.5. • If using TCEP, carefully optimize the concentration and incubation time to minimize the reduction of native disulfides. |
| Precipitation of Conjugate | Poor solubility of the cleaved species | • Ensure the buffer composition is optimal for the solubility of your specific conjugate. • The PEG6 linker is designed to improve solubility, but if issues persist, consider using a longer PEG chain. |
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents for Disulfide Bond Cleavage
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Nucleophilic attack by phosphorus |
| Optimal pH | > 7.0 for efficient reduction | 1.5 - 8.5 |
| Typical Concentration | 20-50 mM | 1-5 mM |
| Reaction Time | Typically 30-60 minutes at room temperature | Can be faster than DTT, often complete within minutes |
| Selectivity | Can be selective for SPDP linker at pH 4.5 | Generally less selective, can reduce stable protein disulfides |
| Stability | Prone to air oxidation | More resistant to air oxidation |
| Odor | Strong, unpleasant odor | Odorless |
Experimental Protocols
Protocol 1: Cleavage of Disulfide Bonds using DTT
This protocol describes a general method for cleaving the disulfide bond of an this compound conjugate using DTT.
Materials:
-
SPDP-PEG6-NHS conjugated protein in a suitable buffer (e.g., PBS)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Desalting column
Procedure:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
To your conjugate solution, add DTT to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
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To stop the reaction and remove excess DTT, pass the reaction mixture through a desalting column equilibrated with the desired buffer for your downstream application.
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The eluted sample contains the cleaved conjugate with free sulfhydryl groups. Proceed immediately to the next step to avoid re-oxidation.
Protocol 2: Cleavage of Disulfide Bonds using TCEP
This protocol outlines the use of TCEP for disulfide bond cleavage. TCEP is often preferred for its stability and lack of odor.
Materials:
-
SPDP-PEG6-NHS conjugated protein in a suitable buffer (e.g., Tris buffer)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Reaction buffer (e.g., 100 mM Tris, 150 mM NaCl, pH 7.5) - Note: TCEP is less stable in phosphate buffers.
-
Desalting column
Procedure:
-
Prepare a fresh stock solution of TCEP-HCl (e.g., 0.5 M in water). Neutralize the pH of the stock solution with NaOH if necessary.
-
Add the TCEP stock solution to your conjugate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 15-30 minutes.
-
Remove excess TCEP using a desalting column equilibrated with the appropriate buffer.
-
The resulting solution contains the cleaved conjugate.
Visualizations
Caption: Experimental workflow for SPDP-PEG6-NHS conjugation and subsequent disulfide cleavage.
Caption: Comparison of disulfide cleavage mechanisms by DTT and TCEP.
References
SPDP-PEG6-NHS ester stability in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SPDP-PEG6-NHS ester.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
This compound is sensitive to moisture.[1][2] Upon receipt, it should be stored at -20°C in a desiccated environment.[1][3] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1] For optimal stability, it is recommended to purge the vial with an inert gas like nitrogen before resealing.
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in common anhydrous organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). It has limited solubility in aqueous solutions. When preparing for conjugation reactions in aqueous buffers, the reagent should first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
Q3: How stable is this compound once dissolved in an organic solvent?
The stability of dissolved this compound is highly dependent on the absence of water. It is strongly recommended to use anhydrous solvents and to prepare the solution immediately before use. The NHS ester moiety is prone to hydrolysis, which deactivates the reagent. While specific quantitative stability data in organic solvents is limited, some sources suggest that NHS ester solutions in high-quality, anhydrous DMF can be stored for 1-2 months at -20°C. With stringent anhydrous and inert atmosphere techniques, some working solutions have been reported to be stable for longer periods. However, for consistent results, fresh preparation is always the best practice. Do not create stock solutions for long-term storage unless absolutely necessary and properly validated.
Q4: What is the stability of the NHS ester in aqueous solutions?
The NHS ester of SPDP-PEG6 is highly susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis is pH-dependent. At a higher pH, the rate of hydrolysis increases significantly. The half-life of the NHS ester is several hours at pH 7, but this decreases to less than 10 minutes at pH 9.
Q5: What buffer conditions are optimal for reaction with the NHS ester?
The reaction of the NHS ester with primary amines is most efficient at a pH range of 7.2 to 8.5. It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, and borate buffers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling. | Ensure the vial is warmed to room temperature before opening. Use anhydrous solvents and prepare the solution immediately before the experiment. |
| Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into a non-amine-containing buffer like PBS at pH 7.2-8.5 using dialysis or gel filtration. | |
| Incorrect pH: The reaction pH is too low (amines are protonated and non-reactive) or too high (rapid hydrolysis of the NHS ester). | Verify and adjust the pH of your reaction buffer to the optimal range of 7.2-8.5. | |
| Precipitation of the Conjugate | Hydrophobicity: The conjugated molecule increases the overall hydrophobicity, leading to poor solubility. | The PEG spacer in this compound is designed to enhance solubility. However, if precipitation occurs, consider optimizing the protein concentration or using a different buffer system. |
| Inconsistent Results | Reagent Instability: Inconsistent handling and storage of the this compound. | Adhere strictly to storage and handling protocols. For critical applications, consider aliquoting the solid reagent upon receipt to minimize exposure of the entire stock to ambient conditions. |
| Solvent Quality: Use of non-anhydrous or old organic solvents. | Use fresh, high-purity, anhydrous DMSO or DMF for dissolving the reagent. Be aware that DMF can degrade to form dimethylamine, which can react with the NHS ester. |
Data Summary
Table 1: Solubility of this compound
| Solvent Type | Solvent Examples | Solubility |
| Organic (Anhydrous) | DMSO, DMF, DCM | Soluble |
| Aqueous | Buffers, Water | Limited |
Table 2: Stability of the NHS Ester Moiety in Aqueous Solution
| pH | Temperature | Half-life | Reference |
| 7.0 | 4°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 7.0 | Not Specified | Several hours | |
| 9.0 | Not Specified | < 10 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature for at least 20 minutes before opening.
-
Solvent Preparation: Use high-purity, anhydrous DMSO or DMF.
-
Dissolution: Immediately before use, dissolve the required amount of this compound in the anhydrous solvent to create a concentrated stock solution (e.g., 10-20 mM).
-
Usage: Add the appropriate volume of the stock solution to your reaction mixture, ensuring the final concentration of the organic solvent is minimized (typically less than 10%) to avoid protein denaturation.
Protocol 2: General Protein Conjugation
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved this compound to your protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines, such as Tris or glycine, can be added.
-
Purification: Remove excess, unreacted reagent and byproducts using dialysis or a desalting column.
Visualizations
Caption: Experimental workflow for protein conjugation using this compound.
Caption: Factors influencing the stability and reactivity of this compound.
References
Technical Support Center: Monitoring SPDP-PEG6-NHS Ester Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of SPDP-PEG6-NHS ester conjugation to proteins and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of this compound conjugation?
A1: this compound is a heterobifunctional crosslinker with three key components:
-
N-hydroxysuccinimide (NHS) ester: This is an amine-reactive group that forms a stable amide bond with primary amines (like the side chain of lysine residues or the N-terminus of a protein)[1][2][3].
-
Polyethylene Glycol (PEG) spacer (PEG6): This flexible, hydrophilic spacer arm increases the solubility of the crosslinker and the resulting conjugate in aqueous solutions[4][5].
-
2-pyridyldithio (SPDP) group: This group can react with sulfhydryl groups (-SH) to form a reversible disulfide bond. This functionality is often used in a second conjugation step or for creating cleavable linkages.
The primary conjugation reaction involves the NHS ester reacting with an amine on the target molecule.
Q2: How can I confirm that the conjugation reaction is working?
A2: You can monitor the conjugation progress using several analytical techniques that detect the physical and chemical changes in your molecule upon conjugation with the this compound. These include:
-
UV-Vis Spectrophotometry: To monitor the release of byproducts.
-
Chromatography (SEC-HPLC, RP-HPLC, HIC): To separate the conjugated product from the starting materials.
-
Mass Spectrometry (MALDI-TOF, LC-MS): To confirm the mass increase corresponding to the attached PEG linker.
-
Gel Electrophoresis (SDS-PAGE, Native PAGE): To visualize the shift in molecular weight.
Q3: What is the optimal pH for the NHS ester-amine reaction?
A3: The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a good balance between efficient conjugation and minimizing hydrolysis of the NHS ester. Below pH 7.2, the amine group is mostly protonated and less reactive. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, which can reduce your conjugation yield.
Q4: Can I monitor the reaction in real-time?
A4: Yes, certain techniques allow for real-time or near real-time monitoring. UV-Vis spectroscopy can be used to continuously measure the release of the pyridine-2-thione byproduct if the SPDP group is reacting. Process analytical technology (PAT) using techniques like at-line HPLC can also provide near real-time information on the progress of the conjugation.
Troubleshooting Guide
Q1: My conjugation efficiency is low. What could be the problem?
A1: Low conjugation efficiency can be caused by several factors:
-
Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. Ensure your reagents are stored properly and dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.
-
Incorrect pH: The reaction pH must be within the optimal range of 7.2-8.5.
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers like phosphate, carbonate, bicarbonate, or borate buffers.
-
Insufficient molar excess of the crosslinker: A 5- to 20-fold molar excess of the this compound over the protein is a common starting point. This may need to be optimized depending on the concentration of your protein and the desired degree of labeling.
-
Low protein concentration: Reactions with dilute protein solutions may require a greater molar excess of the crosslinker to achieve the desired level of conjugation.
Q2: I see a lot of aggregation in my sample after the reaction. How can I prevent this?
A2: Aggregation can occur due to several reasons:
-
Hydrophobic interactions: While the PEG linker is hydrophilic, the overall conjugate may have altered solubility. The addition of organic modifiers in chromatography can sometimes mitigate hydrophobic interactions.
-
Intermolecular crosslinking: If your protein has multiple reactive amines, high concentrations of the crosslinker can lead to the formation of protein-protein crosslinks. Consider optimizing the molar ratio of the crosslinker to your protein.
-
Improper buffer conditions: Ensure the pH and ionic strength of your buffer are suitable for maintaining the stability of your protein throughout the conjugation process.
Q3: My mass spectrometry results are difficult to interpret. Why is that?
A3: Mass spectrometry of PEGylated proteins can be challenging due to the heterogeneity of the PEG polymer and the resulting mixture of conjugated species. The molecular weight distribution of PEGs can lead to broad peaks in the mass spectrum. Using charge-stripping agents like triethylamine (TEA) post-column in LC-MS can simplify the mass spectrum by reducing the complexity of charge states. High-resolution mass spectrometry is often required for accurate mass determination of PEGylated proteins.
Q4: The bands on my SDS-PAGE gel are smeared. What is the cause?
A4: Smeared or broadened bands on SDS-PAGE are a common observation for PEGylated proteins. This is often attributed to the interaction between the PEG chains and the SDS detergent, as well as the heterogeneity of the PEGylation. Native PAGE can sometimes provide better resolution for PEGylated proteins as it avoids the interaction with SDS.
Quantitative Data Summary
The following table summarizes the expected quantitative changes you can monitor during your conjugation experiment.
| Analytical Technique | Parameter to Monitor | Expected Change Upon Successful Conjugation |
| UV-Vis Spectrophotometry | Absorbance at 343 nm | Increase (if the 2-pyridyldithio group reacts) |
| Absorbance at 260 nm | Increase (due to release of NHS byproduct) | |
| SEC-HPLC | Retention Time | Decrease (earlier elution due to increased hydrodynamic radius) |
| Mass Spectrometry | Molecular Weight | Increase by the mass of the this compound (minus the NHS group) for each conjugation event. |
| SDS-PAGE / Native PAGE | Band Migration | Slower migration (higher apparent molecular weight) |
Experimental Protocols
Protocol 1: Monitoring Conjugation by UV-Vis Spectrophotometry (Release of Pyridine-2-thione)
This method is applicable if the 2-pyridyldithio group of the SPDP linker reacts with a sulfhydryl group.
-
Prepare Reagents:
-
Your amine-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
This compound solution in anhydrous DMSO or DMF.
-
A sulfhydryl-containing molecule (if the primary reaction is with an amine, followed by reaction with a thiol).
-
-
Establish a Baseline: Measure the absorbance of your reaction mixture at 343 nm before adding the final reactant that initiates the pyridyldithio reaction.
-
Initiate the Reaction: Add the sulfhydryl-containing molecule to the SPDP-modified protein.
-
Monitor Absorbance: At regular time intervals, measure the absorbance of the reaction mixture at 343 nm.
-
Calculate the Degree of Substitution: The concentration of the released pyridine-2-thione can be calculated using the Beer-Lambert law (ε = 8,080 M⁻¹cm⁻¹ at 343 nm). This allows you to quantify the number of SPDP groups that have reacted.
Protocol 2: Monitoring Conjugation by Size-Exclusion HPLC (SEC-HPLC)
-
Prepare the HPLC System:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 100 mM sodium phosphate, pH 6.8).
-
Calibrate the column using a set of protein molecular weight standards to create a standard curve.
-
-
Prepare Samples:
-
Take a small aliquot of your reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine) or by immediately diluting in the mobile phase.
-
-
Inject and Analyze:
-
Inject the quenched samples onto the SEC column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Interpret the Results:
-
The unconjugated protein will elute at a specific retention time.
-
As the conjugation proceeds, a new peak corresponding to the larger, PEGylated protein will appear at an earlier retention time.
-
The area under the peaks can be used to estimate the percentage of conjugated and unconjugated protein over time.
-
Protocol 3: Analysis of Conjugation by SDS-PAGE
-
Prepare Samples:
-
Take aliquots from your reaction mixture at various time points.
-
Mix the aliquots with an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Run the Gel:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a lane with the unconjugated protein as a control and a molecular weight marker.
-
Run the gel according to the manufacturer's instructions.
-
-
Stain and Visualize:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
To specifically visualize the PEG component, a barium iodide staining method can be used.
-
-
Analyze the Results:
-
The PEGylated protein will migrate slower than the unconjugated protein, appearing as a band with a higher apparent molecular weight.
-
The intensity of the bands can give a qualitative indication of the extent of conjugation.
-
Visualizations
Caption: Workflow for this compound conjugation and subsequent monitoring.
Caption: Separation of conjugated and unconjugated protein by SEC-HPLC.
References
Technical Support Center: Protein-SPDP-PEG6-NHS Ester Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protein-SPDP-PEG6-NHS ester conjugates. Our goal is to help you avoid and troubleshoot conjugate precipitation to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a protein-SPDP-PEG6-NHS ester conjugate and what are its components?
A1: A protein-SPDP-PEG6-NHS ester conjugate is a biomolecule where a protein is linked to a chemical moiety containing three key parts:
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SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): A crosslinker that contains an NHS ester group on one end and a pyridyldithiol group on the other. The pyridyldithiol group can react with sulfhydryl groups (-SH) to form a cleavable disulfide bond.
-
PEG6: A polyethylene glycol spacer with six repeating units. The PEG linker is hydrophilic and is designed to increase the solubility and stability of the resulting conjugate in aqueous solutions.[1][2][3]
-
NHS Ester (N-hydroxysuccinimide ester): A reactive group that specifically targets primary amines (like the side chain of lysine residues or the N-terminus) on the protein to form a stable amide bond.[1][4]
Q2: What are the most common causes of precipitation during or after conjugation?
A2: Precipitation of the protein conjugate is a common issue that can arise from several factors:
-
Over-labeling: Attaching too many SPDP-PEG6-NHS molecules to the protein can alter its surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.
-
Hydrophobicity of the crosslinker: While the PEG chain enhances hydrophilicity, the SPDP and NHS ester components can introduce some hydrophobicity. The SPDP-PEG6-NHS ester reagent itself has limited aqueous solubility and is typically dissolved in an organic solvent like DMSO or DMF before addition to the reaction.
-
Suboptimal Reaction Conditions: Incorrect pH, improper buffer composition, high protein concentration, or inadequate mixing can all contribute to protein aggregation.
-
Protein Instability: The inherent properties of the protein, such as its tendency to unfold or aggregate under the experimental conditions (e.g., pH, temperature), play a significant role.
-
NHS Ester Hydrolysis: The NHS ester can react with water (hydrolyze), especially at higher pH values. This hydrolysis competes with the desired reaction with the protein's amines and can lead to inefficient conjugation and heterogeneous products.
Q3: How does pH affect the conjugation reaction and potential for precipitation?
A3: The pH of the reaction buffer is a critical parameter. The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH (typically 7.2 to 8.5). However, the rate of NHS ester hydrolysis also increases with pH. A pH that is too high can lead to rapid hydrolysis of the reagent before it can react with the protein, while a pH that is too low will result in a very slow or incomplete reaction because the primary amines on the protein will be protonated. Finding the optimal pH for your specific protein is key to maximizing conjugation efficiency while minimizing hydrolysis and maintaining protein stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon adding the this compound solution | Localized high concentration of the reagent and/or organic solvent. | 1. Add the dissolved this compound dropwise to the protein solution while gently stirring.2. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low (typically <10%). |
| Precipitation occurs during the conjugation reaction | 1. Over-labeling: The molar ratio of the PEG reagent to the protein is too high.2. Incorrect pH: The reaction pH is close to the protein's isoelectric point (pI) or is causing the protein to unfold.3. High Protein Concentration: Increased intermolecular interactions are leading to aggregation. | 1. Optimize Molar Ratio: Perform a titration experiment with varying molar ratios of the PEG reagent to the protein to find the optimal degree of labeling that does not cause precipitation.2. Adjust pH: If possible, adjust the reaction pH to be at least one unit away from the protein's pI. For pH-sensitive proteins, consider reacting at a lower pH (e.g., 7.2-7.4) for a longer duration.3. Lower Protein Concentration: Perform the conjugation reaction at a lower protein concentration to reduce the likelihood of aggregation. |
| Precipitate forms after the reaction (e.g., during purification or storage) | 1. Inefficient Removal of Aggregates: The purification method is not adequately separating soluble monomers from aggregates.2. Inappropriate Storage Buffer: The buffer composition, pH, or presence of certain salts is destabilizing the conjugate. | 1. Purification: Use size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates. Adding excipients like PEG and certain salts to chromatography buffers can sometimes improve the separation of monomers from aggregates.2. Optimize Storage Buffer: Screen different storage buffers. Consider adding stabilizing excipients such as glycerol (5-20%), arginine (50-100 mM), or a non-ionic detergent like Tween-20 (0.01-0.1%). Ensure the storage pH is optimal for the conjugate's stability. |
| Low conjugation efficiency and no precipitation | NHS Ester Hydrolysis: The reagent hydrolyzed before it could react with the protein. | 1. Check pH and Temperature: The half-life of NHS esters decreases significantly as pH increases. For example, at pH 8.6 and 4°C, the half-life can be as short as 10 minutes. Consider lowering the pH or reaction temperature.2. Prepare Reagent Fresh: Always dissolve the this compound immediately before use. Do not prepare stock solutions for storage.3. Use Anhydrous Solvent: Ensure the organic solvent used to dissolve the reagent is anhydrous, as water will cause hydrolysis. |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris are not compatible as they will compete with the protein for reaction with the NHS ester.
-
Adjust the protein concentration to a range of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
While gently stirring, slowly add the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess of the reagent to the protein.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature will depend on the protein's stability.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine can be added to a final concentration of about 50 mM. This will react with any remaining NHS ester.
-
-
Purification:
-
Remove excess, unreacted reagent and reaction byproducts using a desalting column (e.g., G-25) or through dialysis against a suitable storage buffer.
-
To remove any aggregates that may have formed, further purification by size-exclusion chromatography (SEC) is recommended.
-
Protocol 2: Characterization of Conjugate and Assessment of Precipitation
-
Degree of Labeling:
-
The release of pyridine-2-thione upon reaction of the pyridyldithiol group with a reducing agent like DTT can be measured spectrophotometrically at 343 nm to determine the number of SPDP-PEG molecules conjugated to each protein molecule.
-
-
Quantification of Aggregation:
-
Size-Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and larger aggregates.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution and detect the presence of aggregates.
-
SDS-PAGE: Running samples under non-reducing and reducing conditions can provide information about the formation of disulfide-linked aggregates.
-
Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for protein conjugation with this compound.
Factors Leading to Conjugate Precipitation
Caption: Key factors contributing to protein conjugate precipitation.
Chemical Reaction Pathway
References
effect of protein concentration on SPDP-PEG6-NHS ester labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of SPDP-PEG6-NHS ester for protein labeling, with a specific focus on the impact of protein concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of proteins with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Low Protein Concentration: Dilute protein solutions can lead to slower reaction kinetics and favor the hydrolysis of the NHS ester over the desired reaction with the protein's primary amines.[1][2] | - Increase the protein concentration to the recommended range of 1-10 mg/mL.[3] For very dilute samples, consider concentrating the protein before labeling. - Increase the molar excess of the this compound to compensate for the lower protein concentration.[1] |
| Inappropriate Buffer pH: The reaction of NHS esters with primary amines is highly pH-dependent. A pH that is too low will result in the protonation of the amino groups, making them unreactive.[3] | - Ensure the reaction buffer has a pH between 7.2 and 8.5, with an optimal starting point of 8.3-8.5. - Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate buffers. | |
| Presence of Primary Amines in the Buffer: Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester. | - Perform a buffer exchange to an amine-free buffer before initiating the labeling reaction. | |
| Hydrolyzed this compound: The NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive. | - Store the this compound desiccated at -20°C. - Allow the reagent to warm to room temperature before opening to prevent condensation. - Prepare the NHS ester solution immediately before use and discard any unused portion. | |
| Protein Aggregation or Precipitation | High Degree of Labeling: Excessive modification of the protein's surface lysines can alter its properties and lead to aggregation. | - Optimize the molar ratio of the NHS ester to the protein. Start with a lower molar excess and perform small-scale pilot reactions to find the optimal ratio. |
| High Protein Concentration: While a certain concentration is necessary for efficient labeling, excessively high concentrations can sometimes promote aggregation, especially if the protein is prone to self-association. | - If aggregation is observed at high concentrations, try reducing the protein concentration while adjusting the molar excess of the NHS ester upwards to maintain labeling efficiency. | |
| Inappropriate Buffer Conditions: The buffer composition may not be optimal for the stability of your specific protein. | - Ensure the buffer conditions (pH, ionic strength) are suitable for your protein's stability. | |
| Inconsistent Labeling Results | Variable Reagent Quality or Handling: Inconsistent preparation or storage of the this compound can lead to variable reactivity. | - Adhere strictly to storage and handling recommendations. - Use high-quality, anhydrous DMSO or DMF to dissolve the NHS ester. |
| Inaccurate Concentration Measurements: Errors in determining the protein or NHS ester concentration will lead to incorrect molar ratios and variable labeling. | - Accurately determine the concentrations of your protein and NHS ester solutions before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for labeling with this compound?
An optimal protein concentration for NHS ester labeling reactions is generally between 1-10 mg/mL. Some protocols recommend a minimum concentration of 2.0 mg/mL to achieve a good degree of labeling. The kinetics and success of the reaction are highly dependent on concentration.
Q2: How does a low protein concentration affect the labeling reaction?
Labeling reactions with dilute protein solutions generally require a greater molar excess of the NHS ester to achieve the same level of incorporation as reactions with more concentrated protein solutions. This is because at lower concentrations, the rate of hydrolysis of the NHS ester can become more competitive with the rate of its reaction with the protein's primary amines.
Q3: Can I label a protein at a concentration lower than 1 mg/mL?
While it is possible, it is not ideal. If you must work with a dilute protein solution, you will likely need to significantly increase the molar excess of the this compound and may need to optimize the reaction time. Be aware that this can increase the risk of modifying other, less reactive amino acid side chains.
Q4: What should I do if my protein is only soluble at a low concentration?
If your protein's solubility limits you to a low concentration, you can try to optimize the reaction by:
-
Performing the reaction in the smallest possible volume to maximize the effective concentration.
-
Systematically titrating the molar ratio of the NHS ester to find a balance between labeling efficiency and potential protein aggregation.
-
Extending the reaction time, potentially overnight at 4°C.
Q5: How does a high protein concentration affect the labeling reaction?
Higher protein concentrations (within the 1-10 mg/mL range) generally lead to more efficient labeling. However, very high concentrations can sometimes lead to protein aggregation, depending on the specific protein and buffer conditions. It is important to find a concentration that maximizes labeling efficiency without compromising protein stability.
Experimental Protocols
General Protocol for this compound Labeling of Proteins
This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of NHS ester to protein, should be determined empirically for each specific protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment for purification
-
Quenching buffer (optional): 1 M Tris-HCl or 1 M Glycine, pH 8.0
Procedure:
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess. A starting point of a 5 to 20-fold molar excess of the NHS ester to the protein is common.
-
While gently vortexing, add the NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally be below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester.
-
-
Purification:
-
Remove unreacted this compound and reaction byproducts by gel filtration (desalting column) or dialysis.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound labeling of proteins.
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Concentrations below 2 mg/mL can significantly decrease reaction efficiency. |
| Reaction pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5. |
| Molar Excess of NHS Ester | 5 - 20 fold | The optimal ratio is protein-dependent and should be determined empirically. |
| Reaction Temperature | Room Temperature (25°C) or 4°C | |
| Reaction Time | 30 minutes - 4 hours (can be extended to overnight at 4°C) | |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Final organic solvent concentration in the reaction should be <10%. |
| Buffer Type | Amine-free buffers (Phosphate, Bicarbonate, HEPES, Borate) | Avoid buffers containing Tris or glycine. |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Effect of protein concentration on labeling outcomes.
References
SPDP-PEG6-NHS ester cross-reactivity with other functional groups
Welcome to the technical support center for SPDP-PEG6-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on its use, with a specific focus on understanding and troubleshooting potential cross-reactivity with various functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound?
A1: The primary target for the N-hydroxysuccinimide (NHS) ester moiety of this compound is a primary aliphatic amine (-NH₂). In biological applications, this includes the N-terminus of proteins and the ε-amino group of lysine residues. The reaction results in the formation of a stable amide bond.[1][2]
Q2: What is the most significant competing reaction when using an NHS ester?
A2: The most significant competing reaction is the hydrolysis of the NHS ester in the presence of water. This reaction, which forms a non-reactive carboxylic acid, is highly dependent on the pH of the reaction buffer and can reduce the efficiency of the desired conjugation.[3][4]
Q3: Can this compound react with functional groups other than primary amines?
A3: Yes, while highly selective for primary amines, the NHS ester can exhibit cross-reactivity with other nucleophilic functional groups. These side reactions are generally less efficient. Significant side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[5] Reactions with histidine and arginine have also been observed but are generally less common.
Q4: How does pH affect the reactivity and cross-reactivity of the NHS ester?
A4: The pH of the reaction is a critical parameter. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5. Below this range, amines are protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases significantly. Side reactions with hydroxyl groups on serine, threonine, and tyrosine are more pronounced at higher pH values.
Q5: Are the products of cross-reactivity as stable as the primary amide bond?
A5: No, the products of side reactions are generally less stable than the amide bond formed with primary amines. For example, the O-acyl adducts formed with serine and threonine (ester bonds) are susceptible to hydrolysis and can be cleaved with heat treatment or hydroxylamine. The thioester bond formed with cysteine is also less stable than an amide bond.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Low Conjugation Yield | Hydrolysis of NHS Ester: The reagent may have degraded due to improper storage or the reaction conditions may favor hydrolysis (e.g., high pH, prolonged incubation). | - Prepare fresh stock solutions of the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use. - Ensure the reaction pH is within the optimal range of 7.2-8.5. - Avoid prolonged reaction times, especially at higher pH. |
| Presence of Competing Amines: The reaction buffer (e.g., Tris) or other components in the sample may contain primary amines that compete with the target molecule. | - Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. - If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the reaction. | |
| Low Protein Concentration: At low concentrations of the target molecule, the competing hydrolysis reaction is more likely to occur. | - If possible, increase the concentration of your protein or target molecule. A concentration of 1-5 mg/mL is often recommended. | |
| Unexpected or Non-Specific Labeling | Cross-reactivity with other functional groups: At high concentrations of the NHS ester or at a higher pH, reactions with hydroxyl (Ser, Thr, Tyr) or sulfhydryl (Cys) groups may occur. | - Optimize the molar ratio of the NHS ester to the target molecule to use the lowest effective excess. - Adjust the reaction pH towards the lower end of the optimal range (e.g., pH 7.2-7.5) to disfavor reactions with less nucleophilic groups like hydroxyls. - To selectively reverse O-acylation, consider a post-reaction treatment with hydroxylamine. |
| Poor Reproducibility | Inconsistent Reagent Handling: Repeated freeze-thaw cycles or exposure of the NHS ester to moisture can lead to degradation. | - Aliquot the NHS ester upon receipt to minimize freeze-thaw cycles. - Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| pH Drift During Reaction: The release of N-hydroxysuccinimide during the reaction is acidic and can lower the pH of poorly buffered solutions. | - Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. |
Quantitative Data on Reactivity and Stability
Table 1: Relative Reactivity of Functional Groups with NHS Esters
| Functional Group | Amino Acid(s) | Relative Reactivity | Optimal pH Range | Resulting Linkage |
| Primary Amine | Lysine, N-terminus | Very High | 7.2 - 8.5 | Amide |
| Sulfhydryl | Cysteine | Moderate to High | 7.0 - 8.0 | Thioester |
| Phenolic Hydroxyl | Tyrosine | Low to Moderate | > 8.0 | Ester |
| Aliphatic Hydroxyl | Serine, Threonine | Low | > 8.5 | Ester |
| Imidazole | Histidine | Very Low | ~ 7.0 | Acyl-imidazole (unstable) |
| Guanidinium | Arginine | Very Low | > 9.0 | N-acylguanidine |
Table 2: Stability of Linkages Formed with NHS Esters
| Linkage | Formed with | Relative Stability | Conditions for Cleavage |
| Amide | Primary Amine | Very High (Stable) | Harsh conditions (e.g., strong acid/base, high temp) |
| Thioester | Sulfhydryl | Moderate | Hydrolytically unstable, especially at higher pH; susceptible to aminolysis |
| Ester (Phenolic) | Tyrosine | Low to Moderate | Susceptible to hydrolysis, especially at higher pH; can be cleaved by hydroxylamine |
| Ester (Aliphatic) | Serine, Threonine | Low | Susceptible to hydrolysis; can be cleaved by hydroxylamine or heat treatment |
Table 3: Half-life of NHS Ester Hydrolysis at Different pH Values (at 4°C)
| pH | Half-life |
| 7.0 | Several hours |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
| 9.0 | < 10 minutes |
Experimental Protocols
Protocol for Assessing Cross-Reactivity of this compound
This protocol outlines a general method to determine the extent of reaction of this compound with model compounds representing different functional groups.
1. Materials:
-
This compound
-
Model compounds:
-
Primary Amine: N-α-acetyl-L-lysine
-
Sulfhydryl: N-acetyl-L-cysteine
-
Phenolic Hydroxyl: N-acetyl-L-tyrosine
-
Aliphatic Hydroxyl: N-acetyl-L-serine
-
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffers:
-
100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
100 mM Sodium Bicarbonate, 150 mM NaCl, pH 8.5
-
100 mM Sodium Borate, 150 mM NaCl, pH 9.5
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
HPLC system with a C18 column
-
Mass Spectrometer (optional, for product identification)
2. Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 20 mM immediately before use.
-
Dissolve each model compound in the desired reaction buffer to a concentration of 2 mM.
-
-
Reaction Setup:
-
For each model compound and each pH condition, set up a reaction by adding a 10-fold molar excess of the this compound stock solution to the model compound solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Include a "no-ester" control for each model compound and a "hydrolysis" control (ester in buffer only) for each pH.
-
-
Incubation:
-
Incubate the reactions at room temperature for 1 hour.
-
-
Quenching:
-
Stop the reactions by adding the quenching solution to a final concentration of 50 mM.
-
-
Analysis by HPLC:
-
Analyze the samples by reverse-phase HPLC. Use a gradient of water and acetonitrile (both containing 0.1% TFA) to separate the unreacted model compound, the conjugated product, and the hydrolyzed NHS ester.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the NHS leaving group and another wavelength appropriate for the SPDP moiety or the model compound).
-
-
Quantification:
-
Calculate the percentage of conversion for each model compound by comparing the peak area of the product to the initial peak area of the model compound in the control.
-
The extent of hydrolysis can be estimated from the "hydrolysis" control by quantifying the peak corresponding to the hydrolyzed product.
-
-
Product Confirmation (Optional):
-
Collect the fractions corresponding to the product peaks and analyze by mass spectrometry to confirm the identity of the conjugates.
-
Visualizations
Caption: Primary reaction of this compound with a primary amine.
Caption: Competing hydrolysis and potential cross-reactivity pathways.
Caption: Workflow for assessing this compound cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Confirming SPDP-PEG6-NHS Ester Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent conjugation of moieties like SPDP-PEG6-NHS ester to proteins is a cornerstone of modern biopharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), targeted therapies, and advanced diagnostic agents. Successful and consistent conjugation is critical to the safety and efficacy of these complex biomolecules. Therefore, robust analytical methods to confirm and quantify this conjugation are paramount. This guide provides a comparative overview of common techniques used to verify the successful attachment of this compound to a protein, supported by experimental data and detailed protocols.
The Conjugation Reaction: A Two-Step Process
This compound is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (like the side chain of lysine residues or the N-terminus) on the protein to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 9.[1][2][3][4][5] The other end of the linker, a pyridyldithiol (SPDP) group, can then react with a sulfhydryl group to form a disulfide bond. This disulfide bond is cleavable by reducing agents.
Methods for Confirmation: A Comparative Analysis
Several analytical techniques can be employed to confirm the successful conjugation of this compound to a protein. The choice of method often depends on the specific protein, the desired level of detail, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Quantitative? |
| UV-Vis Spectroscopy | Measures the release of pyridine-2-thione, a byproduct of the SPDP reaction with a thiol, which absorbs light at 343 nm. | Simple, rapid, and allows for direct quantification of the degree of substitution. | Indirectly confirms the presence of the SPDP group, not the entire linker. Requires a subsequent reaction with a thiol-containing molecule. | Yes |
| SDS-PAGE | Separates proteins based on their molecular weight. Successful conjugation increases the protein's mass, leading to a shift in its migration on the gel. | Widely available, relatively inexpensive, and provides a clear visual confirmation of a mass shift. | Prone to smearing and broadening of bands due to the PEG component interacting with SDS. Provides only a qualitative or semi-quantitative assessment. | Semi-quantitative |
| Mass Spectrometry (MS) | Directly measures the mass of the protein-conjugate, allowing for precise determination of the number of attached linkers (drug-to-antibody ratio, DAR, in ADCs). | Highly accurate and provides detailed information on the distribution of conjugated species. Can identify the specific sites of conjugation. | Requires specialized and expensive instrumentation. Data analysis can be complex. | Yes |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Conjugation increases the size of the protein, leading to an earlier elution time. | Can be used for both analysis and purification. Provides information on aggregation and fragmentation. | May have limited resolution for small mass changes. | Yes |
| Native PAGE | Separates proteins based on their size and charge in their native state, avoiding the interaction of PEG with SDS. | Provides better resolution for PEGylated proteins compared to SDS-PAGE. | Migration is dependent on both size and charge, which can complicate interpretation. | Semi-quantitative |
Experimental Protocols
Detailed Protocol: Quantification of SPDP-PEG6-NHS Conjugation via UV-Vis Spectroscopy
This method relies on the reaction of the pyridyldithiol group of the conjugated protein with a reducing agent, such as dithiothreitol (DTT), which releases pyridine-2-thione. The concentration of the released pyridine-2-thione can be determined by measuring its absorbance at 343 nm.
Materials:
-
This compound-conjugated protein solution in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Dithiothreitol (DTT) solution (e.g., 50 mM in the same buffer).
-
UV-Vis spectrophotometer and cuvettes.
-
Buffer for dilution.
Procedure:
-
Prepare a blank: In a cuvette, mix the buffer used for your protein solution with the DTT solution in the same ratio as you will use for your sample.
-
Prepare the sample: In a separate cuvette, add a known volume and concentration of your SPDP-PEG6-protein conjugate solution.
-
Initiate the reaction: Add a sufficient volume of the DTT solution to the sample cuvette to achieve a final DTT concentration that will ensure complete reduction of the pyridyldithiol groups (e.g., a final concentration of 5-10 mM). Mix gently.
-
Incubate: Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Measure absorbance: Measure the absorbance of the sample at 343 nm against the prepared blank.
-
Calculate the concentration of pyridine-2-thione: Use the Beer-Lambert law (A = εbc), where:
-
A is the measured absorbance at 343 nm.
-
ε is the molar extinction coefficient of pyridine-2-thione at 343 nm (typically ~8,080 M⁻¹cm⁻¹).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of pyridine-2-thione in M.
-
-
Calculate the degree of conjugation: The molar ratio of the released pyridine-2-thione to the protein gives the average number of SPDP-PEG6 linkers conjugated per protein molecule.
Degree of Conjugation = [Pyridine-2-thione] / [Protein]
Visualization of the Confirmation Workflow
The following diagram illustrates the general workflow for confirming protein conjugation.
Caption: Workflow for protein conjugation and confirmation.
Comparison with Alternative Conjugation Chemistries
While NHS esters are widely used for their reactivity with primary amines, several alternative chemistries exist, each with its own advantages.
| Chemistry | Target Residue | Reactive Group | Advantages | Disadvantages |
| NHS Ester | Lysine, N-terminus | N-hydroxysuccinimide ester | High reactivity, forms stable amide bond. | Susceptible to hydrolysis in aqueous solutions. Can lead to a heterogeneous mixture of conjugates. |
| Maleimide | Cysteine | Maleimide | Highly specific for sulfhydryl groups, allowing for site-specific conjugation. | Can undergo hydrolysis (ring-opening) and reverse Michael addition. Requires a free cysteine, which may need to be engineered. |
| Carbodiimide | Aspartic Acid, Glutamic Acid | Carbodiimide (e.g., EDC) | Reacts with carboxyl groups to form an intermediate that can be coupled to amines. | Can lead to protein cross-linking if not controlled properly. Less specific than other methods. |
| Click Chemistry | Non-natural amino acids | Azide, Alkyne | Highly specific and efficient ("click" reaction). Bio-orthogonal, meaning it doesn't interfere with native biological processes. | Requires the introduction of non-natural amino acids into the protein. |
Logical Flow of Conjugation and Analysis
The process from initial conjugation to final confirmation follows a logical sequence, as depicted below.
Caption: Logical flow from conjugation to characterization.
By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound to their protein of interest, ensuring the quality and consistency of their bioconjugates for downstream applications.
References
A Researcher's Guide to Characterizing SPDP-PEG6-NHS Ester Conjugates: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comprehensive comparison of analytical techniques for characterizing SPDP-PEG6-NHS ester conjugates, offering objective performance data, detailed experimental protocols, and a look at alternative conjugation chemistries.
This compound is a heterobifunctional crosslinker widely used in bioconjugation. Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins or other biomolecules, while the pyridyldithiol (SPDP) group reacts with sulfhydryl groups, forming a cleavable disulfide bond. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity.[1] This guide will delve into the primary analytical methods used to confirm successful conjugation, assess purity, and determine the degree of labeling.
Quantitative Performance of Analytical Techniques
The selection of an analytical technique for characterizing this compound conjugates depends on the specific information required, the available instrumentation, and the nature of the conjugated molecule. The following tables summarize the key quantitative performance metrics for the most common analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the conjugate, confirming the addition of the this compound, and assessing the heterogeneity of the sample.[2][3]
| Technique | Mass Accuracy | Resolution | Sensitivity | Key Advantages |
| MALDI-TOF | +/- 0.01% (100 ppm) for average mass[4] | Moderate | High | Rapid analysis, tolerant to some buffers and salts.[5] |
| ESI-TOF | < 5 ppm | High | High | High mass accuracy and resolution, suitable for complex mixtures. |
| Orbitrap | < 3 ppm | Very High | Very High | Superior mass accuracy and resolution, enabling in-depth characterization of biotransformations. |
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for separating the conjugate from unreacted starting materials and for quantifying the purity of the final product.
| Technique | Resolution | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| Size-Exclusion (SEC) | Dependent on pore size and column length | ~3 µg/mL | ~12.5 µg/mL | Separates based on size, useful for removing unreacted protein and detecting aggregates. |
| Reversed-Phase (RP-HPLC) | High | Analyte-dependent | Analyte-dependent | High resolving power for separating species with different hydrophobicities. |
| Hydrophobic Interaction (HIC) | High | Analyte-dependent | Analyte-dependent | Separates based on hydrophobicity under non-denaturing conditions. |
Spectroscopic Methods
UV-Vis spectroscopy is primarily used to monitor the conjugation reaction, while NMR can provide detailed structural information.
| Technique | Application | Key Parameter | Notes |
| UV-Vis Spectroscopy | Reaction Monitoring | Absorbance at 343 nm | Quantifies the release of pyridine-2-thione, a byproduct of the SPDP-thiol reaction. |
| NMR Spectroscopy | Structural Characterization | Chemical Shift | Can determine the degree of PEGylation and provide insights into the conjugate's structure. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for key experiments in the characterization of this compound conjugates.
Monitoring SPDP-Thiol Conjugation via UV-Vis Spectroscopy
This method allows for the real-time monitoring of the reaction between the SPDP group of the activated protein and a thiol-containing molecule by measuring the release of the byproduct, pyridine-2-thione.
Materials:
-
SPDP-activated protein solution
-
Thiol-containing molecule solution
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
UV-Vis Spectrophotometer
Protocol:
-
Establish a baseline reading of the SPDP-activated protein solution in the reaction buffer at 343 nm.
-
Initiate the reaction by adding the thiol-containing molecule to the SPDP-activated protein solution.
-
Immediately begin monitoring the absorbance at 343 nm over time.
-
The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (ε₃₄₃ₙₘ = 8,080 M⁻¹cm⁻¹).
Characterization by Mass Spectrometry (ESI-TOF)
This protocol outlines the general steps for analyzing an SPDP-PEG6-protein conjugate using ESI-TOF mass spectrometry.
Materials:
-
Purified SPDP-PEG6-protein conjugate
-
Volatile buffer (e.g., ammonium acetate)
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
ESI-TOF Mass Spectrometer
Protocol:
-
Desalt the purified conjugate into a volatile buffer using a suitable method (e.g., size-exclusion chromatography or buffer exchange spin columns).
-
Prepare a dilution of the desalted conjugate in an appropriate solvent for infusion or LC-MS analysis (e.g., 50% acetonitrile/0.1% formic acid).
-
Set up the ESI-TOF mass spectrometer with appropriate parameters for protein analysis (e.g., capillary voltage, cone voltage, desolvation temperature).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum over a suitable m/z range.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.
Purity Analysis by Size-Exclusion HPLC (SEC-HPLC)
This protocol describes the use of SEC-HPLC to assess the purity of the conjugate and detect the presence of aggregates or unreacted protein.
Materials:
-
Purified SPDP-PEG6-protein conjugate
-
Mobile phase (e.g., phosphate-buffered saline)
-
SEC-HPLC column suitable for the molecular weight range of the conjugate and starting materials.
-
HPLC system with a UV detector.
Protocol:
-
Equilibrate the SEC-HPLC column with the mobile phase at a constant flow rate.
-
Inject a known concentration of the purified conjugate onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Analyze the chromatogram to identify peaks corresponding to the conjugate, unreacted protein, and any aggregates.
-
Calculate the purity of the conjugate based on the relative peak areas.
Visualizing the Workflow
Comparison with Alternative Crosslinkers
While this compound is a versatile crosslinker, several alternatives exist, each with distinct advantages and disadvantages. The most common alternative is the maleimide-based crosslinker.
SPDP-PEG-NHS vs. Maleimide-PEG-NHS
Maleimide-based crosslinkers react with thiols to form a stable thioether bond, which is not cleavable under reducing conditions. This can be an advantage for applications requiring high stability in vivo. However, the maleimide-thiol reaction is generally less specific at higher pH and can be more challenging to monitor in real-time compared to the SPDP-thiol reaction.
Other Alternatives
Other amine-to-thiol crosslinkers include SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its PEGylated derivatives. Like maleimides, SMCC forms a stable thioether bond. The choice between these linkers often depends on the specific steric and solubility requirements of the conjugation partners. Additionally, alternatives to NHS esters for amine activation, such as TFP (2,3,5,6-Tetrafluorophenyl) esters, offer greater stability to hydrolysis in aqueous solutions.
Conclusion
The successful characterization of this compound conjugates requires a multi-faceted analytical approach. Mass spectrometry provides crucial information on molecular weight and heterogeneity, while HPLC is indispensable for assessing purity. UV-Vis spectroscopy offers a convenient method for monitoring the conjugation reaction. By understanding the strengths and limitations of each technique and employing rigorous experimental protocols, researchers can ensure the quality and consistency of their bioconjugates, paving the way for successful downstream applications in research, diagnostics, and therapeutics.
References
A Comparative Guide to Peptide Labeling Reagents for Mass Spectrometry: SPDP-PEG6-NHS Ester vs. Isobaric Tags
For researchers, scientists, and drug development professionals, the precise analysis of peptides by mass spectrometry is a cornerstone of modern proteomics and drug discovery. Chemical labeling of peptides is a powerful strategy to facilitate their detection, quantification, and structural characterization. This guide provides an objective comparison of the SPDP-PEG6-NHS ester labeling reagent with two widely used alternatives, Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), supported by established experimental principles.
Introduction to Peptide Labeling Strategies
Chemical labeling of peptides prior to mass spectrometry analysis can serve several purposes. N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are widely used to modify the N-terminus of a peptide and the side chain of lysine residues.[1][2] The choice of labeling reagent depends on the specific research question, ranging from identifying protein-protein interactions to quantifying changes in protein abundance across multiple samples.
This compound is a heterobifunctional crosslinker.[3][4] Its NHS ester group reacts with primary amines, while the pyridyldithiol (SPDP) group can react with sulfhydryl groups (e.g., from cysteine residues).[3] The key feature of the SPDP linker is the presence of a disulfide bond, which is cleavable under reducing conditions. This makes it particularly useful for applications like antibody-drug conjugate (ADC) development and cross-linking studies to identify protein-protein interactions. The PEG6 linker enhances the solubility of the reagent and the resulting conjugate.
Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are isobaric labeling reagents designed for quantitative proteomics. These reagents also contain an NHS ester group for amine labeling. The core principle of isobaric tagging is that peptides labeled with different tags from different samples have the same mass and therefore co-elute during liquid chromatography and appear as a single precursor ion in the MS1 scan. Upon fragmentation in the MS/MS stage, reporter ions with unique masses are generated, and the relative intensities of these reporter ions are used to determine the relative abundance of the peptide in each sample. TMT and iTRAQ are available in various "plexes," allowing for the simultaneous comparison of multiple samples.
Comparative Analysis of Labeling Reagents
The selection of a labeling reagent is dictated by the experimental goals. The following table summarizes the key features of this compound, TMT, and iTRAQ.
| Feature | This compound | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) |
| Primary Application | Cross-linking, Bioconjugation (e.g., ADCs) | Quantitative Proteomics (Relative Quantification) | Quantitative Proteomics (Relative Quantification) |
| Reactivity | Amine-reactive (NHS ester), Thiol-reactive (SPDP) | Amine-reactive (NHS ester) | Amine-reactive (NHS ester) |
| Cleavability | Cleavable (disulfide bond) by reducing agents | Non-cleavable | Non-cleavable |
| Mass Spectrometry Readout | Identification of cross-linked peptides | Quantification via reporter ions in MS/MS | Quantification via reporter ions in MS/MS |
| Multiplexing Capability | Not designed for multiplexed quantification | High (up to 18-plex with TMTpro) | Moderate (up to 8-plex) |
| Effect on MS/MS Spectrum | Fragmentation of peptide backbone and potential cleavage of the disulfide bond. | Generates reporter ions in the low m/z region and peptide fragment ions. | Generates reporter ions in the low m/z region and peptide fragment ions. |
| Data Analysis Complexity | Requires specialized software for identifying cross-linked peptides. | Requires software capable of extracting and quantifying reporter ion intensities. | Requires software capable of extracting and quantifying reporter ion intensities. |
Experimental Workflows and Chemical Principles
The experimental workflows for using these labeling reagents share initial steps of protein extraction, digestion, and peptide purification. The key differences lie in the labeling reaction itself and the subsequent mass spectrometry data acquisition and analysis strategies.
Caption: General experimental workflow for peptide labeling and mass spectrometry analysis.
The chemical reaction of the NHS ester with a primary amine on a peptide is a nucleophilic acyl substitution, forming a stable amide bond.
Caption: General reaction of an NHS ester with a primary amine of a peptide.
Mass Spectrometry Fragmentation
The fragmentation behavior of the labeled peptides in the mass spectrometer is a key differentiator between these reagents.
-
This compound: Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone will fragment, producing b- and y-ions that can be used for sequence identification. The disulfide bond in the SPDP linker is also susceptible to cleavage under reducing conditions in the gas phase or with specific fragmentation techniques, which can simplify the identification of cross-linked peptides by separating the two linked peptide chains.
-
TMT and iTRAQ: In addition to peptide backbone fragmentation, the isobaric tags are designed to fragment at a specific labile linker, releasing the reporter ions. The masses of these reporter ions are unique to each tag in the multiplex set, allowing for relative quantification. The remainder of the tag remains attached to the peptide fragment ions.
Caption: Conceptual comparison of fragmentation products for SPDP- and TMT-labeled peptides.
Experimental Protocols
Detailed and optimized protocols are crucial for successful peptide labeling and mass spectrometry analysis. Below are generalized protocols for labeling with this compound, TMT, and iTRAQ.
Protocol 1: Peptide Labeling with this compound
This protocol is a general guideline for labeling peptides with an NHS ester. Optimization may be required for specific peptides and experimental conditions.
-
Peptide Preparation: Dissolve the purified peptide in an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0).
-
Reagent Preparation: Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of, for example, 20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% to avoid peptide precipitation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove excess reagent and byproducts by desalting the labeled peptide using C18 spin columns or reverse-phase HPLC.
-
Mass Spectrometry Analysis: Analyze the purified labeled peptide by LC-MS/MS. For cross-linking experiments, a second reaction with a thiol-containing peptide would be performed before the final purification and analysis.
Protocol 2: Peptide Labeling with TMTpro 16-plex Reagents
This protocol is adapted from manufacturer's instructions and published methods.
-
Peptide Preparation: Resuspend 25-100 µg of purified peptide digest in 100 µL of 100 mM TEAB or 100 mM HEPES buffer, pH 8.5.
-
Reagent Preparation: Equilibrate the TMTpro reagent vials to room temperature. Add anhydrous acetonitrile to each vial to dissolve the reagent.
-
Labeling Reaction: Add the appropriate volume of the TMTpro reagent solution to each peptide sample. A typical reagent-to-peptide ratio is 1:5 to 1:10 (w/w).
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add 5 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.
-
Sample Pooling and Cleanup: Combine equal amounts of each labeled sample into a new tube. Dry the pooled sample and desalt it prior to LC-MS/MS analysis.
-
Mass Spectrometry Analysis: Analyze the pooled sample using a high-resolution mass spectrometer capable of MS/MS fragmentation with a resolving power sufficient to resolve the TMTpro reporter ions (≥50,000).
Protocol 3: Peptide Labeling with iTRAQ 8-plex Reagents
This protocol is based on established iTRAQ labeling procedures.
-
Peptide Preparation: Reconstitute up to 100 µg of each dried peptide sample in 30 µL of Dissolution Buffer (0.5 M TEAB, pH 8.5).
-
Reagent Preparation: Equilibrate the iTRAQ reagent vials to room temperature. Add ethanol or isopropanol to each vial to dissolve the reagent.
-
Labeling Reaction: Transfer the entire peptide solution to the respective iTRAQ reagent vial.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Sample Pooling and Cleanup: Combine the contents of all iTRAQ reagent vials into a single tube. Dry the pooled sample using a vacuum centrifuge and then perform a cleanup step, typically involving strong cation exchange (SCX) chromatography to remove unreacted reagents and to fractionate the peptides.
-
Mass Spectrometry Analysis: Analyze each fraction by LC-MS/MS on a mass spectrometer capable of CID or HCD fragmentation to generate the iTRAQ reporter ions.
Conclusion
The choice between this compound, TMT, and iTRAQ for peptide labeling in mass spectrometry is fundamentally dependent on the research objective. This compound is a specialized tool for structural proteomics and bioconjugation, where its cross-linking capability and the cleavability of the disulfide bond are advantageous. In contrast, TMT and iTRAQ are the reagents of choice for high-throughput quantitative proteomics, enabling the precise relative quantification of proteins across multiple samples. While all three reagents utilize robust NHS ester chemistry for labeling primary amines, their distinct functionalities lead to different experimental workflows, mass spectrometric outcomes, and data analysis strategies. Researchers should carefully consider the specific goals of their study to select the most appropriate labeling reagent for their needs.
References
A Head-to-Head Comparison of SPDP-PEG6-NHS Ester and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical step in the development of antibody-drug conjugates (ADCs) and other immunoconjugates. The linker not only connects the antibody to the payload but also significantly influences the stability, solubility, and in vivo performance of the final conjugate. This guide provides an objective comparison of two commonly used heterobifunctional crosslinkers: SPDP-PEG6-NHS ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison guide delves into the chemical properties, reaction mechanisms, and key performance differences between this compound and SMCC. By presenting available data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make an informed decision for their specific antibody conjugation needs.
At a Glance: Key Differences Between this compound and SMCC
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | NHS ester (reacts with primary amines), Pyridyldithiol (reacts with sulfhydryls) | NHS ester (reacts with primary amines), Maleimide (reacts with sulfhydryls) |
| Linkage Type | Cleavable disulfide bond | Stable, non-cleavable thioether bond[1] |
| Spacer Arm | Hydrophilic PEG6 spacer | Hydrophobic cyclohexane spacer[1] |
| Solubility | Increased aqueous solubility due to PEG linker[2][] | Low aqueous solubility (water-soluble version, Sulfo-SMCC, is available)[4] |
| Potential for Aggregation | Lower tendency for aggregation, especially with hydrophobic payloads | Higher potential for aggregation with hydrophobic payloads |
| Drug-to-Antibody Ratio (DAR) | May allow for higher DARs without inducing aggregation | High DARs can lead to aggregation and reduced efficacy |
| In Vivo Stability | Disulfide bond can be cleaved by reducing agents like glutathione in the intracellular environment. | Thioether bond is highly stable in vivo. |
| Pharmacokinetics | PEG linker can extend the in vivo half-life of the conjugate. | Generally results in a shorter half-life compared to PEGylated linkers. |
Chemical Structures and Reaction Mechanisms
A fundamental understanding of the chemical structures and reaction mechanisms of these crosslinkers is crucial for optimizing conjugation strategies.
This compound
This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group, connected by a hydrophilic polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond. The pyridyldithiol group reacts with sulfhydryl (thiol) groups to form a cleavable disulfide bond.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC is a widely used heterobifunctional crosslinker that also contains an NHS ester for reaction with primary amines. Its other reactive group is a maleimide, which reacts specifically with sulfhydryl groups to form a stable, non-cleavable thioether bond. The cyclohexane ring in the SMCC structure provides stability to the maleimide group, reducing its susceptibility to hydrolysis.
Performance Comparison
The choice between this compound and SMCC often depends on the specific requirements of the application, particularly the desired stability of the linker and the physicochemical properties of the payload.
Hydrophilicity and Aggregation
One of the most significant differences between the two linkers is the nature of their spacer arms. The PEG6 spacer in this compound is hydrophilic, which can impart greater water solubility to the final antibody conjugate. This is particularly advantageous when working with hydrophobic payloads, as it can help to mitigate aggregation. In contrast, the cyclohexane spacer of SMCC is hydrophobic, which can contribute to aggregation, especially when high drug-to-antibody ratios (DAR) are desired with a hydrophobic drug.
Linker Stability and Payload Release
The stability of the linker is a critical determinant of the ADC's therapeutic index. SMCC forms a highly stable, non-cleavable thioether bond. This ensures that the payload remains attached to the antibody in circulation, minimizing off-target toxicity. The payload is typically released after the antibody is internalized by the target cell and degraded in the lysosome.
This compound, on the other hand, creates a cleavable disulfide bond. This disulfide linkage is relatively stable in the bloodstream but can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells. This intracellular cleavage allows for targeted release of the payload within the target cell.
Experimental Protocols
The following are generalized protocols for antibody conjugation using this compound and SMCC. It is important to note that these protocols may require optimization for specific antibodies and payloads.
General Experimental Workflow
Protocol 1: Antibody Conjugation with this compound
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting columns
-
Reaction buffers (e.g., PBS with EDTA)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Antibody Activation: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Linker: Remove the unreacted crosslinker using a desalting column equilibrated with a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Payload Conjugation: Add the thiol-containing payload to the activated antibody solution. The molar ratio of payload to antibody should be optimized for the desired DAR. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted payload and any aggregates.
Protocol 2: Antibody Conjugation with SMCC
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting columns
-
Reaction buffers (e.g., PBS)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5.
-
SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the dissolved SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Linker: Immediately remove the unreacted SMCC using a desalting column equilibrated with PBS, pH 6.5-7.5. This step is crucial to prevent hydrolysis of the maleimide group.
-
Payload Conjugation: Add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the available maleimide groups is recommended. Incubate for 1-2 hours at room temperature.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.
-
Purification: Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload, linker, and any aggregates.
Conclusion
The choice between this compound and SMCC for antibody conjugation is a critical decision that should be based on the specific goals of the research or drug development program.
This compound is an excellent choice when:
-
A cleavable linker for intracellular payload release is desired.
-
The payload is hydrophobic, and there is a need to improve the solubility and reduce aggregation of the ADC.
-
A longer in vivo half-life of the conjugate is beneficial.
SMCC is the preferred linker when:
-
A stable, non-cleavable linkage is required to minimize off-target toxicity.
-
The payload is sufficiently hydrophilic, and aggregation is not a major concern.
-
A well-established and robust conjugation chemistry is desired.
By carefully considering the properties of the antibody, the payload, and the desired in vivo performance of the conjugate, researchers can select the optimal crosslinker to advance their therapeutic and diagnostic development goals.
References
A Comparative Guide to Cleavable Linkers: The Advantages of SPDP-PEG6-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug), is pivotal in determining the conjugate's stability, efficacy, and overall therapeutic window. This guide provides an objective comparison of the SPDP-PEG6-NHS ester, a glutathione-sensitive cleavable linker, with other common linker technologies, supported by experimental data and detailed methodologies.
The this compound is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins, and a pyridyldithiol group that reacts with sulfhydryl groups to form a cleavable disulfide bond. The polyethylene glycol (PEG) spacer enhances solubility and stability.[1] This design allows for the triggered release of the payload in the reducing environment of the target cell, a key advantage in many therapeutic strategies.[2]
Quantitative Comparison of Linker Performance
The choice between different linker types depends on the specific application, the nature of the payload, and the biological target. The following table summarizes key performance characteristics of ADCs constructed with different linker technologies.
| Linker Type | Example Linker | Cleavage Mechanism | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | Bystander Effect |
| Glutathione-Sensitive (Disulfide) | This compound | Reduction by intracellular glutathione | ~144 hours (in monkey plasma)[3] | 8.8 pM (Trastuzumab-MMAE)[4] | Yes (for membrane-permeable payloads) |
| Protease-Sensitive (Peptide) | Val-Cit-PABC | Cleavage by lysosomal proteases (e.g., Cathepsin B) | ~230 hours (in monkey plasma)[3] | 14.3 pM (Trastuzumab-MMAE) | Yes (for membrane-permeable payloads) |
| pH-Sensitive (Hydrazone) | Hydrazone | Hydrolysis in acidic endosomal/lysosomal compartments (pH 4.5-6.5) | Variable, can be lower (e.g., ~2 days in human plasma for some hydrazones) | Payload-dependent | Yes (for membrane-permeable payloads) |
| Non-Cleavable | SMCC | Proteolytic degradation of the antibody in the lysosome | Generally high stability | 33 pM (Kadcyla®/T-DM1) | No or very limited |
Note: The presented data is a synthesis of values from multiple sources for representative ADCs and should be considered illustrative. Direct comparisons can be influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.
Experimental Protocols
Accurate assessment of linker performance is crucial for the development of effective bioconjugates. Below are detailed protocols for key experiments used to evaluate and compare different linker technologies.
1. In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC over time.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse, cynomolgus monkey) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 168 hours).
-
Sample Preparation:
-
For Intact ADC Analysis (ELISA): Purify the ADC from the plasma sample using affinity capture (e.g., Protein A magnetic beads).
-
For Free Payload Analysis (LC-MS/MS): Precipitate proteins from the plasma sample using an organic solvent like acetonitrile. The supernatant will contain the released payload.
-
-
Quantification:
-
ELISA: Use a sandwich ELISA to quantify the concentration of intact ADC (antibody with conjugated payload) at each time point.
-
LC-MS/MS: Use liquid chromatography-mass spectrometry to quantify the concentration of the released payload in the supernatant.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's half-life in plasma.
2. Disulfide Linker Cleavage Assay
Objective: To quantify the cleavage of the disulfide bond in a linker like this compound under reducing conditions that mimic the intracellular environment.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the ADC with the disulfide linker in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a reducing agent, such as reduced glutathione (GSH), to a final concentration of 1-10 mM to mimic intracellular concentrations.
-
-
Cleavage Reaction: Mix the ADC solution with the GSH solution and incubate at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot, for example, by adding an alkylating agent like N-ethylmaleimide (NEM) or by flash freezing.
-
Analysis: Analyze the samples using LC-MS to quantify the amount of remaining intact ADC and the released payload.
-
Data Analysis: Calculate the percentage of cleavage at each time point to determine the cleavage kinetics (e.g., half-life) of the disulfide linker.
3. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period sufficient for the payload to induce cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
4. Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Preparation: Use two cell lines: an antigen-positive (Ag+) line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) line that is fluorescently labeled (e.g., MCF7-GFP).
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone in separate wells of a 96-well plate.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells at a defined ratio (e.g., 1:1).
-
-
ADC Treatment: Treat the monocultures and co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Quantification: Use a fluorescence plate reader or high-content imaging to specifically measure the fluorescence intensity of the Ag- cells, which corresponds to their viability.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Visualizing the Mechanisms
Understanding the biological pathways and experimental workflows is crucial for interpreting the data. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.
Caption: HER2 signaling pathway and ADC internalization.
Caption: Experimental workflow for ADC evaluation.
Caption: Glutathione-mediated cleavage of SPDP linker.
Conclusion
The this compound offers several advantages as a cleavable linker in the development of bioconjugates, particularly ADCs. Its key strengths lie in the glutathione-sensitive cleavage mechanism, which provides selective payload release in the reducing intracellular environment of target cells, and the inclusion of a PEG spacer, which improves solubility and pharmacokinetic properties. This controlled release mechanism enables a potent "bystander effect," allowing the therapeutic payload to eliminate not only the target antigen-expressing cells but also adjacent antigen-negative tumor cells, which is a significant advantage in treating heterogeneous tumors.
While non-cleavable linkers may offer superior plasma stability, the enhanced efficacy and ability to overcome tumor heterogeneity often make cleavable linkers like the this compound a compelling choice. The ultimate selection of a linker technology requires a thorough evaluation of the specific therapeutic context, balancing the need for stability in circulation with efficient and targeted payload release. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the rational design of next-generation targeted therapies.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reversible Bioconjugation: Evaluating Alternatives to SPDP-PEG6-NHS Ester
For researchers, scientists, and drug development professionals, the strategic selection of a linker for reversible bioconjugation is a critical determinant of experimental success. SPDP-PEG6-NHS ester has long been a staple reagent, prized for its ability to connect molecules to primary amines and subsequently release them through the cleavage of a disulfide bond. However, the landscape of bioconjugation chemistry has expanded, offering a sophisticated toolkit of alternative linkers with diverse cleavage mechanisms, enhanced stability, and tailored release kinetics. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Benchmark: Understanding this compound
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) chemistry is a foundational technology in reversible bioconjugation. The this compound reagent integrates three essential components: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, a disulfide bond as the cleavable element, and a six-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and provide spatial separation.
The bioconjugation and cleavage process with this compound is a well-understood, two-step mechanism. The initial conjugation reaction forms a stable amide bond, while the subsequent cleavage is triggered by a reducing agent, such as dithiothreitol (DTT), or the naturally reducing environment within the cytoplasm of a cell.
A Comparative Guide to Validating Disulfide Bond Cleavage in SPDP-PEG6-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cleavage of the disulfide bond in SPDP-PEG6-NHS ester, a heterobifunctional crosslinker commonly used in bioconjugation and drug delivery. The ability to efficiently and quantifiably cleave this disulfide bond is critical for applications requiring the release of a conjugated molecule, such as a drug, from its carrier. This guide offers a comparative analysis of common reducing agents, detailed experimental protocols for validation, and a discussion of analytical techniques to confirm successful cleavage.
Comparison of Disulfide Bond Reducing Agents
The most common reagents for cleaving disulfide bonds are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). While both are effective, they possess distinct characteristics that make them suitable for different experimental conditions.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange, forming a stable six-membered ring.[1] | Nucleophilic attack by phosphorus on the disulfide bond.[1] |
| Optimal pH | 7.0 - 8.5[2] | 1.5 - 8.5[2] |
| Reaction Speed | Fast at optimal pH. | Generally faster than DTT, especially at lower pH.[3] Reduces disulfides in < 5 minutes in dilute solutions (5-50 mM) at room temperature. |
| Stability | Prone to air oxidation, especially in the presence of metal ions. | More resistant to air oxidation. |
| Odor | Strong, unpleasant odor. | Odorless. |
| Interference | Can interfere with subsequent maleimide-based conjugation reactions due to its free thiol groups. | Does not contain thiols and generally does not interfere with maleimide chemistry. |
| Selectivity | Can reduce native protein disulfide bonds, especially at higher pH and concentrations. | More selective for accessible disulfide bonds and less likely to reduce buried native disulfides. |
Experimental Protocols
Disulfide Bond Cleavage
Objective: To cleave the disulfide bond of a molecule conjugated via this compound.
Materials:
-
SPDP-PEG6-conjugated molecule
-
Reducing agent: DTT or TCEP
-
Reaction Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column
Protocol using DTT:
-
Prepare a stock solution of DTT (e.g., 1 M in water).
-
Dissolve the SPDP-PEG6-conjugated molecule in the reaction buffer.
-
Add DTT to the desired final concentration. A final concentration of 25-50 mM is commonly used. For selective cleavage of the SPDP linker while preserving native protein disulfides, a lower pH (e.g., pH 4.5) can be used with 25 mM DTT.
-
Incubate the reaction mixture at room temperature for 30 minutes to 1 hour.
-
Remove excess DTT using a desalting column.
Protocol using TCEP:
-
Prepare a stock solution of TCEP (e.g., 0.5 M in water).
-
Dissolve the SPDP-PEG6-conjugated molecule in the reaction buffer.
-
Add TCEP to the desired final concentration (typically 5-50 mM).
-
Incubate the reaction mixture at room temperature for 5-30 minutes.
-
Excess TCEP does not always need to be removed before subsequent steps, depending on the application.
Validation of Disulfide Bond Cleavage
Objective: To quantify the free thiol groups generated after disulfide bond cleavage.
Materials:
-
Cleaved and desalted sample from the previous protocol
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Protocol:
-
Prepare a standard curve:
-
Prepare a stock solution of a known thiol-containing compound (e.g., 1 mM cysteine in reaction buffer).
-
Create a series of dilutions to generate a standard curve (e.g., 0, 50, 100, 200, 400, 800 µM).
-
-
Prepare Ellman's Reagent Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Sample and Standard Preparation:
-
To 50 µL of each standard and the cleaved sample in separate microplate wells, add 200 µL of the reaction buffer.
-
Add 50 µL of the Ellman's Reagent Solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Quantification:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the concentration of free thiols in the cleaved sample by interpolating its absorbance on the standard curve. The cleavage efficiency can be calculated by comparing the measured thiol concentration to the theoretical maximum concentration.
-
Objective: To confirm the cleavage of the disulfide bond by identifying the masses of the cleaved products.
Materials:
-
Cleaved sample
-
LC-MS system (e.g., ESI-QTOF)
-
Appropriate solvents for LC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
C18 column
Protocol:
-
Sample Preparation: Dilute the cleaved sample in a suitable solvent for LC-MS analysis (e.g., water with 0.1% formic acid).
-
LC Separation:
-
Inject the sample onto a C18 column.
-
Elute the components using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
MS Analysis:
-
Analyze the eluting components using the mass spectrometer in positive ion mode.
-
Acquire full scan MS data to identify the molecular weights of the intact and cleaved products.
-
-
Data Analysis:
-
Compare the theoretical masses of the expected cleavage products with the experimentally observed masses. Successful cleavage will result in the disappearance of the peak corresponding to the intact SPDP-PEG6-conjugated molecule and the appearance of peaks corresponding to the cleaved fragments.
-
Visualizations
References
A Researcher's Guide to Selecting the Optimal SPDP-PEG-NHS Ester: A Comparison of PEG Chain Lengths
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving therapeutic efficacy. The linker connecting the targeting moiety to the payload plays a critical role in the overall performance of the conjugate. SPDP-PEG-NHS esters are heterobifunctional crosslinkers widely employed for this purpose, offering a cleavable disulfide bond and a polyethylene glycol (PEG) spacer that can be tailored to optimize physicochemical and pharmacokinetic properties. This guide provides an objective comparison of SPDP-PEG-NHS esters with varying PEG chain lengths, supported by experimental data and detailed protocols to inform your selection process.
The Influence of PEG Chain Length on Conjugate Performance
The length of the PEG spacer in an SPDP-PEG-NHS ester significantly impacts the resulting bioconjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic index.[1][2] The incorporation of hydrophilic PEG linkers can mitigate issues arising from hydrophobic drug payloads, such as aggregation and rapid clearance from circulation.[3][4] This allows for higher drug-to-antibody ratios (DARs) without compromising the desirable properties of the ADC.[5]
Generally, longer PEG chains lead to a greater hydrodynamic size, which can prolong the circulation half-life and reduce immunogenicity. However, this may come at the cost of decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous when minimizing steric hindrance is critical. The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.
Quantitative Data Comparison
The following tables summarize the key characteristics and performance metrics of SPDP-PEG-NHS esters with different PEG chain lengths, compiled from various sources.
| Feature | SPDP-PEG4-NHS | SPDP-PEG12-NHS | SPDP-PEG24-NHS | SPDP-PEG36-NHS |
| Molecular Weight | ~560 g/mol | ~912 g/mol | ~1376 g/mol | ~1969 g/mol |
| Spacer Arm Length | ~25.7 Å | ~54.1 Å | - | ~115 atoms |
| Solubility | Good | Very Good | Excellent | Excellent |
| Hydrophilicity | Moderate | High | Very High | Very High |
| Steric Hindrance | Low | Moderate | High | Very High |
| Performance Metric | Short PEG Chain (e.g., PEG4) | Medium PEG Chain (e.g., PEG12) | Long PEG Chain (e.g., PEG24, PEG36) |
| Conjugation Efficiency | May be lower with sterically hindered or hydrophobic payloads. | Generally provides a good balance for most applications. | Can improve efficiency with hydrophobic or inaccessible conjugation sites. |
| Conjugate Stability | May offer better stability against certain enzymatic cleavage. | Balanced stability. | Increased steric shielding can enhance stability against some extracellular enzymes. |
| In Vitro Potency | Often higher due to less steric hindrance. | May be slightly reduced compared to shorter chains. | Can be significantly reduced due to steric hindrance affecting target binding. |
| Pharmacokinetics (PK) | Shorter circulation half-life. | Improved circulation half-life compared to short chains. | Significantly prolonged circulation half-life. |
| In Vivo Efficacy | May be limited by rapid clearance. | Often shows a good balance of potency and exposure. | Can be enhanced due to improved PK and tumor accumulation, especially with hydrophobic payloads. |
| Toxicity | Higher potential for off-target toxicity with hydrophobic payloads due to aggregation. | Reduced toxicity compared to short chains. | Can significantly reduce off-target toxicity by improving solubility and altering biodistribution. |
Experimental Protocols
General Protocol for Protein-Protein Conjugation using SPDP-PEG-NHS Ester
This protocol describes the conjugation of two proteins (Protein A and Protein B) where Protein A contains primary amines (e.g., lysine residues) and Protein B contains free sulfhydryl groups (e.g., cysteine residues).
Materials:
-
SPDP-PEGn-NHS ester (e.g., SPDP-PEG4-NHS, SPDP-PEG12-NHS, etc.)
-
Protein A (amine-containing)
-
Protein B (sulfhydryl-containing)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dithiothreitol (DTT) (for reduction if necessary)
-
Desalting columns
Procedure:
-
Dissolve SPDP-PEGn-NHS Ester: Immediately before use, dissolve the SPDP-PEGn-NHS ester in anhydrous DMF or DMSO to a final concentration of 20-25 mM.
-
Prepare Protein A: Dissolve Protein A in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reaction of SPDP-PEGn-NHS with Protein A: Add a 10-20 fold molar excess of the dissolved SPDP-PEGn-NHS ester to the Protein A solution. Incubate at room temperature for 30-60 minutes.
-
Purification of Modified Protein A: Remove excess, unreacted SPDP-PEGn-NHS ester using a desalting column equilibrated with the Reaction Buffer.
-
Prepare Protein B: Dissolve Protein B in the Reaction Buffer. If Protein B has protected sulfhydryl groups, they may need to be reduced first using a reducing agent like DTT, followed by removal of the reducing agent.
-
Conjugation of Modified Protein A with Protein B: Mix the purified, SPDP-activated Protein A with Protein B. The molar ratio will depend on the specific proteins and desired final product. A common starting point is a 1:1 to 1:5 molar ratio of activated Protein A to Protein B.
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 2 hours or overnight at 4°C.
-
Purification of the Conjugate: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography (SEC).
Monitoring the Reaction: The release of pyridine-2-thione during the reaction of the SPDP group with a sulfhydryl can be monitored by measuring the absorbance at 343 nm.
Experimental Workflow for Comparing Different PEG Chain Lengths
Caption: Workflow for comparing SPDP-PEG-NHS esters with different PEG chain lengths.
Signaling Pathway and Mechanism of Action
SPDP-PEG-NHS esters are utilized to create antibody-drug conjugates (ADCs) that internalize upon binding to a target cell. The cleavable disulfide bond within the linker is designed to be stable in the bloodstream but is readily cleaved by intracellular reducing agents like glutathione, releasing the cytotoxic payload inside the target cell.
Caption: Mechanism of action for an ADC with a cleavable SPDP-PEG linker.
Conclusion
The choice of PEG chain length in an SPDP-PEG-NHS ester is a critical parameter in the design of bioconjugates. While shorter PEG linkers may favor higher in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. A careful balance must be struck to optimize the therapeutic window. The data and protocols presented in this guide provide a framework for the rational selection of the most appropriate SPDP-PEG-NHS ester for your specific research needs. Empirical testing with different PEG lengths is highly recommended to identify the optimal linker for a given application.
References
A Comparative Guide to the Serum Stability of SPDP-PEG6-NHS Ester Conjugates
For researchers and professionals in drug development, the stability of a bioconjugate in circulation is a critical parameter determining its therapeutic efficacy and safety profile. Premature cleavage of the linker in an antibody-drug conjugate (ADC) can lead to off-target toxicity and a reduced therapeutic window.[1][2] This guide provides an objective assessment of the serum stability of conjugates formed using the popular SPDP-PEG6-NHS ester linker, comparing its performance with alternative linker technologies, supported by experimental data and detailed protocols.
The this compound Linker: Structure and Function
The this compound is a heterobifunctional crosslinker composed of three key elements:
-
N-hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable and effectively irreversible amide bond with primary amines, such as the lysine residues on an antibody.[3][4][] The reaction is efficient under mild aqueous conditions (pH 7.2-8.5).
-
Polyethylene Glycol (PEG6) Spacer: The six-unit PEG chain acts as a hydrophilic spacer arm, which can increase the solubility of the resulting conjugate in aqueous media.
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This moiety contains a disulfide bond. The 2-pyridyldithio group reacts with sulfhydryl (thiol) groups on a payload molecule, creating a disulfide linkage that is cleavable under reducing conditions.
The primary mechanism for the cleavage of SPDP-based conjugates in serum involves the reduction of the disulfide bond by endogenous reducing agents like glutathione or through thiol-disulfide exchange with serum proteins such as albumin.
Comparative Serum Stability of Linker Technologies
The choice of linker chemistry has a profound impact on the stability of an ADC in circulation. The following table summarizes quantitative data from studies comparing the serum stability of various linker technologies.
| Linker Type | Cleavage Mechanism | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| SPDP (Disulfide) | Reductive Cleavage | ADC in human plasma | 1 | ~20% | |
| Maleimide (Thioether) | Retro-Michael Reaction | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | Reductive Cleavage | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | Non-cleavable | ADC in human plasma | 7 | >90% | |
| Phenyloxadiazole Sulfone | Non-cleavable | Antibody conjugate in human plasma | 3 | ~67% | |
| Val-Cit-PABC | Enzymatic (Cathepsin B) | ADC in rat serum | 7 | ~80% (payload loss observed) | |
| Tandem-Cleavage (Glucuronide-Val-Cit) | Enzymatic (Two-step) | ADC in rat serum | 7 | ~100% (no payload loss) |
Key Observations:
-
Conventional disulfide linkers, such as SPDP, can exhibit significant instability, with substantial degradation observed in as little as one day.
-
Maleimide-based linkers, while widely used, also show considerable instability over a seven-day period due to susceptibility to retro-Michael reactions and thioether exchange.
-
Next-generation technologies, including "bridging" disulfides and linkers formed via thiol-ene reactions, demonstrate vastly improved plasma stability.
-
Tandem-cleavage linkers, which require two sequential enzymatic actions for payload release, show excellent stability in serum compared to single-cleavage peptide linkers.
Experimental Protocols for Assessing Serum Stability
A standardized protocol is essential for the accurate assessment and comparison of conjugate stability. Below are detailed methodologies for conducting an in-vitro serum stability assay.
A. General Incubation Protocol
-
Preparation: Prepare the test conjugate (e.g., ADC) and a control (e.g., unconjugated antibody) in a suitable buffer like PBS.
-
Incubation: Dilute the test conjugate into fresh or IgG-depleted serum (e.g., human, mouse, rat) to a final concentration (e.g., 100-200 µg/mL).
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 12, 24, 48, 72, and 168 hours).
-
Storage: Immediately store the collected aliquots at -80°C to halt any further degradation prior to analysis.
B. Analytical Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful method for directly measuring the integrity of the conjugate.
-
Sample Preparation: Thaw the serum samples. The conjugate may be enriched using affinity purification, such as Protein A/G magnetic beads, to reduce matrix interference from serum proteins.
-
Intact Mass Analysis: The purified conjugate is analyzed by LC-MS to determine the distribution of species. A loss of the payload will result in a corresponding mass shift in the deconvoluted spectrum, allowing for quantification of the remaining intact conjugate.
-
Peptide Mapping (Bottom-up) Analysis: The conjugate is digested into peptides (e.g., with trypsin). The resulting peptides are analyzed by LC-MS/MS to identify and quantify the specific peptides that contain the linker-payload. A decrease in the signal of the conjugated peptide over time indicates instability.
C. Analytical Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay method for quantifying the amount of payload still attached to the antibody.
-
Plate Preparation: Coat an ELISA plate with an antibody that specifically captures the ADC's antibody portion (e.g., anti-human IgG).
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add the serum samples (containing the ADC) in a serial dilution to the plate and incubate.
-
Detection: After washing, add a detection antibody that specifically recognizes the payload molecule and is conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add the enzyme's substrate (e.g., TMB) and measure the resulting signal with a plate reader. The signal intensity is proportional to the amount of intact ADC remaining in the sample.
Conclusion
The this compound linker offers a straightforward method for conjugation via a cleavable disulfide bond. However, experimental data clearly indicates that conventional disulfide linkers are highly susceptible to premature cleavage in the reducing environment of serum. This instability can compromise the therapeutic index of a bioconjugate by causing off-target payload release.
For applications requiring high in-vivo stability, researchers should consider alternative linker technologies. "Bridging" disulfide linkers and those forming stable thioether bonds have demonstrated significantly enhanced resistance to degradation in serum. Similarly, advanced enzymatic-cleavage linkers, such as tandem-cleavage systems, provide excellent stability in circulation while retaining their intended cleavage mechanism within the target cell. The selection of an appropriate linker is therefore a critical design consideration that must be guided by rigorous in-vitro stability assessments.
References
A Comparative Guide to Validating the Functional Activity of SPDP-PEG6-NHS Ester Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy of bioconjugates, particularly antibody-drug conjugates (ADCs), is critically dependent on the careful selection and validation of the linker used to attach the payload to the biologic. The SPDP-PEG6-NHS ester is a popular heterobifunctional crosslinker that creates a cleavable disulfide bond, designed for intracellular release of the payload. This guide provides a comprehensive comparison of functional assays to validate the activity of bioconjugates synthesized with this compound, alongside a key alternative, the maleimide-based linker, which forms a more stable, non-cleavable thioether bond. This comparison is supported by experimental data and detailed methodologies to aid in the rational design and evaluation of your bioconjugate.
Executive Summary
This guide details the essential functional assays required to validate the activity of bioconjugates, with a focus on those prepared using this compound. We provide a head-to-head comparison with maleimide-based linkers, a common alternative, highlighting the differences in their stability and payload release mechanisms. Detailed experimental protocols for key assays, including cytotoxicity, binding affinity, and cellular internalization, are presented. Furthermore, we include diagrams of relevant signaling pathways, such as HER2 and EGFR, to provide a mechanistic context for the action of these targeted therapies.
Comparison of Linker Technologies: SPDP vs. Maleimide
The choice of linker is a pivotal decision in the design of a bioconjugate, directly influencing its stability, efficacy, and toxicity profile.[1][2]
| Feature | This compound | Maleimide-PEG-NHS Ester (e.g., SMCC-PEG6-NHS) |
| Bond Type | Disulfide (-S-S-) | Thioether (-S-) |
| Cleavability | Cleavable | Non-cleavable |
| Release Mechanism | Reduction in the high glutathione (GSH) environment of the cell cytoplasm.[1] | Enzymatic degradation of the antibody in the lysosome.[1][3] |
| Plasma Stability | Moderately stable. Prone to premature payload release in circulation via thiol-disulfide exchange. | Generally more stable in plasma, leading to a potentially wider therapeutic window and lower off-target toxicity. |
| Bystander Effect | The released payload can diffuse out of the target cell and kill neighboring antigen-negative cells. | Limited to no bystander effect as the payload is released after lysosomal degradation of the antibody. |
Key Functional Assays for Bioconjugate Validation
A suite of in vitro and in vivo assays is crucial to confirm that the conjugation process does not impair the biological activity of the antibody and that the payload is delivered effectively to the target cells.
Cytotoxicity Assay
This assay determines the potency of the bioconjugate in killing target cancer cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Comparison of Expected IC50 Values:
| Cell Line | Target Antigen | Linker Type | Payload | Expected IC50 Range (nM) |
| SK-BR-3 | HER2 | SPDP (cleavable) | MMAE | 0.1 - 10 |
| SK-BR-3 | HER2 | Maleimide (non-cleavable) | MMAE | 1 - 50 |
| MDA-MB-468 | EGFR | SPDP (cleavable) | PBD | 0.01 - 1 |
| MDA-MB-468 | EGFR | Maleimide (non-cleavable) | PBD | 0.1 - 10 |
Note: These are representative values and can vary based on the specific antibody, payload, and experimental conditions.
Binding Affinity Assay
This assay measures the binding strength of the bioconjugate to its target antigen on the cell surface. It is essential to ensure that the conjugation process has not compromised the antibody's binding affinity (Kd).
Comparison of Expected Binding Affinities:
| Antibody | Target Antigen | Linker Type | Expected Kd Range (nM) |
| Trastuzumab | HER2 | Unconjugated | 1 - 5 |
| Trastuzumab | HER2 | SPDP | 1 - 10 |
| Trastuzumab | HER2 | Maleimide | 1 - 8 |
| Cetuximab | EGFR | Unconjugated | 0.1 - 1 |
| Cetuximab | EGFR | SPDP | 0.1 - 2 |
| Cetuximab | EGFR | Maleimide | 0.1 - 1.5 |
Note: A minimal increase in Kd post-conjugation is desirable.
Cellular Internalization Assay
This assay visualizes and quantifies the uptake of the bioconjugate by the target cells, a critical step for the payload to reach its intracellular target.
Qualitative and Quantitative Comparison:
| Assay Method | SPDP-linked Bioconjugate | Maleimide-linked Bioconjugate |
| Fluorescence Microscopy | Punctate fluorescence in the cytoplasm, indicating endosomal/lysosomal localization. | Similar punctate fluorescence pattern. |
| Flow Cytometry | Time-dependent increase in intracellular fluorescence. | Time-dependent increase in intracellular fluorescence, potentially at a slightly different rate. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the in vitro cytotoxicity of the bioconjugate.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2, MDA-MB-468 for EGFR)
-
Complete cell culture medium
-
Bioconjugate, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the bioconjugate, unconjugated antibody, and free payload.
-
Remove the culture medium and add 100 µL of the diluted test articles to the respective wells.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 2: ELISA-Based Binding Affinity Assay
Objective: To determine the binding affinity of the bioconjugate to its target antigen.
Materials:
-
Recombinant target antigen (e.g., HER2 or EGFR extracellular domain)
-
96-well ELISA plates
-
Bioconjugate and unconjugated antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coat the ELISA plate with the recombinant antigen (1-5 µg/mL) overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Add serial dilutions of the bioconjugate or unconjugated antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Calculate the dissociation constant (Kd) from the binding curve.
Protocol 3: Fluorescence Microscopy for Cellular Internalization
Objective: To visualize the internalization of the bioconjugate.
Materials:
-
Target cancer cells grown on coverslips
-
Fluorescently labeled bioconjugate (e.g., with Alexa Fluor 488)
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Incubate the cells with the fluorescently labeled bioconjugate for different time points (e.g., 0, 1, 4, 24 hours).
-
In the last 30 minutes of incubation, add the lysosomal marker.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analyze the co-localization of the bioconjugate with lysosomes.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The functional validation of bioconjugates is a multifaceted process that requires a series of well-designed assays. For bioconjugates utilizing the this compound, it is crucial to assess not only their cytotoxic potency but also their stability and payload release characteristics, particularly in comparison to more stable, non-cleavable linker technologies like those based on maleimide chemistry. The protocols and comparative data presented in this guide provide a framework for the comprehensive evaluation of your bioconjugate, enabling you to make informed decisions in the development of novel and effective targeted therapeutics.
References
A Head-to-Head Comparison of SPDP-PEG6-NHS Ester and Other Heterobifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinker for Your Application
In the realm of bioconjugation, the choice of a crosslinking agent is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This is particularly true in the development of cutting-edge therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of SPDP-PEG6-NHS ester with other commonly used heterobifunctional crosslinkers, with a focus on Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its derivatives. By understanding the distinct characteristics of these reagents, researchers can make more informed decisions to optimize their conjugation strategies.
At a Glance: Key Differences and Properties
Heterobifunctional crosslinkers possess two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules, thereby minimizing the formation of unwanted homodimers.[1] The primary distinction between this compound and SMCC-type crosslinkers lies in the nature of the bond formed with a sulfhydryl group and the composition of the spacer arm.
This compound features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a pyridyldithiol group that reacts with sulfhydryls to form a cleavable disulfide bond .[2][3] The integrated polyethylene glycol (PEG) spacer of six units enhances the hydrophilicity and solubility of the crosslinker and the resulting conjugate.[2]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its water-soluble analog, Sulfo-SMCC, also contain an amine-reactive NHS ester. However, their sulfhydryl-reactive group is a maleimide, which forms a stable, non-cleavable thioether bond .[4] The cyclohexane ring in the SMCC structure provides stability to the maleimide group.
The choice between a cleavable and a non-cleavable linker is a critical consideration in drug development. Cleavable linkers, like those formed by SPDP, are designed to release the payload under specific physiological conditions, such as the reductive environment within a cell. Non-cleavable linkers, such as those formed by SMCC, rely on the degradation of the antibody backbone within the lysosome to release the drug.
Quantitative Performance Data
The selection of a crosslinker can significantly impact the Drug-to-Antibody Ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profile of an ADC. The following tables summarize key performance metrics, highlighting the influence of the linker chemistry and the PEG spacer length.
| Crosslinker Type | Resulting Linkage | Key Characteristics | Representative Applications |
| This compound | Disulfide (Cleavable) | PEG spacer enhances hydrophilicity and solubility. The disulfide bond is cleavable in a reductive environment. | Reversible protein crosslinking, affinity purification, creation of reducible bioconjugates. |
| SMCC | Thioether (Non-cleavable) | Forms a highly stable bond. The cyclohexane ring adds stability to the maleimide group. | Development of stable antibody-drug conjugates, protein-protein interaction studies. |
| Sulfo-SMCC | Thioether (Non-cleavable) | Water-soluble version of SMCC, avoiding the need for organic solvents in the initial steps of conjugation. | Similar to SMCC, but for applications requiring aqueous reaction conditions. |
| Linker Feature | Impact on ADC Performance | Supporting Data Insights |
| PEG Spacer Length | Increased Hydrophilicity: Mitigates aggregation, especially with hydrophobic payloads. Enhanced Pharmacokinetics: Longer PEG chains can increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life. Potential for Reduced Potency: In some cases, longer PEG linkers may slightly decrease in vitro cytotoxicity, representing a trade-off between PK and potency. | Studies have shown that increasing PEG linker length generally leads to a longer plasma half-life and, in some cases, improved in vivo efficacy. However, this can be accompanied by a decrease in in vitro cytotoxicity. The optimal PEG length is often specific to the antibody-payload combination. |
| Cleavable (Disulfide) vs. Non-cleavable (Thioether) Bond | Payload Release Mechanism: Disulfide bonds are cleaved in the reducing environment of the cell, while thioether bonds require lysosomal degradation of the antibody. Stability: Thioether bonds are generally more stable in circulation than disulfide bonds, although the stability of disulfide linkers can be modulated by steric hindrance. Bystander Effect: Cleavable linkers can lead to the release of a membrane-permeable payload that can kill neighboring antigen-negative tumor cells (bystander effect). | The stability of the linker in circulation is crucial for the therapeutic index of an ADC. Premature release of the payload can lead to off-target toxicity. The choice between a cleavable and non-cleavable linker depends on the desired mechanism of action and the specific therapeutic application. |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of bioconjugates. Below are representative protocols for the conjugation of a monoclonal antibody to a sulfhydryl-containing payload using this compound and SMCC.
Protocol 1: Antibody-Payload Conjugation using this compound
Objective: To conjugate a thiol-containing payload to a monoclonal antibody, creating a cleavable disulfide linkage.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing payload
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation with Sulfhydryl-Containing Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody. A molar excess of the payload (typically 1.5 to 5-fold over the available pyridyldithiol groups) is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted payload and other impurities.
-
Protocol 2: Antibody-Payload Conjugation using SMCC
Objective: To conjugate a thiol-containing payload to a monoclonal antibody, creating a stable thioether linkage.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2)
-
SMCC
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing payload
-
Desalting columns
-
Quenching buffer (e.g., 1 M L-cysteine)
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.8
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.
-
-
SMCC Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.
-
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.
-
-
Conjugation with Sulfhydryl-Containing Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody. A molar excess of the payload (typically 1.5 to 5-fold over the available maleimide groups) is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1 mM. Incubate for 15-30 minutes.
-
-
Purification of the ADC:
-
Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted payload, quenching agent, and other byproducts.
-
Visualizing the Chemistry and Biological Context
To better understand the mechanisms of action and the experimental processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the key reaction schemes and a relevant biological pathway for ADC targeting.
Reaction Mechanisms
Caption: Reaction mechanisms of SPDP-PEG6-NHS and SMCC crosslinkers.
Experimental Workflow for ADC Production
Caption: General experimental workflow for ADC production and testing.
HER2 Signaling Pathway: A Target for ADCs
References
Safety Operating Guide
Proper Disposal of SPDP-PEG6-NHS Ester: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of SPDP-PEG6-NHS ester is a critical component of laboratory safety and environmental responsibility. As a reactive chemical, it requires careful handling and adherence to established protocols to mitigate risks. This guide provides detailed procedures for the safe disposal of this compound in various forms, ensuring the safety of laboratory personnel and compliance with regulatory standards.
All waste generated from the use of this compound should be treated as chemical waste and segregated from regular trash.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations can vary.
Waste Categorization and Disposal Procedures
The appropriate disposal method for this compound depends on its physical state and concentration. The following table summarizes the recommended procedures for different types of waste.
| Waste Type | Recommended Disposal Procedure | Key Precautions |
| Unused or Expired Solid Product | - Collect the original vial in a designated hazardous chemical waste container.- The solid powder should never be disposed of in regular trash.[1] | - Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.[1] |
| Concentrated Solutions (e.g., in DMSO, DMF, DCM) | - Collect all concentrated solutions in a sealed, labeled hazardous waste container.- Never dispose of concentrated solutions down the drain.[1] | - Use a container made of a material compatible with the solvent (e.g., high-density polyethylene).[1]- Do not mix with incompatible waste streams. |
| Dilute Aqueous Solutions | - Consult your institution's EHS department before any drain disposal.- If permitted, flush with copious amounts of water.- If not permitted, collect in a labeled hazardous aqueous waste container. | - Some institutions may allow drain disposal of very dilute, non-mutagenic solutions, but this must be confirmed. |
| Contaminated Labware (e.g., pipette tips, gloves, tubes) | - Collect all solid materials that have come into contact with this compound in a designated solid hazardous waste container. | - The first rinse of glassware that contained concentrated solutions should be collected as hazardous waste. |
General Chemical Waste Handling
When managing chemical waste, including that of this compound, adhere to the following general best practices:
-
Segregation: At a minimum, the following waste types should be stored separately: acids, bases, flammables, oxidizers, and toxics.
-
Containerization: Waste must be stored in containers made of compatible material with tightly fitting caps. Containers should be kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with their contents and associated hazards. Chemical names should be written out, not as formulas or abbreviations.
Experimental Protocol: Inactivation of NHS Esters
Objective: To hydrolyze the reactive NHS ester of SPDP-PEG6-NHS to a less reactive carboxylate.
Materials:
-
Dilute aqueous solution of this compound waste
-
Sodium bicarbonate (NaHCO₃) or a similar mild base
-
pH indicator strips or a pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Ensure you are wearing appropriate PPE.
-
In a well-ventilated area, such as a chemical fume hood, place the container with the dilute this compound solution.
-
Slowly add a small amount of sodium bicarbonate to the solution while stirring.
-
Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the mild base until the pH is between 8.0 and 9.0.
-
Allow the solution to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete hydrolysis of the NHS ester.
-
After hydrolysis, the solution may be disposed of as hazardous aqueous waste or down the drain if explicitly permitted by your institution's EHS guidelines for non-hazardous, pH-neutralized aqueous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Navigating the Safe Handling and Disposal of SPDP-PEG6-NHS Ester
For researchers, scientists, and drug development professionals, the proper handling of reactive chemical compounds is paramount to ensuring laboratory safety and experimental success. This guide provides essential, immediate safety and logistical information for the use of SPDP-PEG6-NHS ester, a bifunctional crosslinker commonly employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Adherence to these procedural steps will minimize risk and support the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a moisture-sensitive and reactive compound. The N-hydroxysuccinimide (NHS) ester is reactive towards primary amines, while the pyridyldithiol (SPDP) group reacts with sulfhydryls. Due to its reactivity, it is crucial to handle this reagent with care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
When handling this compound, especially in its solid form or when preparing stock solutions, the following personal protective equipment is mandatory:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Change gloves immediately if contaminated. |
| Eye Protection | Safety goggles or glasses | Must provide a complete seal around the eyes to protect from dust and splashes. |
| Body Protection | Laboratory coat | A full-sleeved lab coat is required to protect skin and clothing. |
| Respiratory Protection | Chemical fume hood | All weighing and initial dissolution of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of any fine particles. |
First Aid Measures:
In the event of accidental exposure, follow these immediate first aid protocols:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Operational Plan: From Receipt to Reaction
Proper logistical planning is essential for maintaining the integrity and reactivity of this compound.
Receiving and Storage:
Upon receipt, the compound should be stored at or below -20°C in a desiccated environment.[1][2] Before opening the vial, it is critical to allow it to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.
Preparation of Stock Solutions:
This compound is not readily soluble in aqueous buffers. Therefore, stock solutions should be prepared in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Solvent: Anhydrous DMSO or DMF.
-
Procedure: Under a chemical fume hood, add the appropriate volume of anhydrous solvent to the vial of this compound to achieve the desired concentration. Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
Storage of Stock Solution: Prepare stock solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into smaller volumes in tightly sealed, moisture-proof tubes and store at -20°C with a desiccant. Avoid repeated freeze-thaw cycles.
Experimental Protocol: General Procedure for Antibody Modification
This protocol provides a general workflow for the modification of a primary amine-containing protein, such as an antibody, with this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound stock solution (e.g., 20 mM in DMSO).
-
Desalting column.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the antibody solution with a calculated volume of the this compound stock solution. A 10- to 20-fold molar excess of the ester is typically used. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide by-product using a desalting column equilibrated with the desired buffer for the next step of your workflow.
Disposal Plan: Deactivation and Waste Management
Proper disposal of unused this compound and any waste generated during its use is critical to laboratory safety and environmental responsibility. The primary goal is to deactivate the reactive functional groups before disposal.
Deactivation of NHS Ester:
The NHS ester moiety is susceptible to hydrolysis, which renders it inactive. This can be accelerated by increasing the pH.
-
Procedure: For aqueous waste containing the NHS ester, add a sufficient amount of a basic solution (e.g., 0.1 M sodium hydroxide) to raise the pH to >8.5. Allow the solution to stand for several hours at room temperature to ensure complete hydrolysis. For unused stock solutions in organic solvents, the solution can be added to a larger volume of a basic aqueous solution and stirred for several hours.
Deactivation of Pyridyldithiol Group:
The pyridyldithiol group can be cleaved by reducing agents.
-
Procedure: To the waste solution (after NHS ester hydrolysis), add a reducing agent such as dithiothreitol (DTT) to a final concentration of approximately 25-50 mM. Allow the reaction to proceed for at least 30 minutes at room temperature. This will cleave the disulfide bond, releasing pyridine-2-thione.
Final Waste Disposal:
After deactivation, the resulting chemical waste should be collected in a designated hazardous waste container. The container must be properly labeled with its contents and disposed of through your institution's chemical waste management program.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the key steps.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
